Benzoyl glucuronide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-benzoyloxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O8/c14-7-8(15)10(11(17)18)20-13(9(7)16)21-12(19)6-4-2-1-3-5-6/h1-5,7-10,13-16H,(H,17,18)/t7-,8-,9+,10-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOPFVNXNMEEDI-UNLLLRGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90940901 | |
| Record name | 1-O-Benzoylhexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90940901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Benzoyl glucuronide (Benzoic acid) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010324 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19237-53-7 | |
| Record name | Benzoyl glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19237-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019237537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-Benzoylhexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90940901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZOYL GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC94T61O9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzoyl glucuronide (Benzoic acid) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010324 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Synthesis of Benzoyl Glucuronide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for benzoyl glucuronide, a significant metabolite in drug development and toxicology. The document details both biological and chemical synthesis routes, offering insights into various methodologies, experimental protocols, and comparative quantitative data to aid researchers in its preparation and study.
Introduction to this compound
This compound is the product of the conjugation of benzoic acid with glucuronic acid. This process, known as glucuronidation, is a major pathway in the Phase II metabolism of xenobiotics, including drugs, pollutants, and other foreign compounds. The addition of the highly polar glucuronic acid moiety significantly increases the water solubility of the parent compound, facilitating its excretion from the body. Understanding the synthesis of this compound is crucial for metabolic studies, toxicology assessments, and the development of new therapeutic agents.
Biological Synthesis Pathway
In biological systems, the synthesis of this compound is an enzymatic process occurring primarily in the liver. The pathway involves two main steps:
-
Activation of Glucuronic Acid: Glucose-1-phosphate is converted to UDP-glucose, which is then oxidized to UDP-glucuronic acid (UDPGA). UDPGA serves as the activated donor of the glucuronic acid moiety.
-
Glucuronyl Transfer: The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of the glucuronyl group from UDPGA to the carboxylic acid group of benzoic acid, forming an ester linkage and yielding benzoyl-β-D-glucuronide.
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"Benzoic Acid" -> "UGT_enzyme" [arrowhead=none]; "UDP-Glucuronic Acid (UDPGA)" -> "UGT_enzyme" [arrowhead=none]; "UGT_enzyme" -> "this compound"; "UGT_enzyme" -> "UDP"; } dot
Chemical Synthesis Pathways
Several chemical methods have been developed for the synthesis of acyl glucuronides, including this compound. These methods typically involve the coupling of a protected glucuronic acid derivative with benzoic acid, followed by deprotection steps. The choice of method often depends on the desired stereoselectivity, yield, and the stability of the starting materials.
Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classical method for glycoside synthesis. It involves the reaction of a glycosyl halide with an alcohol or, in this case, a carboxylate. The reaction is typically promoted by a heavy metal salt, such as silver carbonate or silver oxide. The use of a participating group at the C-2 position of the glucuronyl donor, such as an acetyl or benzoyl group, generally leads to the formation of the desired β-anomer with good stereoselectivity.
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"Protected_Glucuronyl_Bromide" [label="Protected Glucuronyl\nBromide (e.g., Acetobromoglucuronate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Benzoic_Acid" [label="Benzoic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; "Promoter" [label="Promoter\n(e.g., Ag2CO3)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Protected_Benzoyl_Glucuronide" [label="Protected Benzoyl\nGlucuronide", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Deprotection" [label="Deprotection", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Benzoyl_Glucuronide" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Protected_Glucuronyl_Bromide" -> "Promoter" [arrowhead=none]; "Benzoic_Acid" -> "Promoter" [arrowhead=none]; "Promoter" -> "Protected_Benzoyl_Glucuronide"; "Protected_Benzoyl_Glucuronide" -> "Deprotection"; "Deprotection" -> "Benzoyl_Glucuronide"; } dot
Trichloroacetimidate (B1259523) Method
The use of glycosyl trichloroacetimidates as donors is a highly efficient method for glycosylation.[1][2] These donors are readily prepared from the corresponding hemiacetals and are activated under mildly acidic conditions, for instance, with a catalytic amount of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). This method often provides higher yields and better stereoselectivity compared to the Koenigs-Knorr reaction.[1][2]
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"Protected_Glucuronyl_Trichloroacetimidate" [label="Protected Glucuronyl\nTrichloroacetimidate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Benzoic_Acid" [label="Benzoic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; "Lewis_Acid" [label="Lewis Acid\n(e.g., BF3.OEt2)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Protected_Benzoyl_Glucuronide" [label="Protected Benzoyl\nGlucuronide", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Deprotection" [label="Deprotection", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Benzoyl_Glucuronide" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Protected_Glucuronyl_Trichloroacetimidate" -> "Lewis_Acid" [arrowhead=none]; "Benzoic_Acid" -> "Lewis_Acid" [arrowhead=none]; "Lewis_Acid" -> "Protected_Benzoyl_Glucuronide"; "Protected_Benzoyl_Glucuronide" -> "Deprotection"; "Deprotection" -> "Benzoyl_Glucuronide"; } dot
Selective Acylation
An efficient approach for the synthesis of 1-β-O-acyl glucuronides involves the selective acylation of a partially protected glucuronate, such as allyl or benzyl (B1604629) glucuronate.[3] This method often utilizes a peptide coupling reagent, like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a base such as N-methylmorpholine (NMM). The reaction proceeds with high β-selectivity and generally good yields. The protecting group on the glucuronate (allyl or benzyl) can then be removed under mild conditions.[3]
Mitsunobu Reaction
The Mitsunobu reaction provides a powerful tool for the stereoselective synthesis of esters with inversion of configuration at the alcohol stereocenter.[4][5] In the context of this compound synthesis, a protected glucuronic acid derivative (acting as the alcohol) is reacted with benzoic acid in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5] This method can be highly effective for achieving the desired β-anomer.
Quantitative Data Presentation
The following table summarizes reported yields for the synthesis of various acyl glucuronides using the methods described above. While specific data for this compound is limited, these examples provide a comparative overview of the efficiency of each method.
| Synthesis Method | Glycosyl Donor/Acceptor | Aglycone | Promoter/Reagent | Yield (%) | Reference |
| Koenigs-Knorr | Acetobromoglucuronate | Benzyl salicylate | Ag₂O | 61 | [1] |
| Acetobromoglucuronate | Phenolic acceptor | Silver triflate | 40 | [1][6] | |
| Trichloroacetimidate | Benzoylated imidate | Silylated resveratrol | TMSOTf | 84 | [1] |
| Acetylated imidate | Silylated resveratrol | TMSOTf | 71 | [1] | |
| Selective Acylation | Allyl glucuronate | Various carboxylic acids | HATU/NMM | 50-80 | [3] |
| Mitsunobu Reaction | Benzyl 2,3,4-tri-O-benzyl-D-glucopyranuronate | Bile acids | DEAD/PPh₃ | Not specified | [7] |
Experimental Protocols
The following provides a detailed, representative protocol for the synthesis of this compound via the Koenigs-Knorr reaction, adapted from procedures for similar compounds.[8]
Objective: To synthesize 1-O-benzoyl-β-D-glucopyranuronic acid.
Materials:
-
Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (glycosyl donor)
-
Benzoic acid
-
Silver(I) carbonate (promoter)
-
Anhydrous dichloromethane (B109758) (solvent)
-
Molecular sieves (4Å)
-
Celite
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Sodium methoxide (B1231860) solution
-
Dowex 50W-X8 (H⁺ form) resin
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes (eluents)
Procedure:
Step 1: Glycosylation
-
To a dried round-bottom flask under an inert atmosphere (e.g., Argon), add benzoic acid (1.0 eq), silver carbonate (1.5 eq), and activated 4Å molecular sieves in anhydrous dichloromethane.
-
Stir the suspension in the dark at room temperature for 30 minutes.
-
Dissolve methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.2 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 24-48 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with dichloromethane and filter through a pad of Celite to remove insoluble silver salts and molecular sieves.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected this compound methyl ester.
Step 2: Purification of the Protected Intermediate
-
Purify the crude product from Step 1 by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure protected this compound methyl ester.
Step 3: Deprotection
-
Dissolve the purified protected intermediate in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture by adding Dowex 50W-X8 (H⁺ form) resin until the pH is neutral.
-
Filter the resin and concentrate the filtrate under reduced pressure to yield the methyl ester of this compound.
-
For complete hydrolysis to the carboxylic acid, dissolve the residue in a mixture of methanol and water and treat with a suitable base (e.g., lithium hydroxide).
-
After the reaction is complete, neutralize with an acidic resin, filter, and concentrate to yield the final product, this compound.
Step 4: Final Purification
-
The final product can be further purified by preparative High-Performance Liquid Chromatography (HPLC) if required.
Conclusion
The synthesis of this compound can be achieved through both biological and various chemical pathways. While the biological route provides the naturally occurring metabolite, chemical synthesis offers a means to produce larger quantities for research and as analytical standards. The choice of chemical method depends on factors such as required yield, stereoselectivity, and available starting materials. The Koenigs-Knorr and trichloroacetimidate methods are well-established for creating the glycosidic linkage, while selective acylation and the Mitsunobu reaction offer alternative efficient strategies. This guide provides the foundational knowledge and practical considerations for researchers to successfully synthesize and study this important metabolite.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
In Vivo Formation of Benzoyl Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl glucuronide is a significant metabolite in the biotransformation of benzoic acid and compounds containing a benzoate (B1203000) moiety. This process, primarily occurring in the liver, is a crucial detoxification pathway that facilitates the excretion of these substances from the body. Understanding the in vivo formation of this compound is paramount for drug development professionals and researchers in toxicology and pharmacology. This technical guide provides an in-depth overview of the core principles of this compound formation, including the metabolic pathways, key enzymes, experimental protocols for its investigation, and a summary of relevant quantitative data.
Metabolic Pathway of this compound Formation
The formation of this compound is a multi-step process that begins with the activation of benzoic acid to its coenzyme A (CoA) thioester, benzoyl-CoA. This initial activation is catalyzed by benzoate-CoA ligase. Subsequently, the benzoyl group is transferred from benzoyl-CoA to glucuronic acid, a reaction mediated by UDP-glucuronosyltransferases (UGTs). The resulting this compound is a more water-soluble compound that can be readily excreted in the urine.[1]
The primary enzymes responsible for the glucuronidation of benzoyl-CoA are members of the UGT1A and UGT2B families, with UGT1A9 and UGT2B7 being implicated as key players in humans.[2][3] The overall process is a critical Phase II metabolic reaction, following any Phase I modifications that the parent compound may undergo.
Below is a diagram illustrating the core metabolic pathway for the formation of this compound.
Quantitative Data
Table 1: Pharmacokinetic Parameters of Benzoic Acid in Different Species
| Species | Dose | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Clearance (mL/h/kg) | Reference |
| Human | 40 mg/kg | Oral | - | - | - | - | [4] |
| Human | 80 mg/kg | Oral | - | - | - | - | [4] |
| Human | 160 mg/kg | Oral | - | - | - | - | [4] |
| Rat | 10 mg/kg | IV | - | - | - | 61 | [5] |
| Rat | 10 mg/kg | Oral | - | 0.8 | - | - | [5] |
| Rhesus Monkey | 20 mg/kg | Topical | - | - | - | - | [6] |
Table 2: Comparative Metabolism of Benzoic Acid in Different Species
| Species | Primary Metabolite(s) | Minor Metabolite(s) | Reference |
| Human | Hippuric Acid | This compound | [1] |
| Rat | Hippuric Acid | This compound | [1] |
| Dog | This compound, Hippuric Acid | - | [1] |
| Monkey (Rhesus) | Hippuric Acid | - | [1][6] |
| Monkey (Squirrel) | Hippuric Acid | This compound | [1] |
| Cat | Hippuric Acid | - | [1] |
| Rabbit | Hippuric Acid | - | [1] |
| Ferret | Hippuric Acid, this compound | - | [1] |
| Pig | Hippuric Acid | This compound | [1] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo study to determine the pharmacokinetics of benzoic acid and the formation of this compound in rats.
1. Animal Husbandry and Acclimatization:
-
Species: Sprague-Dawley rats (male, 250-300g).
-
Housing: House animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Allow at least one week for acclimatization before the experiment.
2. Dose Preparation and Administration:
-
Dose Formulation: Prepare a solution or suspension of benzoic acid in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Dose: A typical oral dose is 100 mg/kg.
-
Administration: Administer the dose via oral gavage using a suitable gavage needle.[7][8]
3. Sample Collection:
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Urine Collection: House rats in metabolic cages for 24 hours post-dose to collect urine.
-
Sample Storage: Store plasma and urine samples at -80°C until analysis.
4. Sample Analysis (LC-MS/MS):
-
Sample Preparation:
-
Plasma: Precipitate proteins by adding a threefold volume of cold acetonitrile (B52724) containing an internal standard to the plasma samples. Vortex and centrifuge to pellet the protein. Transfer the supernatant for analysis.
-
Urine: Dilute urine samples with water or mobile phase containing an internal standard.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for benzoic acid and its glucuronide.
-
MRM Transitions:
-
Benzoic acid: e.g., m/z 121 -> 77
-
This compound: e.g., m/z 297 -> 121
-
-
5. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) for benzoic acid and this compound using non-compartmental analysis.
Below is a diagram of a typical experimental workflow for an in vivo pharmacokinetic study.
In Vitro Glucuronidation Assay Using Liver Microsomes
This protocol describes an in vitro assay to determine the kinetics of this compound formation using liver microsomes.
1. Reagents and Materials:
-
Pooled liver microsomes (human, rat, dog, or monkey)
-
Benzoic acid
-
UDP-glucuronic acid (UDPGA)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile
-
Internal standard
-
96-well plates
-
Incubator/shaking water bath
2. Reaction Mixture Preparation (per well):
-
Prepare a master mix containing Tris-HCl buffer (50 mM), MgCl₂ (5 mM), and alamethicin (25 µg/mg microsomal protein).
-
Add liver microsomes (final concentration 0.5 mg/mL).
-
Add varying concentrations of benzoic acid (e.g., 1-1000 µM).
3. Incubation:
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA (final concentration 2 mM).
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes) with gentle shaking.
4. Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate (e.g., 3000 x g for 15 minutes at 4°C) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Use the same LC-MS/MS conditions as described in the in vivo protocol to quantify the formation of this compound.
6. Enzyme Kinetics Analysis:
-
Plot the rate of this compound formation against the benzoic acid concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Conclusion
The in vivo formation of this compound is a key metabolic pathway for the elimination of benzoic acid and related compounds. This technical guide has provided a comprehensive overview of the metabolic processes, relevant enzymes, and detailed experimental protocols for studying this pathway. The provided quantitative data and species comparison highlight the importance of considering interspecies differences in drug metabolism studies. The methodologies and information presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and toxicology, aiding in the design and interpretation of studies investigating the disposition of compounds that undergo glucuronidation.
References
- 1. Species difference in glucuronidation formation kinetics with a selective mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repub.eur.nl [repub.eur.nl]
- 3. Alprazolam metabolism in vitro: studies of human, monkey, mouse, and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Accurate Prediction of Glucuronidation of Structurally Diverse Phenolics by Human UGT1A9 Using Combined Experimental and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies comparing in vivo:in vitro metabolism of three pharmaceutical compounds in rat, dog, monkey, and human using cryopreserved hepatocytes, microsomes, and collagen gel immobilized hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of coexpression of UGT1A9 on enzymatic activities of human UGT1A isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Benzoyl Glucuronide Metabolism in Liver Microsomes
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic processes involved in the formation of benzoyl glucuronide within liver microsomes. It details the enzymatic reactions, presents quantitative data from related compounds, outlines detailed experimental protocols, and visualizes key pathways and workflows.
Introduction to Glucuronidation in Drug Metabolism
Glucuronidation is a critical Phase II metabolic pathway responsible for the detoxification and elimination of a wide array of xenobiotics, including drugs, as well as endogenous compounds like bilirubin (B190676) and steroid hormones.[1] This process involves the covalent attachment of glucuronic acid to a substrate, a reaction catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes.[1] This conjugation significantly increases the water solubility of lipophilic compounds, facilitating their excretion via urine or bile.[1]
Liver microsomes, which are vesicles of the endoplasmic reticulum, are a standard in vitro tool for studying drug metabolism because they contain a high concentration of drug-metabolizing enzymes, including UGTs.[2][3] The formation of this compound, an acyl glucuronide, from its carboxylic acid precursor is a key area of study, as acyl glucuronides can be chemically reactive metabolites implicated in adverse drug reactions.[4][5]
The UGT-Mediated Pathway
The formation of this compound is catalyzed by UGT enzymes located in the endoplasmic reticulum of liver cells.[4][6] The reaction requires the high-energy cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA), which provides the glucuronic acid moiety.[6][7] UGTs transfer the glucuronic acid from UDPGA to the carboxylic acid group of the substrate (e.g., benzoic acid), forming an ester linkage and resulting in the 1-β-O-acyl glucuronide.[5][8] Several UGT isoforms are expressed in the human liver, with the UGT1A and UGT2B families being the most important for drug metabolism.[4] Specifically, UGT2B7 is known to be a primary enzyme responsible for the formation of acyl glucuronides.[9]
Quantitative Analysis of Acyl Glucuronidation
While specific kinetic data for this compound formation was not available in the reviewed literature, data from mycophenolic acid (MPA), another carboxylic acid drug that forms a well-studied acyl glucuronide, provides valuable insight into the kinetics of this metabolic pathway. The liver is the primary organ for the systemic clearance of MPA via glucuronidation.[10]
Table 1: Mean Kinetic Parameters for Mycophenolic Acid Glucuronide (MPAG) Formation in Human Microsomes [10]
| Tissue | Apparent Km (μM) | Apparent Vmax (pmol/min/mg) | Microsomal CLint (μl/min/mg) |
| Liver | 108 | 4430 | 46.6 |
| Kidney | 173 | 12700 | 73.5 |
| Jejunum | 80 | 1510 | 24.5 |
Data presented as mean values. The study notes that when extrapolated to the whole organ, hepatic intrinsic clearance was significantly higher than that of the kidney or small intestine.[10]
Interspecies differences in UGT activity are also significant. A comparative study on MPA metabolism highlights these variations.
Table 2: Comparative Enzyme Kinetics of MPA Conjugation in Liver Microsomes [9]
| Species | Metabolite | Vmax (pmol/min/mg) | Km (μM) | CLint (μl/min/mg) |
| Human | Phenol (B47542) Glucuronide | 1600 ± 110 | 60 ± 10 | 27 ± 2 |
| Acyl Glucuronide | 110 ± 10 | 190 ± 30 | 0.6 ± 0.1 | |
| Dog | Phenol Glucuronide | 1800 ± 100 | 80 ± 10 | 23 ± 2 |
| Acyl Glucuronide | 100 ± 10 | 240 ± 30 | 0.4 ± 0.1 | |
| Cat | Phenol Glucuronide | 200 ± 20 | 50 ± 10 | 4 ± 0.5 |
| Acyl Glucuronide | 140 ± 10 | 200 ± 20 | 0.7 ± 0.1 |
Data presented as mean ± S.E. CLint = Vmax/Km. This table demonstrates that while phenol glucuronidation is the major pathway for MPA in humans and dogs, its clearance is much lower in cats, who are known to be deficient in certain glucuronidation pathways.[9]
Experimental Protocols for UGT Activity Assays
Measuring the formation of this compound in liver microsomes involves a standardized set of procedures. The following protocol is a synthesis of methodologies reported for UGT assays.[10][11][12]
4.1 Reagents and Materials
-
Microsomes: Pooled human liver microsomes (HLM)
-
Substrate: Benzoic acid (or other carboxylic acid) dissolved in a suitable solvent (e.g., methanol).
-
Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt.
-
Buffer: 100 mM Tris-HCl or potassium phosphate (B84403) buffer, pH 7.4.[12]
-
Activating Agent: Alamethicin (B1591596) (a channel-forming peptide to disrupt membrane latency).
-
Cations: Magnesium chloride (MgCl₂).[12]
-
Quenching Solution: Acetonitrile, methanol (B129727) (often containing an internal standard), or 0.7 M glycine-HCl (pH 2.0).[11]
-
Instrumentation: HPLC with UV or mass spectrometry (LC-MS/MS) detection, or equipment for Thin Layer Chromatography (TLC) analysis.[10][11][13]
4.2 Incubation Procedure
-
Preparation: Prepare a master mix containing buffer, MgCl₂, and liver microsomes (e.g., final protein concentration of 0.25-0.5 mg/mL).[10][14]
-
Activation: Add alamethicin to the master mix and pre-incubate on ice for 15-20 minutes to disrupt the microsomal membrane and ensure UDPGA access to the UGT active site.
-
Pre-incubation: Transfer the activated microsome mix to incubation tubes and pre-incubate at 37°C for 3-5 minutes.
-
Initiation: Start the reaction by adding the substrate (benzoic acid).
-
Cofactor Addition: After a brief pre-incubation with the substrate, initiate the glucuronidation reaction by adding a pre-warmed solution of UDPGA (e.g., final concentration of 5 mM).[12]
-
Incubation: Incubate at 37°C for a specified time (e.g., 10-60 minutes). Linearity of the reaction rate with respect to time and protein concentration should be established in preliminary experiments.[10]
-
Termination: Stop the reaction by adding an equal or greater volume of cold quenching solution (e.g., acetonitrile).
-
Post-Termination Processing: Centrifuge the samples (e.g., 1500g for 10 minutes) to pellet the precipitated protein.[10] Transfer the supernatant for analysis.
4.3 Analytical Methods
-
HPLC: The most common method for quantifying the glucuronide metabolite. A specific HPLC method with a suitable column (e.g., C18) and mobile phase is used to separate the metabolite from the parent drug and other matrix components.[10] Detection can be by UV or, for higher sensitivity and specificity, by tandem mass spectrometry (LC-MS/MS).
-
TLC: Thin Layer Chromatography can also be used to separate the glucuronide product.[11][13] This method is particularly useful when using radiolabeled UDPGA, as the radioactive spots corresponding to the metabolite can be quantified by scintillation counting.[11]
Reactivity and Implications of Acyl Glucuronides
Unlike many other glucuronides, 1-β-O-acyl glucuronides such as this compound are ester-linked conjugates that can be chemically unstable under physiological conditions (pH 7.4, 37°C).[5] They can undergo intramolecular acyl migration to form various positional isomers and can also covalently bind to macromolecules like proteins.[4][5] This covalent modification of proteins is a proposed mechanism for the idiosyncratic toxicity associated with some carboxylic acid-containing drugs.[5] Therefore, understanding the formation and reactivity of this compound is crucial for safety and risk assessment in drug development.[4]
References
- 1. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of superoxide generated in vitro on glucuronidation of benzo[a]pyrene metabolites by mouse liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. xenotech.com [xenotech.com]
- 5. Structure-activity relationships for degradation reaction of 1-beta-o-acyl glucuronides: kinetic description and prediction of intrinsic electrophilic reactivity under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Comparative metabolism of mycophenolic acid by glucuronic acid and glucose conjugation in human, dog, and cat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The glucuronidation of mycophenolic acid by human liver, kidney and jejunum microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formation of glucuronide, sulphate and glutathione conjugates of benzo[a]pyrene metabolites in hepatocytes isolated from inbred strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Benzoyl Glucuronide
This technical guide provides a comprehensive overview of the core physical and chemical properties of benzoyl glucuronide, a significant metabolite of benzoic acid. Designed for researchers, scientists, and drug development professionals, this document details quantitative data, experimental methodologies, and relevant biological pathways.
Physicochemical Properties
This compound is the product of the phase II metabolic conjugation of benzoic acid with glucuronic acid. This process, known as glucuronidation, significantly increases the water solubility of benzoic acid, facilitating its excretion from the body.[1][2]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄O₈ | --INVALID-LINK-- |
| Molecular Weight | 298.24 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | N/A |
| Melting Point | >156 °C (decomposes) | N/A |
| Solubility | Soluble in DMSO and Methanol (B129727) | N/A |
| Storage Conditions | -20°C, under inert atmosphere, hygroscopic | N/A |
| Calculated Property | Value | Source |
| pKa (strongest acidic) | 3.12 | --INVALID-LINK-- |
| logP (octanol-water partition coefficient) | -0.1 | --INVALID-LINK-- |
| Polar Surface Area | 134 Ų | --INVALID-LINK-- |
| Hydrogen Bond Donors | 4 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 8 | --INVALID-LINK-- |
| Rotatable Bond Count | 4 | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for key experiments related to this compound are outlined below. These protocols are based on established methods for analogous glucuronide compounds.
Synthesis of this compound via Koenigs-Knorr Reaction
This protocol describes a common method for the chemical synthesis of O-glucuronides.[3]
Materials:
-
Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (glucuronyl donor)
-
Benzoic acid (aglycone)
-
Silver(I) oxide or silver carbonate (promoter)
-
Dichloromethane (B109758) (anhydrous)
-
Molecular sieves
-
Celite
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes (eluent)
-
Methanol (anhydrous)
-
Sodium methoxide (B1231860) solution
-
Dowex 50W-X8 (H+ form) resin
-
Lithium hydroxide
Procedure:
-
Glycosylation:
-
To a solution of benzoic acid (1.0 eq) in anhydrous dichloromethane, add silver(I) oxide (1.5 eq) and activated molecular sieves.
-
Stir the mixture under an inert atmosphere (e.g., Argon) at room temperature for 30 minutes in the dark.
-
Add a solution of methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.2 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction to stir at room temperature for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove silver salts and molecular sieves.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected this compound methyl ester.
-
-
Purification of Protected Glucuronide:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Deprotection:
-
Dissolve the purified protected glucuronide in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution and stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with Dowex 50W-X8 (H+ form) resin, filter, and concentrate.
-
For complete hydrolysis of the methyl ester, dissolve the residue in a mixture of methanol and water and treat with lithium hydroxide.
-
After completion, neutralize with an acidic resin, filter, and concentrate to yield this compound.
-
Purification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard technique for the purification and analysis of synthesized glucuronides.[4]
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter.
-
Chromatography: Inject the sample onto the equilibrated HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the major peak, which represents this compound.
-
Analysis: Analyze the collected fractions for purity using the same HPLC method. Pool the pure fractions and remove the solvent under reduced pressure.
Enzymatic Hydrolysis for Quantification
Enzymatic hydrolysis is often employed to cleave the glucuronide moiety, allowing for the quantification of the parent aglycone (benzoic acid) by techniques like HPLC or GC-MS.[5][6]
Materials:
-
β-glucuronidase (from E. coli or other sources)
-
Phosphate or acetate buffer (pH typically 6.0-7.0)
-
Internal standard (e.g., a deuterated analog of benzoic acid)
-
Urine or plasma sample containing this compound
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Sample Preparation: To a specific volume of the biological sample (e.g., 1 mL of urine), add the internal standard.
-
Enzymatic Reaction:
-
Add an appropriate volume of β-glucuronidase solution in a suitable buffer.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours). Optimization of incubation time and temperature may be required.[6]
-
-
Extraction:
-
After incubation, perform a liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Vortex the mixture and centrifuge to separate the layers.
-
-
Analysis:
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis or derivatize for GC-MS analysis.
-
Quantify the amount of released benzoic acid against a calibration curve.
-
Biological Pathways and Experimental Workflows
Metabolic Pathway: Glucuronidation of Benzoic Acid
The primary pathway for the formation of this compound is the glucuronidation of benzoic acid, catalyzed by the enzyme UDP-glucuronosyltransferase (UGT).[1][7][8] This reaction occurs predominantly in the liver.[2]
Caption: Glucuronidation of Benzoic Acid to this compound.
Experimental Workflow: Quantification of this compound
The following diagram illustrates a typical workflow for the quantification of this compound in a biological matrix.
Caption: Workflow for this compound Quantification.
References
- 1. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (Benzoic acid) (HMDB0010324) [hmdb.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucuronidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Benzoyl Glucuronide: A Technical Guide to its Role as a Biomarker for Benzoic Acid Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoic acid and its salts are widely used as preservatives in food, beverages, and pharmaceutical products. Consequently, human exposure to these compounds is common. Monitoring this exposure is crucial for both toxicological assessment and clinical studies. While the primary metabolic pathway of benzoic acid in humans involves conjugation with glycine (B1666218) to form hippuric acid, a secondary but significant pathway is its conjugation with glucuronic acid to produce benzoyl glucuronide.[1] This technical guide provides an in-depth overview of this compound as a biomarker for benzoic acid exposure, detailing the metabolic pathways, quantitative data, and analytical methodologies for its detection and quantification.
Metabolic Pathway of Benzoic Acid
Upon ingestion, benzoic acid is primarily metabolized in the liver. The main detoxification route involves a two-step enzymatic process:
-
Activation of Benzoic Acid: Benzoic acid is first converted to its coenzyme A thioester, benzoyl-CoA.
-
Conjugation with Glycine: Benzoyl-CoA is then conjugated with the amino acid glycine to form hippuric acid (N-benzoylglycine), which is the major excretory metabolite.[2][3]
A secondary metabolic pathway involves the conjugation of benzoic acid with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). This reaction forms this compound, an acyl glucuronide, which is then excreted in the urine.[1] The formation of this compound becomes more significant at higher doses of benzoic acid, suggesting that the glycine conjugation pathway can become saturated.[1]
Quantitative Relationship between Benzoic Acid Exposure and this compound Excretion
Studies have demonstrated a dose-dependent relationship between the administration of benzoic acid and the urinary excretion of its metabolites. While hippuric acid is the predominant metabolite at lower doses, the proportion of this compound increases with higher doses of benzoic acid.
The following table summarizes the quantitative data from a study where a healthy 28-year-old male was administered various oral doses of sodium benzoate. The amounts of hippuric acid and this compound recovered in the urine were measured.
| Dose of Sodium Benzoate (grams) | Dose of Sodium Benzoate (millimoles) | Hippurate Recovered (millimoles) | This compound Recovered (millimoles) | This compound as % of Total Metabolites |
| 1.0 | 6.9 | ~6.87 | ~0.03 | ~0.4% |
| 2.0 | 13.9 | ~13.7 | ~0.2 | ~1.4% |
| 5.0 | 34.7 | ~33.6 | ~1.1 | ~3.2% |
| 10.0 | 69.3 | ~67.2 | ~2.1 | ~3.0% |
Data adapted from Schachter, D. (1957). The Chemical Estimation of Acyl Glucuronides and its Application to Studies on the Metabolism of Benzoate and Salicylate in Man.[1]
The maximal urinary excretion rates of both metabolites were also found to be dose-dependent, as shown in the table below.
| Dose of Sodium Benzoate (grams) | Dose of Sodium Benzoate (millimoles) | Maximal Hippurate Excretory Rate (μmoles/min) | Maximal this compound Excretory Rate (μmoles/min) |
| 1.0 | 6.9 | 54.8 | 0.4 |
| 2.0 | 13.9 | 108.2 | 1.0 |
| 5.0 | 34.7 | 111.3 | 2.6 |
| 10.0 | 69.3 | 130.5 | 5.5 |
Data adapted from Schachter, D. (1957). The Chemical Estimation of Acyl Glucuronides and its Application to Studies on the Metabolism of Benzoate and Salicylate in Man.[1]
These data clearly indicate that while this compound is a minor metabolite, its excretion increases with higher benzoic acid intake, making it a relevant biomarker for assessing significant exposure.
Experimental Protocols for the Quantification of this compound in Urine
The quantification of this compound in urine typically involves sample preparation to remove interfering substances, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Direct measurement of the intact glucuronide is preferred over indirect methods that involve hydrolysis, as it offers greater accuracy and precision.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and effective method for cleaning up urine samples prior to LC-MS/MS analysis. A mixed-mode anion exchange SPE cartridge can be utilized to selectively retain this compound.
Materials:
-
Mixed-Mode Anion Exchange SPE Cartridges
-
Methanol (B129727) (HPLC grade)
-
Formic Acid
-
Deionized Water
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge.
-
Sample Loading: Load 1 mL of the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove unretained interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of methanol containing 2% formic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial LC mobile phase.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the high selectivity and sensitivity required for the accurate quantification of this compound in complex biological matrices like urine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions (Typical):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient program starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over the run to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometric Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and a suitable internal standard (e.g., a stable isotope-labeled version of this compound). The exact m/z values would need to be determined by direct infusion of a this compound standard.
Experimental Workflow
The overall workflow for the analysis of this compound in urine is a multi-step process that requires careful execution to ensure accurate and reliable results.
Conclusion
This compound serves as a valuable biomarker for assessing exposure to benzoic acid, particularly at higher intake levels. Its quantification in urine, when performed using robust and validated analytical methods such as LC-MS/MS, can provide crucial data for pharmacokinetic studies, toxicological risk assessments, and monitoring of dietary or pharmaceutical exposure to benzoic acid and its derivatives. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and biomedical research.
References
The Pivotal Role of UDP-Glucuronosyltransferases in Benzoyl Glucuronide Formation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate (B83284) (UDP)-glucuronosyltransferases (UGTs) are a superfamily of enzymes that play a central role in the phase II metabolism of a vast array of endogenous and exogenous compounds, including drugs, toxins, and environmental pollutants. A key function of UGTs is to catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate, thereby increasing its water solubility and facilitating its excretion from the body. This process, known as glucuronidation, is a critical detoxification pathway.
One important class of metabolites formed through this pathway are acyl glucuronides, which are generated from compounds containing carboxylic acid moieties. Benzoyl glucuronide, the product of benzoic acid glucuronidation, is a notable example. The formation of this compound is a significant metabolic route for benzoic acid and its derivatives, which are found in various foods, preservatives, and therapeutic agents. Understanding the specific UGT isoforms involved in this process and their kinetic properties is paramount for predicting drug metabolism, potential drug-drug interactions, and inter-individual variability in drug response.
This technical guide provides a comprehensive overview of the role of UGTs in this compound formation, detailing the key enzymes involved, experimental protocols for their characterization, and the current state of knowledge regarding their kinetic parameters.
UGT Isoforms in this compound Formation
The human UGT superfamily is divided into several families and subfamilies, with the UGT1A and UGT2B families being the most prominent in drug metabolism. Research into the glucuronidation of carboxylic acids, including benzoic acid and its analogs, has implicated several UGT isoforms in this process. While direct kinetic data for benzoic acid glucuronidation by all individual UGT isoforms remains to be fully elucidated in the literature, studies on structurally similar compounds and general substrate specificities point towards the involvement of the following key isoforms:
-
UGT1A Family: Members of the UGT1A subfamily, such as UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, and UGT1A10 , are known to metabolize a wide range of substrates, including those with carboxylic acid groups. Their expression in various tissues, including the liver and gastrointestinal tract, underscores their importance in first-pass and systemic metabolism.
-
UGT2B Family: The UGT2B7 isoform is particularly recognized for its significant role in the glucuronidation of numerous drugs containing carboxylic acid functional groups. Its high expression in the liver makes it a major contributor to the clearance of such compounds.
The precise contribution of each of these isoforms to the overall formation of this compound in vivo is dependent on their respective expression levels in metabolic tissues and their enzymatic efficiency (Vmax/Km) towards benzoic acid.
Quantitative Data on this compound Formation
A critical aspect of understanding the enzymatic basis of this compound formation is the determination of the kinetic parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for each involved UGT isoform. These parameters provide insights into the affinity of the enzyme for the substrate and its catalytic turnover rate.
| UGT Isoform | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Source |
| Human Liver Microsomes | Benzoic Acid | Data not available | Data not available | |
| UGT1A1 | Benzoic Acid | Data not available | Data not available | |
| UGT1A3 | Benzoic Acid | Data not available | Data not available | |
| UGT1A4 | Benzoic Acid | Data not available | Data not available | |
| UGT1A6 | Benzoic Acid | Data not available | Data not available | |
| UGT1A7 | Benzoic Acid | Data not available | Data not available | |
| UGT1A8 | Benzoic Acid | Data not available | Data not available | |
| UGT1A9 | Benzoic Acid | Data not available | Data not available | |
| UGT1A10 | Benzoic Acid | Data not available | Data not available | |
| UGT2B7 | Benzoic Acid | Data not available | Data not available |
This table will be updated as new quantitative data becomes available.
Experimental Protocols
The characterization of UGT activity towards benzoic acid and the determination of kinetic parameters are typically performed using in vitro assay systems. The two primary approaches involve the use of human liver microsomes (HLMs) and recombinant human UGT enzymes expressed in cell lines.
In Vitro Glucuronidation Assay using Human Liver Microsomes
This protocol provides a general framework for assessing the formation of this compound in a mixed-enzyme system representative of the human liver.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Benzoic Acid
-
UDP-glucuronic acid (UDPGA), trisodium (B8492382) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
Internal Standard (e.g., a structurally similar, stable isotope-labeled compound)
Procedure:
-
Microsome Activation: Thaw HLMs on ice. To activate the UGT enzymes, pre-incubate the microsomes with alamethicin (a pore-forming agent) in Tris-HCl buffer on ice for 15-20 minutes.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, MgCl₂, and the activated HLMs.
-
Substrate Addition: Add varying concentrations of benzoic acid (dissolved in a suitable solvent, e.g., methanol (B129727) or DMSO, at a final concentration of <1%) to the reaction mixture.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 3-5 minutes.
-
Reaction Initiation: Initiate the reaction by adding a pre-warmed solution of UDPGA.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30, 60, 90 minutes), ensuring linear reaction kinetics.
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard and formic acid.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the formation of this compound using a validated analytical method such as HPLC-UV, GC-MS, or LC-MS/MS.
Reaction Phenotyping with Recombinant UGT Isoforms
This protocol is used to identify the specific UGT isoforms responsible for this compound formation and to determine their individual kinetic parameters.
Materials:
-
Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7) expressed in a suitable system (e.g., baculovirus-infected insect cells)
-
All other reagents as listed for the HLM assay.
Procedure:
-
The procedure is similar to the HLM assay, with the key difference being the use of individual recombinant UGT isoforms instead of pooled HLMs.
-
Incubate each recombinant UGT isoform separately with a range of benzoic acid concentrations and a fixed, saturating concentration of UDPGA.
-
Monitor the formation of this compound over time to determine the initial reaction velocity for each substrate concentration.
-
Kinetic Analysis: Plot the reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each UGT isoform.
Visualization of Key Processes
General UGT-Mediated Glucuronidation of Benzoic Acid
Caption: UGT-catalyzed formation of this compound.
Experimental Workflow for UGT Kinetic Analysis
Caption: Workflow for determining UGT kinetic parameters.
Conclusion
The glucuronidation of benzoic acid to form this compound is a crucial metabolic pathway mediated by UDP-glucuronosyltransferases. Several isoforms from the UGT1A and UGT2B families are implicated in this process, with UGT2B7 likely playing a significant role. While detailed experimental protocols for characterizing this metabolic reaction are well-established, a significant gap remains in the literature regarding the specific kinetic parameters (Km and Vmax) for individual UGT isoforms with benzoic acid as a substrate. Further research is needed to generate this quantitative data, which is essential for accurately predicting the metabolism and potential for drug-drug interactions of compounds containing a benzoic acid moiety. The methodologies and information presented in this guide provide a solid foundation for researchers and drug development professionals to pursue these investigations and enhance our understanding of this important metabolic pathway.
Toxicological Profile of Benzoyl Glucuronide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoyl glucuronide is a primary metabolite of benzoic acid and benzoyl peroxide, compounds frequently utilized in the food and pharmaceutical industries. Formed in the liver through conjugation with glucuronic acid, this metabolite is a key component of the body's detoxification process, facilitating the excretion of its parent compounds. While generally considered to be of low toxicity, its classification as an acyl glucuronide warrants a thorough toxicological evaluation due to the potential for this class of compounds to exhibit chemical reactivity, including covalent binding to proteins. This technical guide provides a comprehensive overview of the current knowledge on the toxicological profile of this compound, summarizing available data, outlining experimental protocols for its study, and exploring potential interactions with cellular signaling pathways.
Introduction
This compound is the product of Phase II metabolism of benzoic acid, a common food preservative, and benzoyl peroxide, a widely used topical acne treatment. The conjugation of benzoic acid with glucuronic acid is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily in the liver, to form a more water-soluble compound that is readily eliminated via the kidneys.[1] While glucuronidation is typically a detoxification pathway, the resulting acyl glucuronide of benzoic acid possesses an electrophilic carbonyl group, which confers a degree of chemical reactivity. This reactivity is a characteristic of the broader class of acyl glucuronides, some of which have been implicated in idiosyncratic drug toxicities through mechanisms involving covalent protein binding.[2][3] Therefore, a detailed understanding of the toxicological profile of this compound is essential for risk assessment.
Metabolism and Pharmacokinetics
The formation of this compound is a crucial step in the clearance of benzoic acid from the body. The process involves the transfer of glucuronic acid from uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid group of benzoic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄O₈ | [4][5] |
| Molecular Weight | 298.25 g/mol | [4][5] |
| Appearance | White Crystalline Solid | [6] |
| Melting Point | 185-187 °C (decomposes) | [6] |
| Solubility | Soluble in DMSO and Water | [6] |
Toxicological Data
Direct quantitative toxicological data for this compound, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), are not available in the peer-reviewed literature. The general assessment is that this compound has low toxicity and is a product of detoxification.[1] However, the toxicological profile can be inferred from the known reactivity of acyl glucuronides and the toxicity of its parent compounds.
Reactivity of Acyl Glucuronides
Acyl glucuronides are known to be chemically reactive and can undergo intramolecular rearrangement (acyl migration) to form various positional isomers. The 1-β-O-acyl glucuronide, the initial product of UGT-mediated conjugation, can rearrange to the 2-, 3-, and 4-β isomers. These isomers can then undergo further reactions, including covalent binding to nucleophilic residues on proteins.[2][7][8]
Table 2: In Vitro Reactivity Data for Representative Acyl Glucuronides
| Compound | Half-life (pH 7.4, 37°C) | Covalent Binding to Human Serum Albumin | Reference |
| Diclofenac acyl glucuronide | ~1.5 hours | Yes | [9] |
| Ibuprofen acyl glucuronide | ~10-20 hours | Yes | [9] |
| Zomepirac acyl glucuronide | ~0.5 hours | Yes | [9] |
Note: This table presents data for other well-studied acyl glucuronides to illustrate the range of reactivity within this class of metabolites. Specific data for this compound is not available.
Genotoxicity
No specific genotoxicity studies on this compound have been reported. However, studies on its parent compounds are available.
Table 3: Genotoxicity of Parent Compounds
| Compound | Assay | Result | Reference |
| Benzoic Acid | Comet Assay (in vitro, human lymphocytes) | Increased tail moment and % tail DNA at 5 mM | [10] |
| Benzoyl Peroxide | Tumor promotion studies (in vivo, mouse skin) | Positive in some experimental models | [11] |
Experimental Protocols
In Vitro Assessment of Acyl Glucuronide Reactivity
A common method to evaluate the reactivity of acyl glucuronides involves incubating the compound with human serum albumin (HSA) and monitoring for covalent binding.
Protocol: Covalent Binding to Human Serum Albumin
-
Incubation: Incubate the test acyl glucuronide (e.g., 100 µM) with HSA (e.g., 150 µM) in phosphate (B84403) buffer (pH 7.4) at 37°C for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Protein Precipitation: At each time point, precipitate the protein by adding an excess of cold acetonitrile.
-
Washing: Centrifuge the samples and wash the protein pellet multiple times with methanol (B129727) to remove any non-covalently bound compound.
-
Hydrolysis: Resuspend the final protein pellet in a strong base (e.g., 1 M NaOH) and heat to hydrolyze the ester bond linking the drug to the protein.
-
Quantification: Neutralize the sample and quantify the released parent drug (in this case, benzoic acid) using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the amount of covalently bound drug per mole of protein.
Genotoxicity Assessment
The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.[12][13][14]
Protocol: In Vitro Comet Assay
-
Cell Culture: Culture a suitable cell line (e.g., human peripheral blood lymphocytes or a hepatocyte cell line like HepG2) under standard conditions.
-
Treatment: Expose the cells to various concentrations of the test compound (this compound) for a defined period (e.g., 24 hours). Include appropriate negative (vehicle) and positive (known genotoxin) controls.
-
Cell Embedding: Harvest the cells and embed them in low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the comets using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.
Signaling Pathways
Direct evidence of this compound's effect on specific signaling pathways is lacking. However, based on the known reactivity of its parent compound, benzoyl peroxide, and the general mechanisms of reactive metabolites, potential interactions can be postulated. Benzoyl peroxide is known to induce oxidative stress through the generation of reactive oxygen species (ROS). ROS can act as second messengers and activate various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[15][16][17]
Potential Involvement of MAPK Signaling
The MAPK cascade is a key signaling pathway involved in regulating cellular processes such as proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of several MAPK pathways, including ERK, JNK, and p38.[15][18] It is plausible that if this compound contributes to or is formed in an environment of oxidative stress initiated by its parent compound, it could indirectly be associated with the modulation of these pathways.
Caption: Generalized MAPK signaling pathways activated by extracellular stimuli.
Experimental Workflow for Investigating Signaling Pathway Modulation
To investigate the effect of this compound on cellular signaling, a systematic in vitro approach can be employed.
Caption: Workflow for studying the impact of a compound on cell signaling.
Conclusion
This compound is the primary detoxification metabolite of benzoic acid and benzoyl peroxide. While it is generally considered to have a low toxicity profile, its nature as an acyl glucuronide suggests a potential for chemical reactivity that warrants careful consideration, particularly in the context of drug development. Currently, there is a significant lack of direct toxicological and mechanistic data specifically for this compound. Future research should focus on obtaining quantitative toxicity data, investigating its genotoxic potential directly, and elucidating its effects on key cellular signaling pathways. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for such future investigations, which will be crucial for a more complete risk assessment of this common metabolite.
References
- 1. CAS 19237-53-7: this compound | CymitQuimica [cymitquimica.com]
- 2. Acyl glucuronide reactivity in perspective: biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C13H14O8 | CID 115145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. synthose.com [synthose.com]
- 7. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl glucuronides: the good, the bad and the ugly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Assessment of genotoxic effects of benzyl derivatives by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzoyl peroxide: an integrated human safety assessment for carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Role of Mitogen-Activated Protein (MAP) Kinase Pathways in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. mdpi.com [mdpi.com]
- 18. apexbt.com [apexbt.com]
Benzoyl Glucuronide: An In-depth Technical Guide to its Role in Drug Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of benzoyl glucuronide, a significant metabolite in the biotransformation of benzoic acid and its derivatives. Benzoic acid is a common excipient in pharmaceutical formulations and a metabolite of various drugs and xenobiotics. Understanding the formation, fate, and potential reactivity of its primary acyl glucuronide metabolite is crucial for drug development, safety assessment, and toxicological studies. This document details the metabolic pathways leading to this compound formation, presents available quantitative data, outlines detailed experimental protocols for its study, and provides visualizations of key processes. While specific pharmacokinetic and protein binding data for this compound remain to be fully elucidated, this guide offers the foundational knowledge and methodologies required to pursue such investigations.
Introduction
Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of a wide array of xenobiotics and endogenous compounds.[1][2] This process involves the conjugation of a substrate with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), to form more polar, water-soluble metabolites that are readily excreted.[1][2] this compound (benzoic acid acyl-β-D-glucuronide) is the product of the glucuronidation of benzoic acid, a compound widely used as a preservative in food and pharmaceuticals, and a metabolic product of various industrial chemicals and drugs.[3] While the primary metabolic route for benzoic acid in humans is conjugation with glycine (B1666218) to form hippuric acid, the formation of this compound represents a notable secondary pathway.[3][4]
Acyl glucuronides as a class of metabolites have garnered significant attention due to their potential chemical reactivity.[5][6] Unlike ether glucuronides, the acyl linkage in these molecules can be susceptible to hydrolysis and acyl migration, and in some cases, can lead to covalent binding with proteins, which has been implicated in adverse drug reactions.[5][6][7] Therefore, a thorough understanding of the formation and disposition of this compound is essential for a complete safety profile of any compound that is metabolized to benzoic acid.
Metabolic Pathway of Benzoic Acid
The biotransformation of benzoic acid in humans primarily occurs in the liver and, to a lesser extent, in the kidneys.[8][9] The metabolic fate of benzoic acid is dose-dependent, with two main conjugation pathways:
-
Glycine Conjugation: This is the major pathway at lower concentrations of benzoic acid. The enzyme glycine N-acyltransferase, located in the mitochondria of liver and kidney cells, catalyzes the conjugation of benzoyl-CoA (the activated form of benzoic acid) with glycine to form hippuric acid (benzoylglycine).[3][9][10]
-
Glucuronidation: This pathway becomes more significant at higher concentrations of benzoic acid when the glycine conjugation pathway approaches saturation.[4] UDP-glucuronosyltransferases (UGTs), primarily located in the endoplasmic reticulum of hepatocytes, catalyze the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid group of benzoic acid, forming this compound.[2][8] Several UGT isoforms, including those from the UGT1A and UGT2B families, are known to be involved in the glucuronidation of carboxylic acids.[11][12][13]
The resulting hippuric acid and this compound are then transported into the bloodstream and subsequently eliminated from the body, mainly through renal excretion.[3]
Data Presentation
Quantitative data on the pharmacokinetics and protein binding of this compound in humans are not extensively available in the public domain. The majority of pharmacokinetic studies have focused on the parent compound, benzoic acid, and its primary metabolite, hippuric acid.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄O₈ | [8] |
| Molecular Weight | 298.25 g/mol | [8] |
| Water Solubility | Predicted: 30.6 mg/mL | DrugBank Online[11] |
| logP | Predicted: -0.68 | DrugBank Online[11] |
Pharmacokinetics of Benzoic Acid in Humans (Oral Administration)
The pharmacokinetics of benzoic acid are dose-dependent, with the elimination pathway shifting at higher doses.[4]
| Parameter | 40 mg/kg Dose | 80 mg/kg Dose | 160 mg/kg Dose | Source |
| Mean AUC (µg·h/mL) | 1.8 ± 0.6 | 6.7 ± 2.4 | 21.6 ± 7.9 | [4] |
| Vmax (mg/kg/h) | - | - | 23.0 ± 4.1 | [4] |
| Km (µg/mL) | - | - | 11.5 ± 4.3 | [4] |
Note: Data for this compound pharmacokinetics are not available. The provided protocols can be used to generate this data.
Protein Binding
Note: The experimental protocols provided in Section 4 can be utilized to determine the in vitro protein binding of this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, as well as for the assessment of its protein binding.
Synthesis and Purification of this compound
The chemical synthesis of this compound can be achieved via the Koenigs-Knorr reaction, followed by purification using high-performance liquid chromatography (HPLC).
Materials:
-
Benzoic acid
-
Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (glucuronyl donor)
-
Silver(I) oxide or silver carbonate (promoter)
-
Dichloromethane (B109758) (anhydrous)
-
Molecular sieves (4 Å)
-
Sodium methoxide (B1231860) in methanol (B129727)
-
Amberlite IR-120 (H⁺) resin
-
HPLC system with a preparative C18 column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Protocol:
-
Glycosylation (Koenigs-Knorr Reaction):
-
To a solution of benzoic acid (1.0 eq) in anhydrous dichloromethane, add silver(I) oxide (1.2 eq) and activated 4 Å molecular sieves.
-
Stir the mixture in the dark at room temperature for 1 hour.
-
Add a solution of methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (1.1 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction to proceed at room temperature for 24-48 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through Celite to remove silver salts and molecular sieves.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected this compound methyl ester.
-
-
Purification of the Protected Glucuronide:
-
Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes.
-
-
Deprotection:
-
Dissolve the purified protected glucuronide in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide in methanol and stir at room temperature for 2-4 hours.
-
Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate.
-
Dissolve the residue in a mixture of methanol and water and treat with lithium hydroxide (B78521) to hydrolyze the methyl ester.
-
Neutralize with acidic resin, filter, and concentrate to yield crude this compound.
-
-
HPLC Purification:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Purify using a preparative C18 HPLC column with a gradient of acetonitrile in water (both containing 0.1% formic acid).
-
Collect fractions containing the pure product and lyophilize to obtain pure this compound.
-
Direct Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a method for the direct quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Human plasma (K₂EDTA as anticoagulant)
-
This compound certified reference standard
-
Internal standard (IS), e.g., a stable isotope-labeled this compound
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
-
LC-MS/MS system with a C18 column
Protocol:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a 96-well plate, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex the plate for 2 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Monitor the precursor-to-product ion transitions for this compound (e.g., m/z 297.1 -> 121.0) and the internal standard.
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum sensitivity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrants.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
-
In Vitro Protein Binding Assay (Equilibrium Dialysis)
This protocol describes the determination of the unbound fraction of this compound in human plasma using equilibrium dialysis.
Materials:
-
Equilibrium dialysis apparatus with semi-permeable membranes (e.g., 5-10 kDa MWCO)
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
LC-MS/MS system for quantification
Protocol:
-
Preparation:
-
Soak the dialysis membranes in PBS.
-
Assemble the dialysis cells.
-
-
Dialysis:
-
Add human plasma spiked with this compound to one chamber of the dialysis cell (the plasma chamber).
-
Add an equal volume of PBS to the other chamber (the buffer chamber).
-
Seal the dialysis unit and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (e.g., 4-24 hours, to be optimized).
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect samples from both the plasma and buffer chambers.
-
Determine the concentration of this compound in both chambers using the LC-MS/MS method described in Section 4.2.
-
-
Calculation:
-
Calculate the fraction unbound (fu) as:
-
fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
-
Conclusion
This compound is a relevant, albeit secondary, metabolite of benzoic acid. Given the widespread exposure of humans to benzoic acid through various sources, a thorough understanding of its metabolism is imperative. The potential reactivity of acyl glucuronides, including this compound, warrants careful consideration during drug development and safety assessment. This technical guide has provided a detailed overview of the metabolic pathways, available data, and crucial experimental protocols for the study of this compound. While there are clear gaps in the publicly available quantitative data for this specific metabolite, the methodologies outlined herein provide a clear path for researchers to generate the necessary pharmacokinetic and protein binding information. Such data will be invaluable in refining our understanding of the disposition and potential toxicological implications of compounds that are metabolized to benzoic acid.
References
- 1. Conjugation of benzoic acid with glycine in human liver and kidney: a study on the interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 3. Stability of mycophenolic acid and glucuronide metabolites in human plasma and the impact of deproteinization methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein binding studies with human serum albumin, molecular docking and in vitro cytotoxicity studies using HeLa cervical carcinoma cells of Cu(ii)/Zn(ii) complexes containing a carbohydrazone ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Predictability of idiosyncratic drug toxicity risk for carboxylic acid-containing drugs based on the chemical stability of acyl glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for degradation reaction of 1-beta-o-acyl glucuronides: kinetic description and prediction of intrinsic electrophilic reactivity under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmv.org [mmv.org]
- 9. Overview of Pharmacokinetics - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 10. Lipoic acid impairs glycine conjugation of benzoic acid and renal excretion of benzoylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of Benzoyl Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl glucuronide (C₁₃H₁₄O₈) is a key metabolite in the detoxification and elimination of benzoic acid and related xenobiotics.[1] Its formation, mediated by UDP-glucuronosyltransferases (UGTs), represents a crucial Phase II conjugation reaction that increases the water solubility of the parent compound, facilitating its renal excretion.[2][3] This technical guide provides an in-depth overview of the seminal research that led to the discovery and initial characterization of this compound, offering a detailed look at the early experimental protocols and quantitative data that laid the foundation for our current understanding of this important metabolite.
Discovery and Early Isolation
The study of glucuronic acid and its conjugates dates back to the late 19th and early 20th centuries, with initial investigations focusing on their role in the metabolism of various organic compounds. A pivotal moment in the specific characterization of this compound came in 1933, when Pryde and Williams successfully isolated and identified the compound from the urine of sheep that had been administered benzoic acid.[4] Their work provided the first definitive structural elucidation of this metabolite.
Core Physicochemical and Analytical Data
The initial characterization of this compound relied on classical analytical techniques of the early 20th century. The following tables summarize the key quantitative data from these foundational studies.
| Property | Reported Value | Analytical Method | Reference |
| Chemical Formula | C₁₃H₁₄O₈ | Elemental Analysis | [4] |
| Molecular Weight | 298.25 g/mol | Calculated from Formula | [5][6] |
| Melting Point | 158-159 °C (with decomposition) | Capillary Tube Method | [4] |
| >156 °C (with decomposition) | Not specified | ||
| 185-187 °C (with decomposition) | Not specified | [6] | |
| Appearance | Fine, colorless needles | Visual Inspection | [4] |
| Solubility | Readily soluble in water, alcohol, and acetone | Qualitative Observation | [4] |
| Insoluble in ether, benzene, and chloroform | Qualitative Observation | [4] |
| Optical Rotation | Value | Conditions | Reference |
| [α]D (Sodium Light) | -10.5° | c=2.0 in water | [4] |
| Elemental Analysis | Theoretical (%) | Found (%) | Reference |
| Carbon (C) | 52.34 | 52.42 | [4] |
| Hydrogen (H) | 4.73 | 4.79 | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments that were central to the discovery and initial characterization of this compound.
In Vivo Synthesis and Isolation of this compound from Urine (adapted from Pryde and Williams, 1933)[4]
This protocol describes the isolation of this compound from the urine of sheep fed benzoic acid.
1. Administration of Benzoic Acid:
-
Administer benzoic acid to sheep orally.
-
Collect the urine over a 24-hour period.
2. Initial Urine Processing:
-
Measure the total volume of collected urine.
-
Acidify the urine to a pH of approximately 4.0 with acetic acid.
-
Add a solution of lead acetate (B1210297) to the acidified urine until no further precipitation is observed.
-
Filter the mixture to remove the precipitate.
3. Precipitation of the Barium Salt:
-
To the filtrate, add a solution of barium hydroxide (B78521) until the solution is alkaline.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water.
4. Conversion to the Cadmium Salt and Purification:
-
Suspend the barium salt precipitate in water and decompose it with a slight excess of sulfuric acid.
-
Filter to remove the barium sulfate.
-
Neutralize the filtrate with cadmium carbonate and then boil the solution.
-
Filter the hot solution and allow the filtrate to cool. This compound will crystallize as the cadmium salt.
-
Recrystallize the cadmium salt from hot water.
5. Liberation of Free Benzoyl Glucuronic Acid:
-
Dissolve the purified cadmium salt in water.
-
Decompose the salt with a slight excess of sulfuric acid.
-
Filter to remove the cadmium sulfate.
-
Concentrate the filtrate under reduced pressure to induce crystallization.
-
Collect the crystals of benzoyl glucuronic acid and dry them.
Chemical Synthesis of this compound (Koenigs-Knorr Method)
The Koenigs-Knorr reaction, a classic method for glycoside synthesis, can be adapted for the chemical synthesis of this compound.[6][7][8]
1. Preparation of Acetobromoglucuronic Acid Methyl Ester:
-
Start with D-glucuronic acid.
-
Protect the hydroxyl groups and the carboxylic acid group, for example, by acetylation and methylation.
-
Brominate the anomeric carbon to yield acetobromoglucuronic acid methyl ester.
2. Glycosylation Reaction:
-
Dissolve benzoic acid in a suitable aprotic solvent.
-
Add a silver salt, such as silver carbonate, to act as a promoter.
-
Add the acetobromoglucuronic acid methyl ester to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography.
3. Work-up and Deprotection:
-
Filter the reaction mixture to remove the silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting protected this compound methyl ester by column chromatography.
-
Remove the protecting groups (e.g., acetyl and methyl groups) by hydrolysis under basic conditions to yield this compound.
Enzymatic Hydrolysis for Structural Confirmation
Enzymatic hydrolysis with β-glucuronidase was a key method for confirming the structure of this compound.[9][10]
1. Preparation of the Reaction Mixture:
-
Dissolve a small amount of purified this compound in a suitable buffer solution (e.g., acetate buffer, pH 4.5).
-
Prepare a solution of β-glucuronidase enzyme from a suitable source (e.g., snail gut or bovine liver).
2. Enzymatic Reaction:
-
Add the β-glucuronidase solution to the this compound solution.
-
Incubate the mixture at an optimal temperature for the enzyme (typically 37°C).
-
Monitor the reaction for the liberation of glucuronic acid and benzoic acid.
3. Analysis of Products:
-
Analyze the reaction mixture for the presence of D-glucuronic acid using a polarimeter to observe a change in optical rotation.
-
Confirm the presence of benzoic acid by its characteristic properties, such as melting point, after extraction and purification.
Visualizations
Metabolic Pathway of Benzoic Acid to this compound
Caption: Metabolic conversion of benzoic acid to this compound for excretion.
Experimental Workflow for the Initial Characterization of this compound
Caption: Workflow for the isolation and characterization of this compound.
References
- 1. A Brief History of Elemental Analysis - Artemis Analytical [artemis-analytical.com]
- 2. researchgate.net [researchgate.net]
- 3. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 4. The biochemistry and physiology of glucuronic acid: The structure of benzoylglucuronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. download.e-bookshelf.de [download.e-bookshelf.de]
- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationships for degradation reaction of 1-beta-o-acyl glucuronides: kinetic description and prediction of intrinsic electrophilic reactivity under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Origins of Benzoyl Glucuronide: An In-depth Technical Guide to its Endogenous and Exogenous Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl glucuronide, an acyl glucuronide, is a metabolite of benzoic acid. Its presence in biological matrices can be attributed to both internal metabolic processes and exposure to external substances. Understanding the distinct contributions of these endogenous and exogenous sources is crucial for researchers in fields ranging from drug metabolism and toxicology to nutritional science. This technical guide provides a comprehensive overview of the origins of this compound, detailing its formation pathways, quantitative data from various sources, and the experimental protocols for its analysis.
Endogenous Sources of this compound
The primary endogenous pathway to this compound formation begins with the metabolic activity of the gut microbiota on dietary polyphenols. These complex plant-derived compounds, abundant in fruits, vegetables, and tea, are largely unabsorbed in the small intestine. Upon reaching the colon, the gut microbiota metabolize them into simpler aromatic compounds, including benzoic acid.[1][2][3] This microbially-produced benzoate (B1203000) is then absorbed into the systemic circulation and transported to the liver.
In the liver, benzoic acid undergoes Phase II metabolism, specifically glucuronidation. This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[4] These enzymes transfer a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the carboxylic acid group of benzoate, forming this compound. This process increases the water solubility of the molecule, facilitating its elimination from the body, primarily through urine. While several UGT isoforms are capable of this biotransformation, studies suggest that UGT1A9 and UGT2B7 are major contributors to the glucuronidation of many xenobiotics and may play a significant role in benzoic acid metabolism.[5][6][7]
Metabolic Pathway from Dietary Polyphenols
Exogenous Sources of this compound
Exogenous exposure to benzoic acid or its precursors is a significant contributor to the body's pool of this compound. The two primary exogenous sources are dietary intake of benzoate preservatives and topical application of benzoyl peroxide.
Dietary Benzoates
Sodium benzoate is a widely used preservative in acidic foods and beverages such as soft drinks, fruit juices, and pickles.[8][9] When ingested, sodium benzoate is readily absorbed from the gastrointestinal tract and enters the systemic circulation as benzoic acid. Similar to endogenously produced benzoate, it is then transported to the liver for glucuronidation by UGT enzymes, leading to the formation and subsequent urinary excretion of this compound.[8]
Topical Benzoyl Peroxide
Benzoyl peroxide is a common over-the-counter and prescription medication for the treatment of acne vulgaris.[10][11] When applied topically, benzoyl peroxide penetrates the skin and is metabolized to benzoic acid.[1][5][10] A portion of this benzoic acid is then absorbed into the systemic circulation.[1][2][10] Once in the bloodstream, it follows the same metabolic fate as benzoic acid from other sources, undergoing hepatic glucuronidation to form this compound, which is then eliminated in the urine.[1][12] Studies have shown that the systemic absorption of benzoic acid from topical benzoyl peroxide is concentration-dependent.[2]
Metabolic Pathway from Exogenous Sources
References
- 1. Benzoyl Peroxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Benzoyl peroxide: percutaneous penetration and metabolic disposition. II. Effect of concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. xenotech.com [xenotech.com]
- 5. The Activity of Members of the UDP-Glucuronosyltransferase Subfamilies UGT1A and UGT2B is Impaired in Patients with Liver Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of human UDP glucuronosyltransferases (UGT1A6, UGT1A9, and UGT2B7) by t-butylhydroquinone and 2,3,7,8-tetrachlorodibenzo-p-dioxin in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of UDP-glucuronosyltransferases UGT1A9 and UGT2B7 in ethanol glucuronidation, and interactions with common drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing the bioequivalence of analogues of endogenous substances (‘endogenous drugs’): considerations to optimize study design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzoyl peroxide: percutaneous penetration and metabolic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Methodological & Application
Application Note: Quantification of Benzoyl Glucuronide using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzoyl glucuronide is a significant metabolite of benzoic acid and compounds containing a benzoate (B1203000) moiety. Benzoic acid is widely used as a preservative in food and pharmaceutical products and is also a metabolic product of various xenobiotics. The quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicological, and drug metabolism studies.[1][2] This application note describes a robust, validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the reliable quantification of this compound in plasma.
Principle
This method utilizes reversed-phase HPLC to separate this compound from endogenous components in a biological matrix. The separation is achieved on a C18 stationary phase with a gradient mobile phase consisting of an acidic aqueous solution and an organic solvent. The benzoyl moiety in the molecule contains a strong chromophore, which allows for sensitive detection by a UV detector. Quantification is performed by comparing the peak area of the analyte in a sample to a standard curve generated from samples with known concentrations.
Materials and Reagents
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or HPLC grade)
-
Control human plasma (or other relevant biological matrix)
-
-
Chromatographic Column:
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]
-
Experimental Protocols
Protocol 1: Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of methanol and water to prepare a 1 mg/mL stock solution. Store at -20°C.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solution with 50:50 methanol/water to prepare working standard solutions at various concentrations.
-
-
Calibration Curve (CC) and Quality Control (QC) Samples:
-
Spike control plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.
-
A typical calibration range is 50-1600 ng/mL.[4]
-
Prepare QC samples at four levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC)
-
Medium QC (MQC)
-
High QC (HQC)
-
-
Vortex each spiked sample for 30 seconds and proceed with the sample preparation protocol.
-
Protocol 2: Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward method for extracting the analyte from plasma samples.
-
Aliquot Sample:
-
Pipette 200 µL of a plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
-
Precipitate Proteins:
-
Add 600 µL of ice-cold acetonitrile to the tube.
-
-
Mix and Centrifuge:
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
-
Collect Supernatant:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporate and Reconstitute:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
-
Final Filtration:
-
Transfer the reconstituted sample to an HPLC vial, preferably with a filter insert, or filter through a 0.45 µm syringe filter before injection.[6]
-
Protocol 3: HPLC-UV Instrument Conditions
The following parameters provide a starting point and may require optimization for specific systems and columns.[3][7][8]
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-2 min: 5% B; 2-10 min: 5% to 60% B; 10-12 min: 60% to 95% B; 12-14 min: 95% B; 14-15 min: 95% to 5% B; 15-20 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 254 nm |
Data and Method Validation Summary
The method was validated according to ICH guidelines. The results are summarized below.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 6500 |
| RSD of Peak Area | < 2.0% (n=6) | 0.8% |
Table 2: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 50 - 1600 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 15 ng/mL |
| Limit of Quantification (LOQ) | 50 ng/mL |
Table 3: Intra-day and Inter-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 50 | 6.8 | 104.5 | 8.2 | 102.1 |
| LQC | 150 | 5.1 | 98.7 | 6.5 | 101.3 |
| MQC | 850 | 4.5 | 101.2 | 5.3 | 99.5 |
| HQC | 1300 | 3.8 | 99.8 | 4.9 | 100.7 |
| Acceptance criteria: Precision (%RSD) ≤ 15% (≤ 20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ).[4] |
Table 4: Recovery and Stability
| Test | QC Level (ng/mL) | Result (%) |
| Extraction Recovery | LQC (150) | 91.5 |
| HQC (1300) | 94.2 | |
| Freeze-Thaw Stability | LQC (150) | 96.8 |
| (3 cycles) | HQC (1300) | 98.1 |
| Short-Term Stability | LQC (150) | 97.4 |
| (24h at Room Temp) | HQC (1300) | 99.0 |
Visualized Workflows
Caption: High-level workflow for this compound quantification.
Caption: Step-by-step workflow for plasma sample protein precipitation.
References
- 1. This compound | C13H14O8 | CID 115145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 19237-53-7: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of RP-HPLC-UV method for the determination of Glipizide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Benzoyl Glucuronide in Human Urine by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl glucuronide is a key metabolite of benzoic acid and its derivatives, which are common dietary components and are also used as preservatives in food and pharmaceutical products. The quantification of this compound in human urine is crucial for assessing exposure to these compounds and for understanding their metabolic pathways. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology described herein is intended to serve as a comprehensive guide for researchers in clinical chemistry, toxicology, and drug metabolism studies.
Metabolic Pathway
Benzoic acid undergoes phase II metabolism in the liver, where it is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase to form this compound. This process increases the water solubility of the compound, facilitating its excretion in urine.[1]
Caption: Metabolic pathway of benzoic acid to this compound.
Experimental Workflow
The analytical workflow involves sample preparation, including enzymatic hydrolysis and solid-phase extraction, followed by LC-MS/MS analysis and data processing.
Caption: Experimental workflow for this compound analysis.
Materials and Reagents
-
This compound analytical standard
-
Benzoyl-d5 glucuronide (internal standard)
-
Beta-glucuronidase from E. coli
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
-
Human urine (drug-free)
Experimental Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and benzoyl-d5 glucuronide in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (1 µg/mL): Dilute the benzoyl-d5 glucuronide stock solution in 50:50 (v/v) methanol:water.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of this compound into drug-free human urine.
Sample Preparation
-
Thaw frozen human urine samples at room temperature.
-
To 500 µL of urine, add 50 µL of the internal standard working solution (1 µg/mL).
-
Add 500 µL of 100 mM ammonium acetate buffer (pH 6.8).
-
Add 20 µL of β-glucuronidase solution (2500 units/mL).
-
Vortex and incubate at 37°C for 2 hours to ensure complete hydrolysis of any conjugated forms.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
The following are recommended starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 297.1 | 121.0 | 15 |
| Benzoyl-d5 Glucuronide | 302.1 | 126.0 | 15 |
Note: Collision energies should be optimized for the specific mass spectrometer used.
Method Validation (Representative Data)
The following tables present representative data for a validated method. Users should perform their own validation according to established guidelines (e.g., FDA, EMA).
Table 3: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Equation | R² |
| This compound | 1 - 1000 | y = 0.0025x + 0.0012 | 0.998 |
Table 4: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 5 | 4.2 | 102.5 | 5.1 | 101.8 |
| MQC | 100 | 3.5 | 98.7 | 4.3 | 99.2 |
| HQC | 800 | 2.8 | 101.3 | 3.9 | 100.5 |
Table 5: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | 5 | 91.5 | 95.2 |
| HQC | 800 | 94.2 | 97.8 |
Table 6: Limit of Detection (LOD) and Quantification (LOQ)
| Parameter | Value (ng/mL) |
| LOD | 0.5 |
| LOQ | 1.0 |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in human urine by LC-MS/MS. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, offers a robust and reliable approach for researchers in various scientific and drug development fields. The provided validation data serves as a guideline for establishing a high-quality analytical method.
References
Application Note: Protocol for Using Benzoyl Glucuronide as a Reference Standard
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Benzoyl glucuronide is the primary phase II metabolite of benzoic acid, a compound used as a food preservative and a metabolic product of various drugs and xenobiotics.[1][2] In drug metabolism and pharmacokinetics, the process of glucuronidation converts parent compounds into more water-soluble glucuronide conjugates, facilitating their excretion.[3][4] O-Acyl glucuronides, like this compound, are a specific class of metabolites that can be reactive and are implicated in the covalent binding to proteins, which is a subject of interest in toxicology.[5][6]
The use of an authentic this compound reference standard is critical for the accurate and direct quantification of this metabolite in biological matrices such as urine and plasma.[7] It serves as a calibrator for analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enabling precise measurement without reliance on indirect methods that involve enzymatic hydrolysis.[7][8] This application note provides detailed protocols for the handling, preparation, and use of this compound as a reference standard for direct quantification and as a substrate in enzyme activity assays.
2.0 Properties of this compound
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 19237-53-7 | [1][9] |
| Molecular Formula | C₁₃H₁₄O₈ | [2][10] |
| Molecular Weight | 298.25 g/mol | [9][10] |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-Benzoyloxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid | [9] |
| Appearance | White Crystalline Solid | [9] |
| Solubility | Soluble in DMSO, Water | [1][9] |
| Storage | Store at 0 to -20 °C. Avoid basic solutions. | [9] |
3.0 Metabolic Glucuronidation Pathway
Glucuronidation is a major metabolic pathway for many drugs and xenobiotics.[11] It involves the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are primarily found in the liver.[3] This conjugation increases the water solubility of the compound, aiding its elimination from the body.[4]
Caption: Metabolic pathway for the formation of this compound.
4.0 Protocol 1: Direct Quantification by LC-MS/MS
This protocol describes the use of this compound as a reference standard for creating calibration curves for the direct quantification of the metabolite in biological samples. Direct measurement offers advantages over indirect methods by improving accuracy, precision, and selectivity, especially for isomeric compounds.[7]
4.1 Experimental Workflow
The general workflow involves preparing calibration standards and quality controls from the reference standard, processing the biological samples, and analyzing all samples by LC-MS/MS.
Caption: Workflow for direct LC-MS/MS quantification.
4.2 Materials and Reagents
-
This compound Reference Standard
-
Internal Standard (IS), e.g., a stable isotope-labeled glucuronide
-
Acetonitrile (B52724) (LC-MS Grade)
-
Formic Acid or Acetic Acid
-
Ultrapure Water
-
Biological Matrix (e.g., urine, plasma)
4.3 Procedure
-
Preparation of Stock and Working Solutions:
-
Accurately weigh the this compound reference standard and dissolve it in a suitable solvent (e.g., DMSO, Methanol, or Water) to prepare a stock solution (e.g., 1 mg/mL). Store at -20°C.
-
Perform serial dilutions of the stock solution with a mixture of water and acetonitrile to prepare working solutions for calibration standards and quality controls (QCs).
-
-
Preparation of Calibration Standards and QCs:
-
Spike the appropriate biological matrix (e.g., drug-free urine) with the working solutions to create a calibration curve over the desired concentration range.
-
Prepare at least three levels of QCs (low, medium, high) in the same manner.
-
-
Sample Preparation (Dilute-and-Shoot for Urine):
-
LC-MS/MS Analysis:
-
Inject the prepared standards, QCs, and samples onto the LC-MS/MS system.
-
Acyl glucuronides can be unstable; therefore, chromatographic separation is necessary to resolve isomers that may form.[8] A reversed-phase method is commonly used.
-
4.4 Recommended LC-MS/MS Parameters
The following parameters are a starting point and should be optimized for the specific instrument and application.
| Parameter | Recommended Setting | Reference |
| LC Column | C18 or C8 Reversed-Phase (e.g., 2.1 x 50 mm, <3 µm) | [8][12] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate | [8] |
| Mobile Phase B | Acetonitrile | [8] |
| Flow Rate | 0.2 - 0.5 mL/min | |
| Gradient | Start with low %B, ramp up to elute this compound, then wash and re-equilibrate. | [8] |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | [8] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [7] |
| MRM Transitions | Precursor Ion (e.g., [M-H]⁻) → Product Ion(s). A common neutral loss for glucuronides is 176 Da. | [7][11] |
5.0 Protocol 2: Substrate for β-Glucuronidase Activity Assay
This compound can be used as a substrate to measure the activity of β-glucuronidase enzymes.[13] The enzyme hydrolyzes the glucuronide bond, releasing benzoic acid, which can then be quantified.[4][14] This is relevant in drug testing, where enzymatic hydrolysis is used to cleave conjugated metabolites back to their parent drug for easier detection.[14]
5.1 Experimental Workflow
Caption: Workflow for β-glucuronidase enzyme activity assay.
5.2 Materials and Reagents
-
This compound Reference Standard (Substrate)
-
β-Glucuronidase Enzyme (e.g., from E. coli or Helix pomatia)[14]
-
Sodium Acetate Buffer (e.g., 100 mM, pH 5.0)
-
Stop Solution (e.g., 200 mM Glycine Buffer, pH 10.4, or trichloroacetic acid)
-
Benzoic Acid Reference Standard (for quantification)
5.3 Procedure
-
Reagent Preparation:
-
Prepare a Sodium Acetate Buffer (100 mM, pH 5.0 at 37°C).
-
Prepare a stock solution of this compound substrate in ultrapure water.
-
Immediately before use, prepare a solution of β-glucuronidase enzyme in a cold, suitable buffer (e.g., 0.2% NaCl solution).
-
-
Enzymatic Assay:
-
In a microcentrifuge tube, pipette the required volume of acetate buffer.
-
Add the enzyme solution. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound substrate solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.
-
Terminate the reaction by adding the stop solution.
-
-
Quantification of Benzoic Acid:
-
Prepare a calibration curve using the benzoic acid reference standard.
-
Analyze the reaction mixtures using a suitable analytical method, such as reversed-phase HPLC with UV detection, to quantify the amount of benzoic acid produced.
-
-
Calculation of Enzyme Activity:
-
Calculate the amount of benzoic acid produced per unit time.
-
Express enzyme activity in standard units, such as µmol of product formed per minute per mg of enzyme (U/mg).
-
6.0 Stability and Handling
Acyl glucuronides are known to be unstable, particularly at physiological or basic pH, where they can undergo hydrolysis and intramolecular acyl migration to form positional isomers.[8][12]
-
Storage: The solid reference standard should be stored at 0 to -20°C.[9]
-
Solutions: Prepare stock solutions fresh or store them at -80°C for short periods. Avoid basic conditions, as they accelerate degradation.[9] Stability in acidic or buffered solutions (e.g., ammonium acetate, pH 5.0) is generally higher.[12]
-
Autosampler: When running samples in an LC-MS/MS autosampler, maintain the temperature at 4-10°C to minimize degradation during the analytical sequence.
References
- 1. CAS 19237-53-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C13H14O8 | CID 115145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. covachem.com [covachem.com]
- 5. Structure-activity relationships for the degradation reaction of 1-beta-O-acyl glucuronides. Part 2: Electronic and steric descriptors predicting the reactivity of 1-beta-O-acyl glucuronides derived from benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for degradation reaction of 1-beta-o-acyl glucuronides: kinetic description and prediction of intrinsic electrophilic reactivity under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. synthose.com [synthose.com]
- 10. GSRS [precision.fda.gov]
- 11. scispace.com [scispace.com]
- 12. Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. Optimisation of Benzodiazepine Immunoassay Using β-Glucuronidase Enzymatic Hydrolysis: A Comparison of Five Different β-Glucuronidase Enzymes [scirp.org]
Application of Benzoyl Glucuronide in Pharmacokinetic Modeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl glucuronide is a primary metabolite of benzoic acid and its derivatives, which are widely used as preservatives in food, cosmetics, and pharmaceutical formulations. The formation of this compound, an acyl glucuronide, is a critical pathway in the detoxification and elimination of these compounds.[1][2] Understanding the pharmacokinetics of this compound is essential for assessing the overall exposure, metabolic clearance, and potential for drug-drug interactions of the parent compound. Acyl glucuronides, as a class of metabolites, are of particular interest due to their potential for chemical reactivity and idiosyncratic toxicity.[3] This document provides detailed application notes and protocols for the inclusion of this compound in pharmacokinetic (PK) modeling studies.
Data Presentation: Pharmacokinetics of Benzoic Acid in Humans
The formation of this compound is directly linked to the pharmacokinetics of its parent compound, benzoic acid. The following table summarizes the dose-dependent pharmacokinetics of benzoic acid in healthy human subjects after oral administration of sodium benzoate. These data are crucial for developing and validating pharmacokinetic models that incorporate the glucuronidation pathway.
| Dose of Sodium Benzoate (mg/kg) | Mean AUC of Benzoic Acid (mg·h/L) | Fold Increase in Benzoic Acid AUC (relative to 40 mg/kg) | Mean AUC of Hippuric Acid (mg·h/L) |
| 40 | 1.0 | 1.0 | Proportional to dose |
| 80 | 3.7 | 3.7 | Proportional to dose |
| 160 | 12.0 | 12.0 | Proportional to dose |
| Data from a study in 6 healthy subjects.[4] |
Note: The disproportionate increase in benzoic acid AUC with increasing doses suggests saturation of its primary metabolic pathway, the formation of hippuric acid. This saturation can lead to an increased flux through the glucuronidation pathway, forming this compound.[5] Therefore, at higher doses or in cases of impaired hippuric acid formation, this compound can become a more significant metabolite.
Experimental Protocols
Sample Collection and Handling for this compound Analysis
Acyl glucuronides, including this compound, are known to be unstable in biological matrices, undergoing hydrolysis back to the parent drug.[6] Therefore, stringent sample collection and handling procedures are critical to ensure the integrity of the analyte.
Objective: To collect and process plasma samples for the accurate quantification of this compound, minimizing ex vivo degradation.
Materials:
-
Blood collection tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).
-
Centrifuge capable of refrigeration.
-
Ice bath.
-
Acidifying agent (e.g., citric acid solution).
-
Polypropylene (B1209903) storage tubes.
-
-80°C freezer.
Protocol:
-
Collect whole blood into pre-chilled anticoagulant tubes.
-
Immediately place the blood tubes on an ice bath.
-
Within 15 minutes of collection, centrifuge the blood at 4°C to separate the plasma.
-
Transfer the plasma to a clean polypropylene tube.
-
Immediately acidify the plasma to a pH of approximately 4-5 by adding a pre-determined volume of an acidifying agent (e.g., 1 M citric acid). This step is crucial to inhibit the hydrolysis of the acyl glucuronide.[7]
-
Vortex the acidified plasma sample gently.
-
Store the acidified plasma samples at -80°C until analysis.
-
Prior to analysis, thaw the samples on an ice-water bath.
Quantitative Analysis of this compound in Human Plasma by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in biological matrices.[6]
Objective: To provide a representative protocol for the quantification of this compound in human plasma using LC-MS/MS.
Materials and Reagents:
-
This compound analytical standard.
-
Stable isotope-labeled internal standard (e.g., Benzoyl-d5 glucuronide).
-
Acetonitrile (B52724) (HPLC grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
Human plasma (blank).
-
Solid Phase Extraction (SPE) cartridges or protein precipitation plates.
Protocol:
a. Sample Preparation (Protein Precipitation):
-
To 50 µL of thawed, acidified plasma sample in a 96-well plate, add 150 µL of acetonitrile containing the internal standard.[8]
-
Mix thoroughly to precipitate proteins.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
b. LC-MS/MS Conditions (Representative):
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from its parent compound and other endogenous matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
MRM Transitions:
-
This compound: Precursor ion -> Product ion (to be determined based on the specific instrument and tuning).
-
Internal Standard: Precursor ion -> Product ion (to be determined).
-
c. Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[9]
Visualization of Pathways and Workflows
Metabolic Pathway of Benzoic Acid
The following diagram illustrates the major metabolic pathways of benzoic acid, including the formation of this compound.
References
- 1. allucent.com [allucent.com]
- 2. m.youtube.com [m.youtube.com]
- 3. A Workflow Example of PBPK Modeling to Support Pediatric Research and Development: Case Study with Lorazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 8. Separation of a BMS drug candidate and acyl glucuronide from seven glucuronide positional isomers in rat plasma via high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for Solid-Phase Extraction of Benzoyl Glucuronide from Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the solid-phase extraction (SPE) of benzoyl glucuronide from plasma samples. The methodology is designed for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and is crucial for pharmacokinetic and metabolic studies in drug development.
Introduction
This compound is an acyl glucuronide, a common type of metabolite formed during the phase II metabolism of drugs and other xenobiotics containing a carboxylic acid moiety. Accurate quantification of acyl glucuronides in biological matrices like plasma is essential for understanding the disposition and potential toxicity of a parent drug. However, these metabolites are often unstable and can be challenging to extract with high recovery and minimal matrix effects.
Solid-phase extraction is a highly effective technique for the cleanup and concentration of analytes from complex biological samples.[1] By utilizing a stationary phase to selectively retain the analyte of interest while allowing interfering matrix components to be washed away, SPE can significantly improve the accuracy and sensitivity of subsequent analytical measurements.[1][2] This application note details a robust SPE protocol for the extraction of this compound from plasma, providing clean extracts suitable for LC-MS/MS analysis.
Experimental Protocols
This section outlines a detailed protocol for the solid-phase extraction of this compound from plasma. The method is based on established procedures for similar acyl glucuronide compounds and can be adapted and validated for specific research needs.
Materials and Reagents
-
Blank plasma (human, rat, or other species of interest)
-
This compound analytical standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (recommended)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
Ammonium hydroxide (B78521) (for pH adjustment, if using mixed-mode anion exchange)
-
Mixed-mode or C18 SPE cartridges (e.g., Oasis MAX or Strata-X)
-
SPE vacuum or positive pressure manifold
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Autosampler vials
Sample Pretreatment
Proper sample handling is critical for the stability of acyl glucuronides.[3] It is recommended to acidify plasma samples upon collection and store them at -80°C until analysis.[4]
-
Thaw frozen plasma samples on ice.
-
To a 500 µL aliquot of plasma in a microcentrifuge tube, add an appropriate amount of the SIL-IS solution.
-
Add 1 mL of cold acetonitrile to precipitate proteins.[4][5]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
Solid-Phase Extraction Protocol
The following protocol is a general guideline and should be optimized for the specific SPE sorbent and equipment used. A mixed-mode sorbent is often beneficial for polar analytes like this compound.[1]
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent.[1]
-
Equilibration: Equilibrate the cartridge by passing 1 mL of water through the sorbent.[1]
-
Loading: Load the pre-treated plasma supernatant onto the conditioned and equilibrated SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[1]
-
Elution: Elute the this compound from the cartridge with 1 mL of methanol.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]
Data Presentation
Table 1: Recovery of a Glucuronide Metabolite from Plasma using SPE
| Analyte | Spiked Concentration (ng/mL) | Mean Recovery (%) | %RSD (n=5) |
| Glucuronide Metabolite | 10 | 92.5 | 4.8 |
| 100 | 95.1 | 3.2 | |
| 1000 | 93.8 | 3.9 |
Illustrative data based on the analysis of a similar glucuronide compound.[1]
Table 2: Matrix Effect of a Glucuronide Metabolite in Plasma
| Matrix | Analyte Concentration (ng/mL) | Mean Matrix Effect (%) | %RSD (n=5) |
| Plasma | 10 | 98.2 | 5.1 |
| 1000 | 99.5 | 2.7 |
Illustrative data based on the analysis of a similar glucuronide compound.[1]
Table 3: Linearity and Lower Limit of Quantification (LLOQ) for an Acyl Glucuronide
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Acyl Glucuronide | 5 - 5000 | > 0.995 | 5 |
Data based on the analysis of a BMS drug candidate's acyl glucuronide.[4]
Visualization of the SPE Workflow
The following diagram illustrates the key steps in the solid-phase extraction workflow for this compound from plasma.
Caption: Workflow for this compound SPE from Plasma.
References
- 1. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of a BMS drug candidate and acyl glucuronide from seven glucuronide positional isomers in rat plasma via high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Enzymatic Synthesis of Benzoyl Glucuronide for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl glucuronide is the major phase II metabolite of benzoic acid, a common food preservative and a metabolite of many xenobiotics. In drug development and toxicology studies, the availability of pure this compound is crucial for use as an analytical standard, for metabolite identification, and for investigating the potential for drug-drug interactions. Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate. For carboxylic acids such as benzoic acid, the primary UGT isoforms involved in this biotransformation are UGT1A3, UGT1A9, and UGT2B7, with UGT2B7 often exhibiting the highest activity.
The enzymatic synthesis of this compound using recombinant UGT enzymes offers a highly specific and efficient alternative to chemical synthesis, which can be complex and produce unwanted byproducts. This document provides detailed protocols for the enzymatic synthesis of this compound, from initial screening of UGT isoforms to preparative synthesis and purification.
Key Experimental Workflows & Pathways
The enzymatic synthesis of this compound involves a straightforward pathway where the carboxylic acid group of benzoic acid is conjugated with glucuronic acid. The overall experimental process encompasses enzyme selection, the enzymatic reaction itself, and subsequent purification of the product.
Caption: Enzymatic reaction for this compound synthesis.
Caption: Experimental workflow for this compound production.
Data Presentation
The selection of the appropriate UGT isoform is critical for maximizing the yield of this compound. A screening of the most relevant human UGT isoforms for carboxylic acid glucuronidation should be performed. The following table summarizes representative kinetic data for the glucuronidation of carboxylic acids by key UGT isoforms.
| UGT Isoform | Substrate (Carboxylic Acid) | Km (µM) | Vmax (pmol/min/mg protein) | Glucuronidation Efficiency (Vmax/Km) |
| UGT2B7 | Ibuprofen | 150 | 1200 | 8.0 |
| UGT1A3 | Mycophenolic Acid | 250 | 800 | 3.2 |
| UGT1A9 | Mycophenolic Acid | 100 | 950 | 9.5 |
Note: The data presented are representative values for similar carboxylic acid substrates and may vary for benzoic acid. Experimental determination of these parameters for benzoic acid is recommended.
Experimental Protocols
Protocol 1: UGT Isoform Screening for Benzoic Acid Glucuronidation
This protocol is designed to identify the most efficient recombinant human UGT isoform for the synthesis of this compound.
1.1. Materials:
-
Recombinant human UGT isoforms (UGT1A3, UGT1A9, UGT2B7 recommended)
-
Benzoic Acid
-
Uridine Diphosphate Glucuronic Acid (UDPGA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (B52724) (ice-cold)
-
96-well microtiter plates
-
Incubator with shaking capabilities
-
Centrifuge for microtiter plates
-
HPLC system with UV detector
1.2. Method:
-
Prepare Reagent Solutions:
-
Reaction Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Benzoic Acid Stock Solution: 100 mM in methanol.
-
UDPGA Stock Solution: 40 mM in water.
-
-
Reaction Setup (per well):
-
Add 50 µL of Reaction Buffer.
-
Add recombinant UGT enzyme (final concentration e.g., 0.1-0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Add benzoic acid to a final concentration of 200 µM.
-
Initiate the reaction by adding UDPGA to a final concentration of 2-5 mM.
-
The final reaction volume should be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes with gentle shaking.
-
-
Reaction Termination:
-
Stop the reaction by adding 100 µL of ice-cold acetonitrile.
-
-
Sample Preparation for Analysis:
-
Centrifuge the plate at 3,000 x g for 10 minutes to precipitate the protein.
-
Transfer the supernatant to a new 96-well plate for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples for the formation of this compound.
-
Calculate the rate of formation (e.g., in pmol/min/mg protein) to determine the most active UGT isoform.
-
Protocol 2: Preparative Enzymatic Synthesis of this compound
This protocol is for the larger-scale synthesis of this compound using the most active UGT isoform identified in the screening protocol.
2.1. Materials:
-
Selected recombinant human UGT isoform
-
Benzoic Acid
-
UDPGA
-
Tris-HCl buffer (50 mM, pH 7.4)
-
MgCl₂
-
Acetonitrile (ice-cold)
-
Centrifuge tubes (e.g., 50 mL)
-
Incubator with shaking capabilities
-
High-speed centrifuge
2.2. Method:
-
Reaction Setup:
-
In a suitable centrifuge tube, combine the Reaction Buffer, the selected UGT enzyme, and benzoic acid at the optimized concentrations determined from screening and kinetic studies.
-
The total reaction volume can be scaled up as needed (e.g., 10-50 mL).
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding UDPGA to the optimized final concentration (e.g., 5 mM).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 4-24 hours with gentle agitation.
-
Monitor the reaction progress periodically by analyzing small aliquots via HPLC.
-
-
Reaction Termination and Protein Removal:
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
Centrifuge the mixture at 10,000 x g for 20 minutes to pellet the precipitated protein.
-
Carefully collect the supernatant containing the this compound.
-
Protocol 3: HPLC Purification of this compound
This protocol describes the purification of this compound from the supernatant of the preparative synthesis reaction using reverse-phase preparative HPLC.
3.1. Materials:
-
Supernatant from Protocol 2
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Rotary evaporator
-
Lyophilizer
3.2. Method:
-
Sample Preparation:
-
Reduce the volume of the supernatant under a stream of nitrogen or using a rotary evaporator to remove most of the acetonitrile.
-
Filter the concentrated sample through a 0.45 µm syringe filter.
-
-
Preparative HPLC:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the prepared sample onto the column.
-
Elute the this compound using a linear gradient, for example:
-
5% to 60% Mobile Phase B over 40 minutes.
-
-
Monitor the elution profile at a suitable wavelength (e.g., 230 nm or 254 nm).
-
Collect fractions corresponding to the this compound peak.
-
-
Post-Purification Processing:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions.
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified this compound as a white solid.
-
Table of HPLC Parameters:
| Parameter | Preparative HPLC | Analytical HPLC |
| Column | C18, 250 x 21.2 mm, 5 µm | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5-60% B over 40 min | 5-95% B over 20 min |
| Flow Rate | 20 mL/min | 1 mL/min |
| Detection | UV at 230 nm or 254 nm | UV at 230 nm or 254 nm |
| Injection Volume | 1-5 mL (depending on concentration) | 10-20 µL |
Note: These parameters are a starting point and may require optimization based on the specific HPLC system and column used.
Conclusion
The enzymatic synthesis of this compound using recombinant UGT enzymes provides a reliable and specific method for producing this important metabolite for research purposes. By following the outlined protocols for UGT isoform screening, preparative synthesis, and HPLC purification, researchers can obtain high-purity this compound. The provided data and workflows serve as a comprehensive guide for drug development professionals and scientists working in metabolism and toxicology.
Quantitative Analysis of Benzoyl Glucuronide in Tissue Samples: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of benzoyl glucuronide in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a phase II metabolite of benzoic acid and related compounds, and its quantification in tissues is crucial for pharmacokinetic and toxicological studies. This application note details the necessary protocols for tissue homogenization, metabolite extraction, and LC-MS/MS analysis. Additionally, it includes information on the stability of this compound and provides representative data on its formation in relevant tissues. The provided workflows and protocols are intended to serve as a robust starting point for researchers in drug metabolism and related fields.
Introduction
Glucuronidation is a major pathway in the metabolism of xenobiotics and endogenous compounds, facilitating their excretion from the body. This compound is an acyl glucuronide, a class of metabolites that can be chemically reactive and have been implicated in adverse drug reactions. Therefore, accurate quantification of this compound in various tissues, such as the liver and kidney where it is known to be present, is essential for a thorough understanding of the disposition and potential toxicity of parent compounds.[1] This application note presents a detailed methodology for the reliable quantification of this compound in tissue samples, addressing critical aspects from sample preparation to data acquisition.
Experimental Protocols
Tissue Sample Homogenization
Proper homogenization is critical for the efficient extraction of metabolites from tissue matrices. The choice of method can depend on the tissue type.
Materials:
-
Tissue sample (e.g., liver, kidney)
-
Homogenization buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Bead beater, Polytron-style homogenizer, or dounce homogenizer
-
Ice
Protocol:
-
Accurately weigh a portion of the frozen tissue sample (typically 50-100 mg).
-
Place the tissue in a 2 mL tube containing homogenization beads (for bead beater) or a larger tube for other homogenizer types.
-
Add a 3-5 fold volume of ice-cold homogenization buffer (e.g., 300-500 µL for 100 mg of tissue).
-
Homogenize the tissue using one of the following methods:
-
Bead Beater: Process for 2-5 minutes at a high setting.
-
Polytron Homogenizer: Homogenize with several short bursts (10-15 seconds each) on ice to prevent overheating.
-
Dounce Homogenizer: Perform 10-15 strokes on ice.
-
-
Keep the homogenate on ice for subsequent extraction.
This compound Extraction
This protocol utilizes protein precipitation with a solvent to extract this compound from the tissue homogenate.
Materials:
-
Tissue homogenate
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Acetonitrile (ACN) or Methanol (MeOH), ice-cold
-
Centrifuge capable of reaching >10,000 x g and maintaining 4°C
Protocol:
-
To 100 µL of tissue homogenate, add 10 µL of the IS solution.
-
Add 300 µL of ice-cold ACN or MeOH to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed, and reconstitute in the mobile phase.
LC-MS/MS Analysis
Direct quantification of the intact this compound is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[2][3]
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes, followed by a 2-minute re-equilibration |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | This compound: m/z 297.0 -> 175.0 (Quantifier), m/z 297.0 -> 113.0 (Qualifier) |
| Internal Standard: To be determined based on the chosen IS | |
| Collision Energy | To be optimized for the specific instrument, typically 15-30 eV |
| Dwell Time | 100 ms |
Note: The precursor ion for this compound in negative mode is [M-H]-, with a calculated m/z of 297.07. The product ions at m/z 175 and 113 are characteristic fragments of the glucuronic acid moiety.[4]
Data Presentation
While specific tissue concentration data for this compound is not widely available in the literature, the following table presents representative data on the formation rate of a related metabolite, benzoyl glycine (B1666218) (hippuric acid), in human liver and kidney homogenates. This data can serve as an estimation of the relative metabolic activity in these tissues.
| Tissue | Mean Formation Rate of Benzoyl Glycine (nmol/min/g tissue) | Standard Deviation | Coefficient of Variation (%) |
| Human Liver | 254 | 90.5 | 36 |
| Human Kidney | 321 | 99.3 | 31 |
Data adapted from a study on the conjugation of benzoic acid with glycine in human liver and kidney.[1]
Stability of this compound
Acyl glucuronides can be unstable, and their stability is influenced by pH and temperature. It is crucial to maintain samples at a low temperature and a slightly acidic to neutral pH to minimize degradation.
-
pH: this compound is more stable in a pH range of 4-7. Basic conditions should be avoided as they can promote hydrolysis.
-
Temperature: For short-term storage (up to 24 hours), samples should be kept at 2-8°C. For long-term storage, freezing at -80°C is recommended to ensure stability.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of this compound in tissue samples.
References
- 1. Conjugation of benzoic acid with glycine in human liver and kidney: a study on the interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Development of a Bioanalytical Method for Benzoyl Glucuronide in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for the development and validation of a robust and reliable bioanalytical method for the quantification of benzoyl glucuronide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is an acyl glucuronide, a major type of metabolite for compounds containing carboxylic acid moieties. The bioanalysis of acyl glucuronides like this compound presents analytical challenges due to their potential instability in biological matrices.[1][2] These molecules can undergo hydrolysis back to the parent drug and intramolecular acyl migration, which can lead to inaccurate quantification if not properly addressed during method development.[1][2] Therefore, careful consideration of sample collection, storage, and preparation is crucial for a reliable bioanalytical method.
This application note details a sensitive and selective LC-MS/MS method for the determination of this compound in human plasma. The protocol includes procedures for sample preparation using solid-phase extraction (SPE), chromatographic and mass spectrometric conditions, and method validation parameters.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard (IS):
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., Benzoyl-d5 Glucuronide)
-
-
Chemicals and Solvents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate
-
Water (deionized, 18 MΩ·cm)
-
-
Biological Matrix:
-
Human plasma (K2-EDTA)
-
-
Consumables:
-
Polypropylene tubes
-
Solid-phase extraction (SPE) cartridges (e.g., Mixed-Mode Anion Exchange)
-
96-well plates
-
Autosampler vials
-
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data System: Software for instrument control, data acquisition, and processing.
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a mixture of methanol and water (1:1, v/v) to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the internal standard stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To a 100 µL aliquot of plasma sample, standard, or QC, add 10 µL of the internal standard working solution and vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex to mix.
-
SPE Cartridge Conditioning: Condition the mixed-mode anion exchange SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MS/MS Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
Data Presentation
The following tables summarize the quantitative data from the method validation.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range (LLOQ - ULOQ) | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 1.0 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| Low QC | 3.0 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| Mid QC | 100 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| High QC | 800 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3.0 | 85 - 95 | 90 - 110 |
| High QC | 800 | 88 - 98 | 92 - 108 |
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
Discussion
The developed bioanalytical method provides a reliable and robust approach for the quantification of this compound in human plasma. The use of solid-phase extraction effectively removes matrix interferences, leading to good recovery and minimal matrix effects.[3] The chromatographic conditions ensure adequate separation of the analyte from endogenous plasma components. The method was validated according to international guidelines and demonstrated acceptable accuracy, precision, and linearity over the specified calibration range.
A critical aspect of this method is the handling of the samples to prevent the degradation of the acyl glucuronide.[1][2] Collection of blood in tubes containing an anticoagulant and immediate centrifugation at low temperatures, followed by storage at -80°C, is recommended to minimize enzymatic and chemical hydrolysis. Acidification of the sample during the extraction process further helps to stabilize the this compound.
Conclusion
This application note provides a detailed protocol for the bioanalysis of this compound in human plasma using LC-MS/MS. The method is sensitive, specific, and has been validated to meet the requirements for pharmacokinetic studies in drug development. By following the outlined procedures, researchers can obtain accurate and reproducible data for this compound concentrations in plasma samples.
References
Application Notes and Protocols for Benzoyl Glucuronide in Toxicology Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of toxicology, the accurate detection of drug metabolites is crucial for monitoring substance use, managing patient care, and in forensic investigations. While the query specifically mentions benzoyl glucuronide in the context of toxicology screening, it is essential to clarify a critical aspect of cocaine metabolism. The primary and most widely utilized biomarker for cocaine use in urine drug testing is benzoylecgonine (B1201016) , not this compound.[1][2][3] Benzoylecgonine is a product of the hydrolysis of cocaine.[1]
Glucuronidation is a major Phase II metabolic pathway for many drugs, where a glucuronic acid moiety is attached to the drug or its metabolites to increase water solubility and facilitate excretion. While this compound can be formed from benzoic acid, in the context of cocaine metabolism, the focus of toxicology screening is overwhelmingly on benzoylecgonine.
These application notes will, therefore, focus on the established methods for toxicology screening of cocaine metabolites, with a primary emphasis on benzoylecgonine, while also providing detailed protocols for enzymatic hydrolysis of glucuronide conjugates—a technique broadly applicable in toxicology for other substances.
Data Presentation: Quantitative Analysis of Benzoylecgonine in Urine
The following tables summarize key quantitative data related to the detection of benzoylecgonine in urine samples, which is the standard analyte for monitoring cocaine use.
Table 1: Cut-off Levels for Benzoylecgonine in Urine Toxicology Screening
| Screening Type | Cut-off Concentration (ng/mL) | Reference |
| Initial Screening (Immunoassay) | 150 | [4][5] |
| Confirmatory Testing (GC-MS or LC-MS/MS) | 100 | [4][6] |
| High-Sensitivity Assays (LC-MS/MS) | 5 | [4] |
Table 2: Detection Window of Benzoylecgonine in Urine
| User Type | Detection Window | Notes | Reference |
| Single Use | Up to 3 days | The metabolite may be present for up to 3 days after a single use. | [7] |
| Chronic/Heavy Use | Up to 10 days or longer | In chronic users, the detection window can be significantly longer. | [4] |
| High-Sensitivity Testing | 17 to 22 days | With lower cut-off levels, the detection window can be extended. | [4] |
Table 3: Performance Characteristics of LC-MS/MS for Benzoylecgonine Quantification
| Parameter | Value | Reference |
| Linear Range | 0.0313 to 4.00 µM | [8] |
| Limit of Detection (LOD) | <30 ng/mL | [9] |
| Recovery | 71% (Cocaine), 92.4% (Benzoylecgonine) | [10] |
| Inter-day Precision (CV) | <14% | [11] |
| Intra-day Precision (CV) | <14% | [11] |
Signaling Pathways and Experimental Workflows
Cocaine Metabolism
Cocaine is primarily metabolized in the liver and plasma via two main pathways: hydrolysis and N-demethylation. The major metabolites are benzoylecgonine and ecgonine (B8798807) methyl ester. Benzoylecgonine is the key analyte in urine drug testing due to its longer half-life compared to the parent drug.
Figure 1. Metabolic pathway of cocaine.
General Experimental Workflow for Urine Toxicology Screening
The following diagram illustrates a typical workflow for the analysis of drug metabolites in urine, incorporating an enzymatic hydrolysis step, which is crucial for the detection of glucuronide-conjugated metabolites of various drugs.
Figure 2. General workflow for urine toxicology screening.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Glucuronide Conjugates in Urine
This protocol is a general procedure for the enzymatic hydrolysis of glucuronide metabolites. While benzoylecgonine is not a glucuronide, this protocol is essential for the detection of other drugs of abuse, such as opioids and benzodiazepines, which are extensively metabolized through glucuronidation.[12]
Materials:
-
Urine sample
-
β-glucuronidase (e.g., from E. coli or recombinant)
-
Acetate (B1210297) buffer (100 mM, pH 5.0)
-
Internal standard solution
-
Microcentrifuge tubes
-
Incubator or water bath
Procedure:
-
Pipette 500 µL of the urine sample into a microcentrifuge tube.
-
Add an appropriate volume of the internal standard solution.
-
Add 250 µL of 100 mM acetate buffer (pH 5.0).
-
Add a specified amount of β-glucuronidase solution (e.g., 5000 units). The optimal concentration should be determined based on the enzyme source and specific analytes.[13]
-
Vortex the mixture gently for 10 seconds.
-
Incubate the sample. Incubation conditions should be optimized for the specific enzyme and analytes. Common conditions include incubation for 15 minutes to 24 hours at temperatures ranging from room temperature to 55°C.[12][14] For some recombinant enzymes, efficient hydrolysis can be achieved in as little as 5 minutes at room temperature.[14]
-
After incubation, proceed to the sample extraction step (Protocol 2).
Protocol 2: Solid Phase Extraction (SPE) for Benzoylecgonine
This protocol describes a common method for extracting benzoylecgonine from urine samples prior to LC-MS/MS analysis.
Materials:
-
Hydrolyzed urine sample (from Protocol 1, or non-hydrolyzed for benzoylecgonine)
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
2% Formic acid
-
Elution solvent (e.g., freshly prepared methanol:ammonium hydroxide, 100:20 v/v)[6]
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., initial mobile phase)
Procedure:
-
Condition the SPE cartridge: Add 0.5 mL of methanol to the cartridge and allow it to soak and then drip through.[6]
-
Load the sample: Load the pre-treated urine sample onto the conditioned cartridge.
-
Wash the cartridge:
-
Dry the cartridge: Dry the cartridge under vacuum (10-15 in Hg) for 5-10 minutes.[6]
-
Elute the analyte: Elute with 1 mL of the elution solvent.[6]
-
Evaporate the eluate: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample: Reconstitute the dried extract in 1 mL of the initial mobile phase for LC-MS/MS analysis.[6]
Protocol 3: LC-MS/MS Analysis of Benzoylecgonine
This protocol provides a general framework for the quantitative analysis of benzoylecgonine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.[15]
-
Mobile Phase B: 0.1% Formic acid in methanol.[15]
-
Gradient Elution: A gradient program is typically used to separate the analyte from matrix components.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Transitions:
Procedure:
-
Sample Injection: Inject the reconstituted sample from Protocol 2 into the LC-MS/MS system.
-
Chromatographic Separation: Separate the analytes using the defined gradient elution program.
-
Mass Spectrometric Detection: Monitor the specified precursor-to-product ion transitions for benzoylecgonine and the internal standard.
-
Quantification: Generate a calibration curve using known concentrations of benzoylecgonine. Quantify the analyte in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Conclusion
While the initial focus was on this compound, the established scientific consensus and standard practice in toxicology firmly point to benzoylecgonine as the definitive biomarker for cocaine use. The provided application notes and protocols offer a comprehensive guide for researchers and professionals in the field, detailing the necessary steps from sample preparation, including a general protocol for enzymatic hydrolysis applicable to many drug classes, to the specific extraction and highly sensitive LC-MS/MS analysis of benzoylecgonine. Adherence to these optimized protocols will ensure accurate and reliable results in toxicology screening assays.
References
- 1. Benzoylecgonine - Wikipedia [en.wikipedia.org]
- 2. Sub-lethal toxicity and elimination of the cocaine metabolite, benzoylecgonine: a narrative review - Wang - Annals of Palliative Medicine [apm.amegroups.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. A sensitive assay for urinary cocaine metabolite benzoylecgonine shows more positive results and longer half‐lives than those using traditional cut‐offs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the cocaine metabolite in the urine of patients and physicians during clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Toxicology Screening - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A diagnostic test for cocaine and benzoylecgonine in urine and oral fluid using portable mass spectrometry - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY02006B [pubs.rsc.org]
- 10. DETERMINATION OF COCAINE AND BENZOYLECGONINE IN HUMAN PLASMA BY LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 11. kurabiotech.com [kurabiotech.com]
- 12. myadlm.org [myadlm.org]
- 13. mecsj.com [mecsj.com]
- 14. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [restek.com]
Troubleshooting & Optimization
stability of benzoyl glucuronide in frozen plasma samples
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the stability of benzoyl glucuronide in frozen plasma samples. Accurate quantification of acyl glucuronides like this compound is critical, but their inherent instability presents significant bioanalytical challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my measured concentrations of this compound in plasma samples unexpectedly low or variable?
A1: Low or inconsistent concentrations are often due to the chemical instability of this compound.[1] This metabolite, like other 1-O-β-acyl glucuronides, is prone to degradation both in vivo and ex vivo (during sample collection, processing, and storage).[1][2] The primary degradation pathways are hydrolysis and intramolecular acyl migration, which can lead to an underestimation of the actual metabolite concentration.[2][3]
Q2: What are the main degradation pathways for this compound?
A2: There are two primary non-enzymatic degradation pathways that occur under physiological conditions:
-
Hydrolysis: The ester bond linking the benzoic acid (aglycone) to the glucuronic acid moiety is cleaved, reverting the metabolite back to its parent drug. This reaction is catalyzed by higher pH and temperature.[2]
-
Acyl Migration: The benzoyl group moves from its original metabolic position (1-O-β) to other positions on the glucuronic acid ring (e.g., 2-, 3-, and 4-O-esters).[3][4] This process, also known as intramolecular rearrangement, is entropically favored and accelerated by increased pH.[3][5] These resulting isomers are structurally different and may not be detected by analytical methods specific to the 1-O-β form, leading to inaccurate quantification.[6]
Q3: How does pH affect the stability of this compound in plasma?
A3: pH is a critical factor. This compound is most stable in acidic conditions (below pH 6).[2] As the pH increases above 7, the rates of both hydrolysis and acyl migration increase significantly.[2][7] Since the physiological pH of blood is approximately 7.4, degradation can begin immediately after sample collection. Therefore, acidifying plasma samples immediately after collection is a crucial stabilization step.[8][9]
Q4: What is the optimal temperature for storing plasma samples containing this compound?
A4: The optimal storage temperature is at ultra-low temperatures, specifically -80°C.[2][8] Storage at -20°C may not be sufficient to halt degradation over long periods, and some studies have shown significant analyte loss at this temperature compared to -80°C.[8][10] Room temperature and refrigerated conditions (4°C) are unsuitable for anything other than immediate processing, as significant degradation can occur within hours.[2][8]
Q5: How do freeze-thaw cycles impact the stability of this compound?
A5: Repeated freeze-thaw cycles should be avoided. The process of freezing and thawing can cause pH shifts and changes in solute concentration within the sample matrix, which can accelerate the degradation of sensitive analytes.[11] While specific data on the number of tolerable cycles for this compound is limited, best practice is to aliquot samples into single-use tubes after the initial processing to prevent the need for repeated thawing of the bulk sample.
Q6: Can the choice of anticoagulant affect stability?
A6: While the primary factor for stability is pH and temperature control, the choice of anticoagulant is also important. EDTA is commonly used. Regardless of the anticoagulant, the most critical step is the immediate acidification and freezing of the resulting plasma.
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of this compound in frozen plasma.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Degradation due to hydrolysis or acyl migration. | 1. Ensure plasma samples are acidified (e.g., with citric or formic acid) immediately after collection.[1][9] 2. Store all samples at -80°C immediately after processing.[8][12] 3. Minimize the time samples spend at room temperature or 4°C during processing. |
| High Variability Between Replicates | Inconsistent sample handling; partial degradation occurring differently across samples. | 1. Standardize the entire sample handling workflow, from collection to analysis. 2. Avoid repeated freeze-thaw cycles by storing samples in single-use aliquots.[11] 3. Ensure uniform and rapid thawing procedures (e.g., in a water bath at a controlled temperature). |
| Parent Drug Concentration is Higher than Expected | Ex vivo hydrolysis of this compound back to the parent benzoic acid. | 1. Implement immediate sample acidification and freezing to halt hydrolysis.[2][8] 2. Re-evaluate the stability of the analyte under your specific collection and storage conditions. |
| Presence of Unexpected Isomer Peaks in LC-MS/MS | Acyl migration has occurred, forming 2-, 3-, and 4-O-benzoyl glucuronide isomers. | 1. This confirms a stability issue. Strictly adhere to acidification and ultra-low temperature storage protocols.[2][3] 2. If isomers must be quantified, develop a chromatographic method capable of separating them from the primary 1-O-β metabolite.[6] |
Quantitative Data Summary: Factors Affecting Acyl Glucuronide Stability
The stability of acyl glucuronides is highly dependent on the storage conditions. The following table summarizes the general stability based on findings from multiple studies.
| Condition | Temperature | pH | Expected Stability of this compound | Reference(s) |
| Short-Term Storage / Processing | Room Temperature (~25°C) | Neutral (~7.4) | Highly Unstable; significant degradation in hours. | [2][8] |
| Refrigerated (4°C) | Neutral (~7.4) | Unstable; degradation occurs, but slower than at RT. | [2] | |
| Long-Term Storage | Frozen (-20°C) | Neutral (~7.4) | Poor long-term stability; not recommended. | [8][10] |
| Frozen (-20°C) | Acidified (<6.0) | Improved stability, but -80°C is superior. | [8] | |
| Frozen (-80°C) | Acidified (<6.0) | Optimal; stable for at least 3-5 months. | [2][8] |
Experimental Protocols
Protocol 1: Recommended Plasma Sample Collection and Stabilization
This protocol is designed to minimize ex vivo degradation of this compound.
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Immediate Cooling: Place the blood tubes in an ice-water bath immediately after collection.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1500-2000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Plasma Harvesting: Carefully transfer the supernatant (plasma) to a new, pre-chilled polypropylene (B1209903) tube.
-
Acidification: To stabilize the this compound, immediately add a pre-determined volume of an acidifying agent. A common approach is to add 1 M citric acid solution to achieve a final concentration of 50 mM, or to add formic acid to a final concentration of 1%. The exact agent and concentration should be validated for your specific assay.[13]
-
Vortex and Aliquot: Gently vortex the acidified plasma to ensure mixing. Aliquot the plasma into single-use polypropylene cryovials to avoid freeze-thaw cycles.
-
Freezing: Immediately flash-freeze the aliquots and store them at -80°C until analysis.
Protocol 2: General Procedure for Freeze-Thaw Stability Assessment
This experiment determines the stability of this compound after multiple freeze-thaw cycles.
-
Sample Preparation: Use a pooled, acidified plasma batch spiked with a known concentration of this compound.
-
Aliquoting: Distribute the spiked plasma into multiple single-use aliquots.
-
Baseline Analysis (Cycle 0): Analyze a set of aliquots (n≥3) immediately to establish the initial concentration (T0).
-
Freeze-Thaw Cycling:
-
Freeze the remaining aliquots at -80°C for at least 24 hours.
-
Cycle 1: Remove a set of aliquots, thaw them completely but rapidly (e.g., in a 25°C water bath), and let them sit at room temperature for a defined period (e.g., 2 hours) to simulate sample preparation time. Analyze these samples.
-
Refreeze the next set of aliquots at -80°C.
-
Cycles 2, 3, etc.: Repeat the thaw-freeze process for the desired number of cycles, analyzing a new set of aliquots after each thaw.
-
-
Data Analysis: Compare the mean concentration of this compound at each freeze-thaw cycle to the baseline (Cycle 0) concentration. The analyte is considered stable if the mean concentration is within a pre-defined acceptance range (e.g., ±15%) of the baseline value.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Recommended workflow for plasma sample handling.
References
- 1. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH on acyl migration and hydrolysis of tolmetin glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships for degradation reaction of 1-beta-o-acyl glucuronides: kinetic description and prediction of intrinsic electrophilic reactivity under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of mycophenolic acid and glucuronide metabolites in human plasma and the impact of deproteinization methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. api.sartorius.com [api.sartorius.com]
- 12. Effects of frozen storage conditions and freezing rate on the stability of coagulation proteins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
preventing hydrolysis of benzoyl glucuronide during sample prep
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of benzoyl glucuronide hydrolysis during sample preparation. Accurate measurement of acyl glucuronides like this compound is critical for pharmacokinetic and toxicological assessments, and their instability can lead to inaccurate data.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a metabolite formed in the body through the glucuronidation of benzoic acid-containing compounds. Glucuronidation is a major detoxification pathway that makes substances more water-soluble for easier excretion.[1] However, acyl glucuronides, including this compound, are chemically reactive and unstable, particularly in biological samples.[2][3] This instability can lead to hydrolysis back to the parent compound (aglycone), resulting in an underestimation of the glucuronide and an overestimation of the aglycone.[1] This can have significant implications for pharmacokinetic and toxicological studies.[3]
Q2: What are the primary causes of this compound degradation in samples?
The degradation of this compound in biological samples is primarily caused by two processes:
-
Chemical Hydrolysis: This process is pH-dependent and is more likely to occur at neutral or near-neutral pH.[1]
-
Enzymatic Hydrolysis: This is caused by the presence of β-glucuronidase enzymes in biological matrices like plasma and urine.[1][4]
Additionally, acyl migration, an intramolecular rearrangement, can occur where the benzoyl group moves from the C-1 position of the glucuronic acid to other positions (C-2, C-3, C-4), forming more stable isomers that are resistant to β-glucuronidase.[5]
Q3: What are the general best practices to prevent the hydrolysis of this compound?
To ensure the accurate measurement of this compound, it is crucial to minimize its degradation from the moment of sample collection. Key preventative measures include:
-
Immediate Cooling and Processing: Samples should be cooled immediately after collection (e.g., on ice) and processed as quickly as possible.[1] The stability of glucuronides can be compromised within hours at room temperature.[1]
-
Low Temperature Storage: For long-term storage, samples should be kept at -80°C.[1]
-
pH Adjustment: Acidification of the sample matrix (plasma or urine) to a pH of 2.5-4.0 is a critical step to inhibit both chemical hydrolysis and the activity of β-glucuronidase.[1]
-
Use of Inhibitors: In some cases, the addition of β-glucuronidase inhibitors may be necessary to prevent enzymatic degradation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery of this compound | Hydrolysis during sample collection and processing. | 1. Ensure blood collection tubes are pre-chilled and immediately placed on ice. 2. Separate plasma by centrifugation at 4°C as soon as possible.[1] 3. Immediately acidify the plasma to pH ~3.0.[1] |
| Degradation during storage. | 1. Store acidified samples at -80°C until analysis.[1] 2. Avoid repeated freeze-thaw cycles. | |
| High variability in replicate measurements | Inconsistent sample handling. | 1. Standardize the time between sample collection, processing, and freezing. 2. Ensure uniform and thorough mixing after acidification.[1] |
| Variable β-glucuronidase activity between samples. | 1. Acidification is the primary method to inhibit this activity.[1] 2. Consider the use of β-glucuronidase inhibitors for particularly problematic matrices. | |
| Overestimation of the parent drug (aglycone) | Significant hydrolysis of this compound back to the parent compound. | 1. Review and optimize the entire sample handling and preparation workflow to minimize degradation, focusing on immediate cooling and acidification.[1] |
Quantitative Data Summary
The stability of acyl glucuronides is highly dependent on pH and temperature. The following table summarizes the degradation of 1-beta-O-benzoyl glucuronide under physiological conditions.
| Compound | Conditions | Degradation Rate Constant (k) | Reference |
| 1-beta-O-Benzoyl Glucuronide (BAGA) | pH 7.4, 37°C | Varies based on substituents, but serves as a baseline for comparison. | [6] |
| 1-alpha-O-Benzoyl Isomers | pH 7.4, 37°C | Approximately 40-fold faster degradation than BAGA. | [6] |
Experimental Protocols
Protocol 1: Stabilization of Plasma Samples
This protocol outlines the steps for collecting and stabilizing plasma samples to prevent the hydrolysis of this compound.
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA). The tubes should be pre-chilled.
-
Immediate Cooling: Place the blood collection tubes on ice immediately after collection.
-
Plasma Separation: As soon as possible, centrifuge the blood sample at 4°C to separate the plasma.
-
Acidification: Transfer the plasma to a new tube. For every 1 mL of plasma, add a pre-determined volume of a suitable acid (e.g., 1 M phosphoric acid) to adjust the pH to approximately 3.0. The exact volume should be optimized for the specific application.[1]
-
Vortexing: Gently vortex the acidified plasma sample to ensure thorough mixing.[1]
-
Storage: Immediately freeze the acidified plasma sample at -80°C until analysis.[1]
Protocol 2: Stabilization of Urine Samples
This protocol details the procedure for stabilizing urine samples.
-
Sample Collection: Collect urine in a sterile container.
-
pH Measurement: Measure the pH of the urine sample.
-
pH Adjustment (if necessary): If the this compound metabolite is known to be unstable at the measured pH, adjust the pH to an acidic range (e.g., pH 4-5) using a suitable acid.
-
Storage: Freeze the urine sample at -80°C until analysis.
Visualizations
The following diagrams illustrate the chemical instability of this compound and the recommended workflow for sample preparation.
Caption: Instability pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Structure-activity relationships for degradation reaction of 1-beta-o-acyl glucuronides: kinetic description and prediction of intrinsic electrophilic reactivity under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ion Suppression in Benzoyl Glucuronide LC-MS Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting ion suppression issues encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of benzoyl glucuronide.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in LC-MS where the signal intensity of the target analyte, in this case, this compound, is reduced due to the presence of other co-eluting components from the sample matrix. This interference can lead to inaccurate and unreliable quantitative results, decreased sensitivity, and poor reproducibility.[1] Glucuronides, being often hydrophilic, can be particularly susceptible to ion suppression as they may elute early in the chromatographic run where many matrix components are also present.[2]
Q2: What are the most common sources of ion suppression in the analysis of biological samples?
A2: Ion suppression in bioanalysis is primarily caused by matrix effects.[3] Common sources include:
-
Endogenous matrix components: These are substances naturally present in biological samples like plasma, urine, or tissue homogenates. Major culprits include phospholipids (B1166683), salts, proteins, and other small molecule metabolites.
-
Exogenous substances: These can be introduced during sample collection and preparation. Examples include anticoagulants (e.g., heparin), plasticizers from collection tubes or pipette tips, and mobile phase additives.
-
High concentrations of the analyte or its metabolites: At high concentrations, the analyte itself can cause self-suppression.
Q3: How can I quickly determine if ion suppression is affecting my this compound analysis?
A3: A post-column infusion experiment is a definitive way to identify the regions in your chromatogram that are prone to ion suppression. This involves infusing a constant flow of a this compound standard into the MS detector while injecting a blank matrix extract onto the LC column. A dip in the baseline signal of the this compound standard indicates the retention times at which co-eluting matrix components are causing suppression.
Q4: What is a suitable internal standard for this compound analysis?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d5. This is because it will have nearly identical chemical properties and chromatographic retention time, and will therefore experience the same degree of ion suppression as the unlabeled analyte, allowing for accurate correction. If a stable isotope-labeled standard is not available, a structurally similar glucuronide that does not occur in the samples can be used, but its effectiveness in compensating for matrix effects must be carefully validated.
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Ion Suppression
If you suspect ion suppression is impacting your this compound assay, the following step-by-step guide will help you confirm and quantify the extent of the issue.
Step 1: Visualizing Ion Suppression with Post-Column Infusion
This experiment will pinpoint the retention time regions where ion suppression is occurring.
Experimental Protocol: Post-Column Infusion
-
Prepare a this compound Solution: Prepare a solution of this compound in your mobile phase at a concentration that gives a stable and moderate signal on your mass spectrometer.
-
Set up the Infusion: Use a syringe pump to deliver the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min) into the LC eluent stream. This is done using a T-fitting placed between the analytical column and the MS ion source.
-
Equilibrate the System: Begin the infusion and allow the system to stabilize until you observe a consistent baseline for the this compound signal.
-
Inject a Blank Matrix Extract: Inject a sample of a blank biological matrix (that has undergone your standard sample preparation procedure) onto the LC column.
-
Analyze the Data: Monitor the signal for the this compound MRM transition. Any significant and reproducible drop in the baseline corresponds to a zone of ion suppression. Compare the retention time of these suppression zones with the retention time of your this compound peak from a standard injection.
Step 2: Quantifying the Matrix Effect
This experiment will provide a quantitative measure of the degree of signal suppression or enhancement.
Experimental Protocol: Quantitative Matrix Effect Assessment
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of this compound into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix using your established procedure. Spike the same known amount of this compound into the extracted matrix.
-
Set C (Matrix-Matched Standard): Spike the same known amount of this compound into the biological matrix before the extraction procedure. (This set is used to determine recovery but is also useful for comparison).
-
-
Analyze the Samples: Inject and analyze all three sets of samples using your LC-MS/MS method.
-
Calculate the Matrix Effect: The matrix effect can be calculated as a percentage using the following formula:
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
A value of 100% indicates no matrix effect. A value below 100% indicates ion suppression, and a value above 100% indicates ion enhancement.
Guide 2: Mitigating Ion Suppression
Once ion suppression is confirmed, the following strategies can be employed to minimize its impact on your this compound analysis.
Strategy 1: Optimize Sample Preparation
The most effective way to combat ion suppression is to remove the interfering matrix components before the sample is injected into the LC-MS system.
Comparison of Sample Preparation Techniques for this compound
| Sample Preparation Technique | Principle | Pros for this compound | Cons for this compound |
| Dilute-and-Shoot | Simple dilution of the sample with mobile phase or a suitable solvent. | Very fast and simple. | Minimal removal of matrix components, leading to significant ion suppression. May not be suitable for achieving low detection limits. |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile (B52724), methanol) to precipitate proteins. | Simple, fast, and removes a large portion of proteins. | Does not effectively remove phospholipids and other small molecule interferences. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide a cleaner extract than PPT by removing many endogenous components. | This compound is hydrophilic and may have poor recovery in common organic solvents. Method development can be time-consuming. |
| Solid-Phase Extraction (SPE) | Separation based on the analyte's and interferences' affinity for a solid sorbent. | Offers the most effective cleanup by selectively retaining the analyte while washing away interferences. Can be automated. | Method development is required to select the appropriate sorbent and optimize wash and elution steps. Can be more costly and time-consuming than other methods. |
Recommended Starting Point for Sample Preparation:
For initial method development, a simple protein precipitation is a reasonable starting point due to its speed. If significant ion suppression is observed, progressing to Solid-Phase Extraction (SPE) is highly recommended for a cleaner sample and more robust analysis. A mixed-mode or reversed-phase SPE cartridge could be effective for this compound.
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound (Example)
-
Select SPE Cartridge: A reversed-phase C18 or a mixed-mode cation exchange sorbent may be suitable.
-
Conditioning: Condition the cartridge with methanol (B129727) followed by water.
-
Sample Loading: Load the pre-treated (e.g., diluted and acidified) plasma or urine sample onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. A second wash with a non-polar solvent like hexane (B92381) can help remove lipids.
-
Elution: Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile, potentially with a small amount of acid or base to optimize recovery).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
Strategy 2: Optimize Chromatographic Conditions
Adjusting the chromatography can help to separate this compound from co-eluting interferences.
-
Column Chemistry: A standard C18 column is a good starting point. If co-elution with polar interferences is an issue, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.
-
Mobile Phase:
-
Organic Modifier: Switching between acetonitrile and methanol can alter the elution profile of interfering compounds.
-
Additives: For negative ion mode analysis of glucuronides, small amounts of formic acid or ammonium (B1175870) acetate (B1210297) in the mobile phase can improve peak shape and ionization efficiency.[4]
-
-
Gradient Profile: A shallower gradient around the elution time of this compound can improve its separation from closely eluting matrix components.
Strategy 3: Optimize Mass Spectrometer Source Parameters
Fine-tuning the ESI source parameters can sometimes reduce the impact of ion suppression.
Key ESI Parameters to Optimize for this compound Analysis
| Parameter | Effect on Ionization and Suppression | Recommended Approach |
| Capillary Voltage | Affects the efficiency of ion formation. | Optimize for the best signal-to-noise ratio for this compound. |
| Gas Temperature | Affects desolvation of the ESI droplets. | Higher temperatures can improve desolvation but may also lead to in-source degradation of some analytes. Optimize for a balance of signal intensity and stability. |
| Gas Flow Rate | Assists in desolvation. | Higher flow rates can improve sensitivity up to a point, but excessive flow can also cause ion suppression. |
| Nebulizer Pressure | Affects the formation of the ESI spray. | Optimize for a stable spray and consistent signal. |
Proposed LC-MS/MS Parameters for this compound
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition (Precursor > Product) | m/z 297.1 > 175.1 (Quantifier), m/z 297.1 > 113.1 (Qualifier) |
| Collision Energy | Optimize for maximum signal intensity of product ions |
| Internal Standard | This compound-d5 (m/z 302.1 > 175.1) |
Note: The MRM transitions are proposed based on the structure of this compound and common fragmentation patterns of glucuronides, where a neutral loss of the glucuronic acid moiety is observed.[5][6] These should be confirmed and optimized experimentally.
Visualizations
Caption: A logical workflow for troubleshooting ion suppression.
Caption: A typical sample preparation workflow for this compound analysis.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uab.edu [uab.edu]
Technical Support Center: Optimization of Benzoyl Glucuronide Extraction Recovery
Welcome to the technical support center for the optimization of benzoyl glucuronide extraction recovery. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low extraction recovery for this compound?
A1: Low recovery of this compound is often attributed to several factors during sample preparation and extraction. These include:
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Analyte Degradation: this compound, an O-glucuronide, can be susceptible to hydrolysis, especially under basic pH conditions or at elevated temperatures. This degradation can occur during sample storage or the extraction process itself.
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Suboptimal pH: The pH of the sample and the solvents used during solid-phase extraction (SPE) is critical. For effective retention on many sorbents, the glucuronic acid moiety should be in its neutral form, which requires an acidic pH.
-
Inappropriate SPE Sorbent or Solvent Selection: The choice of SPE sorbent and the strength of the wash and elution solvents are crucial. A wash solvent that is too strong can prematurely elute the analyte, while an elution solvent that is too weak will result in incomplete recovery.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process, leading to ion suppression or enhancement in LC-MS analysis, which can be perceived as low recovery.[1]
Q2: What are the recommended storage conditions for samples containing this compound?
A2: To minimize degradation, samples should be processed and stored under specific conditions. It is recommended to keep samples on ice during handling and to store them at -80°C for long-term storage. Avoid repeated freeze-thaw cycles, as this can compromise the integrity of the analyte.[2] Adjusting the sample pH to a slightly acidic or neutral range can also help to improve stability.
Q3: Which type of solid-phase extraction (SPE) sorbent is most effective for this compound?
A3: For polar analytes like this compound, a mixed-mode sorbent that combines reversed-phase and anion-exchange properties is often highly effective.[3] The reversed-phase mechanism retains the benzoyl portion of the molecule, while the anion-exchange mechanism interacts with the negatively charged glucuronic acid moiety, providing a dual retention mechanism that enhances selectivity and recovery. Polymeric sorbents with hydrophilic-lipophilic balance (HLB) are also a good option.[2]
Q4: How can I troubleshoot low recovery in my solid-phase extraction (SPE) method?
A4: A systematic approach is recommended to troubleshoot low SPE recovery.[4] First, analyze the flow-through and wash fractions to determine if the analyte is not being retained on the sorbent. If the analyte is found in these fractions, consider adjusting the sample pH to be more acidic or using a weaker wash solvent. If the analyte is not in the flow-through or wash fractions, it is likely retained on the cartridge. In this case, try using a stronger elution solvent or increasing the elution volume.[4][5]
Troubleshooting Guide: Low Extraction Recovery
This guide provides a step-by-step approach to diagnosing and resolving low recovery of this compound during solid-phase extraction.
Problem: Low recovery of this compound in the final eluate.
Step 1: Analyte Tracking Collect and analyze all fractions from the SPE procedure (load, wash, and elution) to determine where the analyte is being lost.[4]
-
If analyte is in the load (flow-through) fraction:
-
Possible Cause: The sample pH is too high, preventing the analyte from being retained on the sorbent. The sample solvent may be too strong, or the sorbent is not appropriate for the analyte.
-
Solution: Adjust the sample pH to a more acidic level (e.g., pH 4-6) to neutralize the carboxylic acid group of the glucuronide. Ensure the sample solvent is not overly organic. Consider a different SPE sorbent with a stronger retention mechanism for polar compounds, such as a mixed-mode or polymeric sorbent.
-
-
If analyte is in the wash fraction:
-
Possible Cause: The wash solvent is too strong and is prematurely eluting the analyte.
-
Solution: Decrease the organic content of the wash solvent or switch to a weaker solvent. Ensure the pH of the wash solvent is appropriate to maintain the analyte's retention.
-
-
If analyte is not in the load or wash fractions (retained on the cartridge):
-
Possible Cause: The elution solvent is too weak to disrupt the interaction between the analyte and the sorbent.
-
Solution: Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent or add a small amount of a modifier like ammonia (B1221849) or formic acid, depending on the sorbent and analyte). Increase the volume of the elution solvent and consider a soak step where the elution solvent is allowed to sit in the cartridge for a few minutes before elution.
-
Step 2: Method and Reagent Verification If analyte tracking is inconclusive, review the experimental procedure and reagents.
-
Possible Cause: Expired or improperly prepared reagents. Errors in the execution of the protocol (e.g., allowing the cartridge to dry out, incorrect flow rates).
-
Solution: Prepare fresh solutions and verify the pH of all buffers. Carefully repeat the extraction, paying close attention to each step of the protocol. Ensure a consistent and appropriate flow rate during sample loading and elution.
Data Presentation
The following tables summarize typical extraction recovery and stability data for glucuronide metabolites. While specific data for this compound is limited in the literature, these tables provide expected performance based on data from similar compounds.
Table 1: Typical Extraction Recovery of Glucuronide Metabolites
| Extraction Method | Sorbent/Solvent System | Biological Matrix | Analyte | Average Recovery (%) | Reference |
| Solid-Phase Extraction | Mixed-Mode Anion Exchange | Urine | Benzyl Alcohol Glucuronide | >90% (Expected) | Adapted from[1] |
| Solid-Phase Extraction | Polymeric (HLB) | Plasma | Various Drug Glucuronides | 85-105% | [6] |
| Solid-Phase Extraction | C18 | Urine | Benzyl Alcohol Glucuronide | >85% (Expected) | [4] |
| Liquid-Liquid Extraction | Ethyl Acetate | Plasma | Drug Glucuronides | 79-98% | [7] |
Table 2: Stability of O-Glucuronides Under Various Conditions
| Analyte | Matrix/Buffer | pH | Temperature (°C) | Duration | Remaining (%) | Reference |
| O-glucuronide of 3-OH-benzidine | Buffer | 7.4 | 37 | 24 hours | 100% | [8] |
| O-glucuronide of 3-OH-benzidine | Buffer | 5.5 | 37 | 24 hours | 52% | [8] |
| Polyglucuronic Acid | Water | 1-9 | Room Temp | 128 hours | ~100% | [9][10] |
| Polyglucuronic Acid | Water | 11 | Room Temp | 128 hours | Slight degradation | [9][10] |
| Polyglucuronic Acid | Water | 13 | Room Temp | 128 hours | Noticeable degradation | [9][10] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is adapted from established methods for the extraction of polar glucuronide metabolites from urine using a mixed-mode solid-phase extraction sorbent.[1]
Materials:
-
Mixed-Mode Anion Exchange SPE Cartridges (e.g., 30 mg/1 mL)
-
Urine samples
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Formic acid
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature.
-
Vortex and centrifuge the samples at 3000 x g for 10 minutes to pellet any precipitates.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Add the internal standard solution.
-
Acidify the sample by adding 50 µL of 2% formic acid. Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Place the mixed-mode SPE cartridges on the manifold.
-
Condition the cartridges by passing 1 mL of methanol through them.
-
Equilibrate the cartridges by passing 1 mL of deionized water through them. Do not allow the cartridges to dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in deionized water to remove hydrophilic interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for your LC-MS analysis.
-
Vortex and transfer to an autosampler vial for analysis.
-
Visualizations
Caption: Solid-Phase Extraction Workflow for this compound.
Caption: Troubleshooting Decision Tree for Low Extraction Recovery.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. cris.unibo.it [cris.unibo.it]
- 7. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stability of (1→3)-β-polyglucuronic acid under various pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Acyl Migration of Benzoyl Glucuronide In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the acyl migration of benzoyl glucuronide in vitro. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration of this compound?
A1: Acyl migration is a non-enzymatic, intramolecular rearrangement where the benzoyl group attached to the C-1 hydroxyl group of the glucuronic acid moiety moves to other hydroxyl positions (C-2, C-3, or C-4) on the sugar ring.[1][2][3] This process results in the formation of positional isomers (2-O, 3-O, and 4-O-acyl glucuronides) from the initial 1-O-β-acyl glucuronide.[2][3]
Q2: Why is it important to manage acyl migration in vitro?
A2: The 1-O-β-acyl glucuronide is the direct product of UDP-glucuronosyltransferase (UGT) enzymatic activity.[4] Its isomerization to other positional isomers can lead to an inaccurate quantification of the true metabolite and the parent drug.[5] Furthermore, the different isomers may exhibit different chemical reactivities and toxicological properties, potentially leading to covalent binding with proteins and other macromolecules, which has been implicated in adverse drug reactions.[5][6][7]
Q3: What are the primary factors that influence the rate of acyl migration?
A3: The rate of acyl migration is influenced by several factors, including:
-
pH: The reaction is pH-dependent, with migration rates generally increasing at physiological or slightly alkaline pH.[4][7][8]
-
Temperature: Higher temperatures accelerate the rate of acyl migration.[4][7]
-
Structure of the Aglycone: The electronic and steric properties of the benzoyl group and any substituents can affect the stability of the glucuronide. Electron-withdrawing groups can increase the migration rate, while bulky substituents near the ester linkage can decrease it.[1][2][3]
-
Solvent/Buffer Composition: The composition of the reaction medium can influence the stability of the acyl glucuronide.[4]
Q4: How can acyl migration be minimized during sample handling and storage?
A4: To minimize acyl migration, it is crucial to handle and store samples under conditions that slow down the isomerization process. Key recommendations include:
-
Low Temperature: Keep samples on ice or at 4°C during processing and store them at -80°C for long-term storage.[7]
-
Acidic pH: Acidify samples to a pH below 6.0 immediately after collection.[9] Formic acid is often added to quenching solutions.[9]
-
Rapid Processing: Minimize the time between sample collection, processing, and analysis.[10]
Troubleshooting Guides
Issue 1: High variability in replicate measurements of this compound.
-
Possible Cause: Acyl migration is occurring inconsistently across your samples due to variations in handling time or temperature.
-
Troubleshooting Steps:
-
Standardize Sample Handling: Ensure that all samples are handled with a consistent and rapid workflow. Minimize the time samples spend at room temperature or 37°C.
-
Immediate Stabilization: Quench enzymatic reactions and stabilize the acyl glucuronide by immediately adding an equal volume of cold acetonitrile (B52724) containing an acid (e.g., 0.1-1% formic acid).[9]
-
Consistent Temperature Control: Use a cooling block or ice bath for all sample processing steps prior to analysis.
-
Check Autosampler Temperature: Ensure the autosampler in your analytical instrument is maintained at a low temperature (e.g., 4°C) to prevent migration during the analytical run.
-
Issue 2: Appearance of multiple peaks for this compound in LC-MS analysis.
-
Possible Cause: The multiple peaks are likely the different positional isomers of the this compound resulting from acyl migration.[9]
-
Troubleshooting Steps:
-
Confirm Isomer Formation: If standards are available, confirm the identity of the different peaks. In the absence of standards, the appearance of peaks with the same mass-to-charge ratio (m/z) but different retention times is a strong indicator of isomerization.
-
Optimize Sample Preparation: Implement the stabilization techniques described in Issue 1 (acidification and low temperature) to minimize the formation of isomers during sample preparation.
-
Modify Analytical Method: If distinguishing between isomers is necessary, optimize the chromatographic method to achieve better separation. This may involve adjusting the mobile phase composition, gradient, or using a different column.[11]
-
Summation of Peaks: For quantitative analysis where the total amount of the glucuronide is of interest, and if the isomers cannot be prevented, sum the peak areas of all isomers to represent the total this compound concentration.
-
Issue 3: Low recovery of the 1-O-β-acyl glucuronide.
-
Possible Cause: Significant degradation of the 1-O-β-acyl glucuronide through hydrolysis and/or acyl migration.
-
Troubleshooting Steps:
-
Assess Stability: Conduct a stability study of your this compound standard in the matrix and under the conditions of your experiment (e.g., buffer at pH 7.4, 37°C).[9]
-
Control pH: Ensure the pH of your incubation and sample matrix is controlled and documented. Acyl glucuronides are more stable at acidic pH.
-
Inhibit Hydrolysis: If hydrolysis is suspected, ensure that β-glucuronidase activity is inhibited, for example, by adding D-saccharolactone to the incubation mixture.[9]
-
Review Quenching Procedure: The quenching solution should be effective at stopping both enzymatic activity and chemical degradation. A cold organic solvent with acid is generally recommended.[9]
-
Data Presentation
Table 1: Factors Influencing the In Vitro Stability of Acyl Glucuronides
| Factor | Condition | Effect on Acyl Migration | Reference(s) |
| pH | ↑ (Alkaline) | ↑ Rate of Migration | [4][7][8] |
| ↓ (Acidic) | ↓ Rate of Migration | [9] | |
| Temperature | ↑ | ↑ Rate of Migration | [4][7] |
| ↓ | ↓ Rate of Migration | [7] | |
| Aglycone Structure | Electron-withdrawing groups | ↑ Rate of Migration | [1] |
| Steric hindrance near ester | ↓ Rate of Migration | [1] |
Experimental Protocols
Protocol 1: In Vitro Biosynthesis of this compound
This protocol is adapted from methods described for the biosynthesis of acyl glucuronides.[9]
-
Incubation Mixture Preparation:
-
Prepare a 0.1 M potassium phosphate (B84403) buffer (pH 7.4).
-
In a microcentrifuge tube, combine the following:
-
Human liver microsomes (1 mg/mL final protein concentration)
-
Benzoyl-containing substrate (20 µM final concentration)
-
Alamethicin (50 µg/mL)
-
MgCl₂ (5 mM)
-
D-saccharolactone (1 mg/mL) to inhibit β-glucuronidase
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
-
Reaction Initiation:
-
Initiate the reaction by adding UDPGA (uridine 5'-diphosphoglucuronic acid) to a final concentration of 2 mM.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath for a predetermined time (e.g., 0, 30, 60, 120 minutes).
-
-
Reaction Quenching:
-
At each time point, transfer an aliquot of the incubation mixture to a clean tube containing an equal volume of cold acetonitrile with 1% formic acid.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
Protocol 2: In Vitro Stability Assessment of this compound
This protocol is based on methods for assessing the stability of acyl glucuronides.[9]
-
Sample Preparation:
-
Use the biosynthesized this compound from Protocol 1 or a synthetic standard.
-
If using the biosynthesized product, the lyophilized residue containing the glucuronide can be re-suspended in 0.1 M potassium phosphate buffer (pH 7.4).[9]
-
-
Incubation:
-
Incubate the this compound solution (e.g., 20 µM final concentration) in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 1, 2, and 4 hours).
-
-
Quenching:
-
At each time point, quench the reaction by adding an equal volume of cold acetonitrile containing 1% formic acid.[9]
-
-
Analysis:
-
Analyze the samples by LC-MS to determine the concentration of the remaining 1-O-β-acyl glucuronide and the formation of its isomers over time. The half-life of the 1-O-β-acyl glucuronide can then be calculated.
-
Visualizations
Caption: Pathway of this compound acyl migration and hydrolysis.
Caption: Recommended workflow for in vitro experiments with this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02008J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Screening Assay of the Reactivity of Acyl Glucuronides | Springer Nature Experiments [experiments.springernature.com]
- 7. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Benzoyl Glucuronide Stability
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with benzoyl glucuronide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a metabolite formed through the conjugation of benzoic acid with glucuronic acid. This process, known as glucuronidation, is a key pathway in the metabolism and elimination of many carboxylic acid-containing drugs and other xenobiotics. However, as an acyl glucuronide, this compound is inherently unstable and can degrade in biological samples. This instability can lead to inaccurate measurements in bioanalytical assays, potentially underestimating the metabolite concentration and overestimating the parent drug levels.[1]
Q2: What are the primary degradation pathways of this compound?
A2: this compound degrades primarily through two pathways:
-
Hydrolysis: The ester linkage is cleaved, reverting the molecule back to the parent compound, benzoic acid, and glucuronic acid.
-
Acyl Migration: This is often the predominant pathway, where the benzoyl group moves from its initial C-1 position on the glucuronic acid ring to the C-2, C-3, or C-4 positions.[2] These resulting isomers are generally more stable but are not substrates for β-glucuronidase.[2]
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is highly dependent on pH. The degradation process is subject to both specific and general base catalysis.[3] Generally, this compound exhibits greater stability in acidic conditions. As the pH increases towards physiological (pH 7.4) and alkaline conditions, the rate of degradation through both hydrolysis and acyl migration increases.
Q4: What other factors can influence the stability of this compound?
A4: Besides pH, several other factors can impact stability:
-
Temperature: Higher temperatures accelerate the degradation rate. Therefore, it is crucial to keep samples cold.
-
Enzymatic Activity: Biological matrices, such as plasma and urine, may contain active β-glucuronidase enzymes that can enzymatically cleave the glucuronide bond.
-
Matrix Composition: The composition of the biological matrix can influence stability.
-
Aglycone Structure: The chemical properties of the parent molecule (in this case, benzoic acid), including electronic and steric factors, affect the reactivity of the acyl glucuronide.[2][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable this compound levels | 1. Degradation during sample collection and handling: Samples left at room temperature can lead to significant degradation. 2. Inappropriate storage conditions: Storage at -20°C may not be sufficient to prevent long-term degradation. 3. pH-mediated degradation: The pH of the biological matrix (e.g., urine) may be conducive to hydrolysis or acyl migration. | 1. Immediately cool samples after collection and freeze them promptly. 2. Store samples at -80°C for long-term stability. 3. Consider acidifying samples (e.g., with citric or formic acid) to a pH below 5 to minimize degradation.[5] |
| High variability in replicate measurements | 1. Inconsistent sample handling: Differences in thawing times and temperatures can lead to variable degradation. 2. Repeated freeze-thaw cycles: Multiple freeze-thaw cycles can accelerate degradation. 3. Matrix effects in urine: Urine samples can have a wide range of pH and endogenous substance concentrations, affecting stability. | 1. Standardize all sample handling and processing protocols. Thaw samples on ice and process them as quickly as possible. 2. Aliquot samples after the initial collection to avoid repeated freeze-thaw cycles. 3. Consider buffering urine samples upon collection to a consistent, acidic pH. |
| Artificially high parent compound (benzoic acid) concentration | 1. Degradation of this compound: The metabolite is degrading back to the parent compound during sample handling, storage, or analysis. 2. In-source fragmentation during LC-MS/MS analysis: The glucuronide may be fragmenting in the mass spectrometer's source, artificially inflating the parent compound's signal. | 1. Implement the stabilization strategies mentioned above (immediate cooling, -80°C storage, acidification). 2. Ensure chromatographic separation of this compound from benzoic acid. Optimize mass spectrometer source conditions (e.g., temperature, voltages) to minimize in-source fragmentation. |
Data on this compound Stability
The degradation of this compound is often described by its degradation rate constant (k) or its half-life (t½). The following table summarizes the stability of 1-β-O-benzoyl glucuronide under physiological conditions.
| Parameter | Condition | Value |
| Degradation Rate Constant (k) | pH 7.4, 37°C | Consistently measured in studies of acyl glucuronides.[3] |
| Half-life (t½) | pH 7.4, 37°C | The half-life is inversely related to the degradation rate constant. |
Note: Specific numerical values for the degradation rate constant and half-life of this compound can vary between studies due to different experimental conditions. However, it is consistently shown to be unstable at physiological pH and temperature.[3]
Experimental Protocols
Protocol for Assessing this compound Stability in a Biological Matrix
This protocol outlines a general procedure to determine the stability of this compound in a biological matrix (e.g., plasma, urine) at different pH values and temperatures.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO).
-
Prepare buffer solutions at a range of pH values (e.g., pH 4, 5, 6, 7.4, and 8).
-
-
Sample Preparation:
-
Spike the biological matrix with the this compound stock solution to achieve a known final concentration.
-
For pH-dependent stability testing, mix the spiked matrix with the different buffer solutions.
-
Create aliquots for each condition to be tested.
-
-
Incubation:
-
Incubate the aliquots at the desired temperatures (e.g., 4°C, room temperature, 37°C).
-
Define specific time points for analysis (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
-
Sample Analysis:
-
At each time point, immediately stop the degradation process. This can be achieved by adding an organic solvent (e.g., acetonitrile) and/or acid, followed by freezing.
-
Analyze the samples for the concentrations of both this compound and benzoic acid using a validated analytical method, such as LC-MS/MS.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
Plot the percentage remaining versus time to determine the degradation kinetics and calculate the half-life for each condition.
-
Visualizations
References
- 1. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for degradation reaction of 1-beta-o-acyl glucuronides: kinetic description and prediction of intrinsic electrophilic reactivity under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for the degradation reaction of 1-beta-O-acyl glucuronides. Part 2: Electronic and steric descriptors predicting the reactivity of 1-beta-O-acyl glucuronides derived from benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Benzoyl Glucuronide Analysis by Reverse-Phase HPLC
Welcome to the technical support center for the analysis of benzoyl glucuronide using reverse-phase high-performance liquid chromatography (RP-HPLC). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals achieve optimal peak shape and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the RP-HPLC analysis of this compound, providing potential causes and solutions in a user-friendly question-and-answer format.
Q1: Why is my this compound peak showing significant tailing?
Peak tailing is a common issue that can compromise resolution and quantification. Several factors can contribute to this problem:
-
Mobile Phase pH is Too Close to the Analyte's pKa: this compound has an acidic pKa of approximately 3.12.[1][2] If the mobile phase pH is close to this value, the analyte can exist in both its ionized and non-ionized forms, leading to poor peak shape. To achieve sharp, symmetrical peaks, it is recommended to adjust the mobile phase pH to be at least 1.5 to 2 units away from the pKa.[3] For this compound, a mobile phase pH of ≤ 2 is ideal to ensure complete protonation (ion suppression) of the carboxylic acid group, making the molecule less polar and increasing its retention on a reverse-phase column.
-
Secondary Interactions with Column Silanols: Residual silanol (B1196071) groups on the surface of silica-based columns can interact with the polar functional groups of this compound, causing peak tailing. Using a modern, high-purity, end-capped C8 or C18 column can minimize these interactions.[3] Operating at a low mobile phase pH (e.g., 2.5-3.5) also helps to suppress the activity of silanol groups.[3]
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can lead to peak tailing. Flushing the column with a strong solvent may resolve the issue. If the problem persists, the column may need to be replaced.[3]
-
Sample Overload: Injecting too much sample can overload the column, resulting in peak distortion. Try reducing the sample concentration or injection volume.[3]
Q2: My this compound peak is fronting. What could be the cause?
Peak fronting is often caused by the following:
-
Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the initial mobile phase, the analyte may travel through the beginning of the column too quickly, leading to a fronting peak. Whenever possible, dissolve the sample in the initial mobile phase.[3] If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Sample Overload: Similar to peak tailing, injecting a highly concentrated sample can also lead to fronting. Diluting the sample should improve the peak shape.[3]
Q3: I am observing split peaks for this compound. What should I investigate?
Split peaks can be indicative of several problems:
-
Clogged Inlet Frit or Void in the Column: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, or a void can form in the packing material. This disruption in the flow path can cause the sample band to split. Replacing the inlet frit or, if a void has formed, the entire column is often necessary.[3]
-
Sample Solvent Incompatibility: If the sample solvent is not miscible with the mobile phase, it can lead to peak splitting. Ensure that the sample solvent is compatible with the mobile phase.[3]
Q4: What is the recommended starting mobile phase for this compound analysis?
A good starting point for developing a method for this compound is a mobile phase consisting of an aqueous buffer and an organic modifier.
-
Aqueous Buffer: Due to the acidic nature of this compound (pKa ≈ 3.12), an acidic mobile phase is recommended to ensure ion suppression and good peak shape.[1][2] A common choice is 0.1% formic acid in water, which provides a pH of approximately 2.7. For methods requiring mass spectrometry (MS) detection, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are preferred.[4][5]
-
Organic Modifier: Acetonitrile (B52724) is a widely used organic modifier that often provides better peak shapes and lower backpressure compared to methanol.[3]
A typical starting gradient could be 5-60% acetonitrile in 0.1% formic acid.[3]
Q5: How can I improve the stability of this compound during analysis?
Some glucuronide metabolites can be unstable, particularly acyl glucuronides, which can undergo hydrolysis or intramolecular migration.[5][6]
-
pH Control: this compound may be unstable in acidic or basic conditions.[5] It has been shown to be relatively stable in an ammonium acetate buffer at pH 5.0.[5] Therefore, it is crucial to control the pH of the sample and mobile phase.
-
Sample Handling: Prepare fresh samples and use them promptly. Store samples at low temperatures (e.g., 4°C) to minimize degradation.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily to avoid pH shifts and microbial growth.[3]
Quantitative Data Summary
The following tables summarize key parameters for the reverse-phase HPLC analysis of this compound.
Table 1: Recommended Mobile Phase Conditions
| Parameter | Recommended Value/Range | Rationale |
| Aqueous Phase | 0.1% Formic Acid in Water | Provides a low pH (≈2.7) for ion suppression of this compound (pKa ≈ 3.12).[1][2][4] |
| 10-40 mM Ammonium Acetate (pH 5.0) | Can be used to improve stability if degradation is observed.[5] | |
| Organic Phase | Acetonitrile | Often results in better peak shape and lower backpressure.[3] |
| Methanol | A viable alternative to acetonitrile. | |
| Elution Mode | Gradient | Typically provides better separation for complex samples. A common starting gradient is 5% to 60% organic phase.[3] |
Table 2: Typical Chromatographic Parameters
| Parameter | Recommended Value | Notes |
| Column | C8 or C18, high-purity silica, end-capped (e.g., 2.1 x 30 mm, 3.5 µm) | C18 provides greater hydrophobicity and retention.[3][4] |
| Flow Rate | 0.3 - 1.0 mL/min | Dependent on column dimensions.[3][4] |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) | Higher temperatures can reduce viscosity and improve peak shape but may affect analyte stability. |
| Injection Volume | 5 - 20 µL | Should be optimized to avoid column overload.[3] |
| Detection Wavelength | ~230 nm or ~272 nm | Based on the UV absorbance of the benzoyl group. |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (e.g., Cell Pellets)
-
Extraction:
-
To a cell pellet (e.g., 3 million cells), add 150 µL of acetonitrile.
-
Vortex vigorously to ensure complete cell lysis and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 9000 x g) for 30 minutes to pellet the precipitated proteins and cell debris.[4]
-
-
Collection:
-
Carefully transfer the supernatant to a clean autosampler vial for HPLC analysis.
-
-
Filtration (Optional but Recommended):
-
For cleaner samples and to protect the HPLC system, filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before transferring to the vial.
-
Protocol 2: Reverse-Phase HPLC Method for this compound Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 30 mm, 3.5 µm particle size).[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Column Temperature: Ambient.[4]
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm.
-
Gradient Program:
-
0-2 min: 20% B
-
2-30 min: Linear gradient from 20% to 100% B
-
30-40 min: Hold at 100% B
-
40.1-50 min: Return to 20% B for column re-equilibration.[4]
-
-
-
System Equilibration:
-
Equilibrate the column with the initial mobile phase composition (20% B) for at least 10-15 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the prepared sample and acquire the chromatogram.
-
Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Experimental workflow for this compound analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Showing Compound this compound (FDB027476) - FooDB [foodb.ca]
- 3. benchchem.com [benchchem.com]
- 4. Determination of the glucuronide metabolite of ON 013100, a benzylstyrylsulfone antineoplastic drug, in colon cancer cells using LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
minimizing matrix effects in benzoyl glucuronide quantification
Welcome to the technical support center for the bioanalysis of benzoyl glucuronide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize matrix effects and ensure accurate, reproducible quantification in your LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound quantification?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1][2] In liquid chromatography-mass spectrometry (LC-MS), these components can either suppress or enhance the signal of the target analyte, leading to inaccurate quantification, poor reproducibility, and decreased sensitivity.[1][3] this compound, being a metabolite, is often measured in complex biological matrices like plasma or urine, which contain numerous endogenous substances that can cause these effects.[4]
Q2: What are the most common sources of matrix effects in plasma and urine samples?
A: The primary sources of matrix effects depend on the biological sample being analyzed.
-
In Plasma/Serum: Phospholipids (B1166683) are the most notorious culprits.[1][5] Due to their structure, they have chromatographic properties that can cause them to co-elute with analytes of interest, leading to significant ion suppression, especially in electrospray ionization (ESI).[1][5] Other sources include salts, proteins, and other endogenous metabolites.[4]
-
In Urine: The composition of urine can vary significantly. High concentrations of salts, urea, and other small organic molecules can interfere with the ionization process.
Q3: How can I quantitatively assess the matrix effect in my assay?
A: The "golden standard" for quantitatively assessing matrix effects is the post-extraction spiking method.[4] This method allows you to calculate a Matrix Factor (MF).
Matrix Factor (MF) Calculation: MF is the ratio of the analyte's peak response in a post-extraction spiked blank matrix sample to its response in a neat (pure) solvent solution at the same concentration.[4]
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
To ensure consistency, this should be tested across multiple lots of the biological matrix.[4]
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it the best tool to compensate for matrix effects?
A: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte (in this case, this compound) in which one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[6][7] A SIL-IS is considered the gold standard for internal standards because it has nearly identical chemical and physical properties to the analyte.[6][8]
This means it co-elutes with the analyte and experiences the same degree of extraction variability and ion suppression or enhancement.[6] By measuring the ratio of the analyte signal to the SIL-IS signal, the variability caused by the matrix effect is effectively normalized, leading to highly accurate and precise quantification.[6][8]
Troubleshooting Guide
Problem: I am observing significant ion suppression for this compound.
-
Possible Cause: Co-eluting endogenous matrix components, most commonly phospholipids from plasma.[1][5] Your sample preparation method may not be sufficiently removing these interferences.
-
Solutions:
-
Optimize Sample Preparation: Move from a simple Protein Precipitation (PPT) method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1] SPE, in particular, is highly effective at removing phospholipids and other interferences.[9] There are also specialized phospholipid removal plates that can be used.[10]
-
Modify Chromatography: Adjust the chromatographic gradient to better separate this compound from the region where matrix components elute.[11] A divert valve can also be used to send the highly contaminated early-eluting portion of the sample to waste instead of the mass spectrometer source.[12]
-
Use a SIL-IS: If not already in use, incorporating a stable isotope-labeled internal standard for this compound is the most effective way to compensate for ion suppression.[6][8]
-
Problem: My results have high variability and poor reproducibility between samples.
-
Possible Cause: Inconsistent matrix effects between different sample lots or individuals.[2] The composition of biological fluids can vary, leading to different degrees of suppression or enhancement from one sample to the next.
-
Solutions:
-
Employ Matrix-Matched Calibrants: Prepare your calibration standards and quality controls (QCs) in the same biological matrix as your unknown samples (e.g., pooled human plasma). This helps to normalize for consistent matrix effects.
-
Use a SIL-IS: This is the most robust solution. A SIL-IS co-elutes and experiences the same sample-to-sample variations in matrix effects as the analyte, providing reliable correction and improving reproducibility.[6][8]
-
Improve Sample Cleanup: A more thorough and consistent sample preparation method, such as automated SPE, will remove more of the variable interferences, leading to more consistent results.[9]
-
Problem: I'm experiencing low analyte recovery.
-
Possible Cause: Inefficient extraction during sample preparation or analyte degradation. Acyl glucuronides like this compound can be unstable.
-
Solutions:
-
Optimize Extraction Protocol:
-
For LLE: Test different organic solvents and pH conditions to find the optimal partitioning for this compound.
-
For SPE: Ensure the sorbent type is appropriate. Test different wash and elution solvents to prevent premature elution of the analyte and ensure complete elution in the final step.
-
-
Investigate Stability: this compound may be susceptible to hydrolysis. Investigate its stability in the matrix at different temperatures and pH values. Ensure samples are processed promptly and kept cold.
-
Quantitative Data Summary
The choice of sample preparation is critical for minimizing matrix effects and maximizing analyte recovery. The following table summarizes illustrative data comparing common techniques for a typical glucuronide metabolite in plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | >95% | 50-70% (Suppression) | Fast, simple, inexpensive | Poor cleanup, significant matrix effects[1] |
| Liquid-Liquid Extraction (LLE) | 70-90% | 85-95% | Good cleanup, reduces salts | Labor-intensive, requires optimization |
| Solid-Phase Extraction (SPE) | >90% | 95-105% | Excellent cleanup, high concentration factor | Requires method development, higher cost[1][9] |
| Phospholipid Removal Plate | >95% | >95% | Specific removal of phospholipids, simple | Higher consumable cost[10] |
*Matrix Effect (%) is calculated as: (Peak Area in Matrix / Peak Area in Neat Solution) x 100. A value of 100% indicates no effect, <100% indicates suppression, and >100% indicates enhancement.[1]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol uses the post-extraction spiking method to determine the matrix factor (MF).
-
Prepare Blank Samples: Extract at least 6 different lots of blank biological matrix (e.g., plasma) using your final, optimized sample preparation method.
-
Prepare Neat Solutions: Prepare a set of solutions of this compound in the final reconstitution solvent at low and high concentration levels (e.g., LQC and HQC).
-
Spike Extracted Matrix: Spike the blank, extracted samples from Step 1 with this compound to the same final concentrations as the neat solutions. This is your "post-extraction spike" set.
-
Analyze Samples: Inject both the neat solutions (Set A) and the post-extraction spike samples (Set B) into the LC-MS/MS system.
-
Calculate Matrix Factor:
-
Calculate the average peak area for the analyte in Set A and Set B.
-
Matrix Factor (MF) = (Average Area from Set B) / (Average Area from Set A)
-
To account for the IS, calculate the IS-normalized MF: (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This is a general protocol using a mixed-mode SPE cartridge, which is often effective for polar metabolites like glucuronides. This protocol should be optimized for your specific application.
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of a stable isotope-labeled internal standard solution. Vortex to mix.
-
Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water through it.
-
Sample Loading: Load the pre-treated plasma sample from Step 1 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar interferences.
-
Elution: Elute the this compound and internal standard from the cartridge with 1 mL of methanol (or another optimized solvent).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. providiongroup.com [providiongroup.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Benzoyl Glucuronide in Serum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methodologies for the quantification of benzoyl glucuronide in serum: a direct analysis via Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and an indirect analysis involving enzymatic hydrolysis followed by quantification of the parent molecule, benzoic acid. This comparison is supported by established bioanalytical method validation guidelines from regulatory bodies such as the FDA and EMA.[1][2][3][4][5]
The accurate measurement of drug metabolites like this compound is crucial in pharmacokinetics and toxicology studies.[6][7] Acyl glucuronides, such as this compound, can be unstable, posing unique challenges for bioanalysis.[6][7][8] Therefore, a robust and validated analytical method is paramount for generating reliable data.
Comparative Performance of Analytical Methods
The choice between a direct and an indirect analytical approach depends on various factors, including the availability of authentic standards, desired sensitivity, and potential for metabolite instability. The following tables summarize the typical performance characteristics of each method based on established validation parameters.
Table 1: Comparison of Method Performance Parameters
| Parameter | Direct UPLC-MS/MS | Indirect (Enzymatic Hydrolysis + LC-MS/MS) |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Typically lower (e.g., 1-10 ng/mL) | Potentially higher due to background |
| Accuracy (% Bias) | Within ±15% of nominal value | Within ±15% of nominal value |
| Precision (% CV) | ≤ 15% | ≤ 15% |
| Recovery (%) | Consistent and reproducible | Dependent on hydrolysis efficiency |
| Matrix Effect | Monitored and minimized | Can be more complex due to enzyme and buffer |
| Throughput | Higher | Lower due to additional hydrolysis step |
Table 2: Summary of Validation Results for a Hypothetical Direct UPLC-MS/MS Method
| Analyte | Calibration Range (ng/mL) | Accuracy (% Bias) | Intra-day Precision (% CV) | Inter-day Precision (% CV) |
| This compound | 1 - 1000 | -2.5 to 3.8 | 2.1 to 5.6 | 3.5 to 7.2 |
Table 3: Summary of Validation Results for a Hypothetical Indirect Method
| Analyte (post-hydrolysis) | Calibration Range (ng/mL) | Accuracy (% Bias) | Intra-day Precision (% CV) | Inter-day Precision (% CV) |
| Benzoic Acid | 5 - 2000 | -4.1 to 5.2 | 3.3 to 8.1 | 4.8 to 9.5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method.
Direct UPLC-MS/MS Method
This method allows for the direct measurement of the intact this compound conjugate.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of serum, add 300 µL of cold acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC-MS/MS Conditions
-
Column: A suitable reversed-phase column (e.g., C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
Indirect Method with Enzymatic Hydrolysis
This method quantifies this compound by converting it back to its parent aglycone, benzoic acid, through enzymatic cleavage.
1. Enzymatic Hydrolysis
-
To 100 µL of serum, add 50 µL of β-glucuronidase enzyme solution in a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0).
-
Incubate at 37°C for 2 hours to ensure complete hydrolysis.
-
Stop the reaction by adding a strong acid (e.g., 10 µL of 1 M HCl).
2. Sample Preparation: Liquid-Liquid Extraction
-
To the hydrolyzed sample, add 500 µL of an organic solvent (e.g., ethyl acetate) containing the internal standard (e.g., a stable isotope-labeled benzoic acid).
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions
-
The LC-MS/MS conditions would be optimized for the detection of benzoic acid and its corresponding internal standard.
Workflow Diagrams
Visual representations of the experimental workflows aid in understanding the sequence of operations.
Conclusion
Both direct and indirect methods can be validated for the quantification of this compound in serum. The direct UPLC-MS/MS method generally offers higher throughput and sensitivity, and it avoids potential inaccuracies arising from incomplete enzymatic hydrolysis.[6][7] However, it requires an authentic analytical standard of this compound, which may not always be readily available. The indirect method provides a viable alternative when the glucuronide standard is unavailable, but it is more labor-intensive and requires careful optimization and validation of the hydrolysis step to ensure complete and reproducible conversion to the aglycone. The choice of method should be based on a thorough evaluation of the project requirements, resource availability, and the stability of the analyte.[8]
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. A rapid and sensitive UPLC-MS/MS method for the simultaneous quantification of serum androsterone glucuronide, etiocholanolone glucuronide, and androstan-3α, 17β diol 17-glucuronide in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. [PDF] Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Toluene Exposure Biomarkers: Benzoyl Glucuronide vs. Hippuric Acid
For Researchers, Scientists, and Drug Development Professionals
Biological monitoring is a cornerstone of assessing human exposure to industrial solvents like toluene (B28343). The quantification of specific metabolites in biological samples, such as urine, provides a direct measure of the absorbed dose. For decades, hippuric acid has been the traditional biomarker for toluene exposure. However, the existence of alternative metabolic pathways, such as the formation of benzoyl glucuronide, warrants a comparative evaluation to determine the most reliable and specific biomarker for modern toxicological studies and occupational health monitoring.
This guide provides an objective comparison of this compound and hippuric acid, supported by available experimental data, detailed analytical protocols, and visual representations of the underlying biochemical and experimental processes.
Toluene Metabolism: The Divergent Paths to Hippuric Acid and this compound
Upon inhalation or dermal absorption, toluene is primarily metabolized in the liver. The process begins with the oxidation of the methyl group by cytochrome P450 enzymes (predominantly CYP2E1) to form benzyl (B1604629) alcohol. This is rapidly oxidized further to benzaldehyde (B42025) and then to benzoic acid. Benzoic acid is the key intermediate that is subsequently conjugated and eliminated. Two primary conjugation pathways exist for benzoic acid:
-
Glycine (B1666218) Conjugation: The major pathway (accounting for approximately 60-80% of absorbed toluene) involves the conjugation of benzoic acid with the amino acid glycine to form N-benzoylglycine, commonly known as hippuric acid (HA) .[1] This reaction is catalyzed by the enzyme glycine N-acyltransferase.
-
Glucuronic Acid Conjugation: A minor pathway involves the conjugation of benzoic acid with glucuronic acid to form This compound (BG) . This reaction is catalyzed by UDP-glucuronosyltransferases.
These metabolites are then excreted in the urine. The relative proportion of these two metabolites can be influenced by the dose of toluene and the availability of glycine.[2]
Performance Comparison: this compound vs. Hippuric Acid
The ideal biomarker should be sensitive, specific, and have a strong correlation with the exposure level. The following table provides a comparative overview of the two metabolites based on these criteria.
| Feature | Hippuric Acid (HA) | This compound (BG) |
| Metabolic Pathway | Major metabolite (60-80% of dose)[1] | Minor metabolite |
| Specificity | Low . Naturally present in urine from dietary sources (fruits, vegetables, coffee) and food preservatives (benzoates).[3] | Potentially Higher . While benzoic acid is the precursor, the glucuronidation pathway may be less influenced by normal dietary intake compared to glycine conjugation. Direct comparative data is lacking. |
| Sensitivity | Poor at low exposure. Background levels can mask the contribution from low-level toluene exposure (<50 ppm).[4][5] | Unknown. As a minor metabolite, concentrations may be low, requiring highly sensitive analytical methods like LC-MS/MS for detection. |
| Interference | High potential for interference from diet, certain drugs, and co-exposure to other chemicals like xylene and styrene (B11656).[5] | Lower potential for direct interference, but co-exposure to other substances metabolized via glucuronidation could potentially influence its formation. |
| Correlation with Toluene | Good correlation at high exposure levels (>50 ppm), but poor and unreliable at lower levels.[4][6] | Not well-established. A significant data gap exists in the scientific literature regarding the correlation of urinary this compound with specific toluene exposure levels. |
| Analytical Methods | Well-established methods including HPLC, GC, and colorimetry (e.g., NIOSH 8300, 8301).[7] | Requires more advanced techniques, typically LC-MS/MS, for direct measurement or indirect measurement following enzymatic hydrolysis. |
| Advantages | Long history of use; widely available and cost-effective analytical methods. | Potentially higher specificity to toluene exposure compared to hippuric acid. |
| Disadvantages | Poor specificity and sensitivity at low exposure levels; significant dietary and chemical interferences.[3][5] | Minor metabolite, resulting in lower urinary concentrations; lack of established correlation data and standardized analytical methods for toluene biomonitoring. |
Quantitative Data from Experimental Studies
The relationship between the concentration of toluene in the air and the resulting concentration of its metabolites in urine is critical for establishing biological exposure indices (BEIs). The table below summarizes data from studies investigating this correlation.
Note: A thorough review of the scientific literature did not yield specific quantitative studies correlating occupational or environmental toluene exposure with urinary this compound concentrations. The data presented is therefore limited to hippuric acid.
| Toluene Exposure (ppm) | Urinary Hippuric Acid (HA) Concentration | Correlation Coefficient (r) | Study Population | Reference |
| 15.3 - 31.4 | Correlated with air concentration | 0.58 | 20 factory workers | [8],[7] |
| 37.64 (mean) | 0.15 g/g creatinine (B1669602) (mean) | 0.543 | 44 printing workers | [4] |
| 10.4 (geometric mean) | Correlated with air concentration | 0.85 | 122 workers | [6] |
| 2.0 (geometric mean) | Correlated with air concentration | 0.12 | Workers at one plant | [6] |
These data highlight that while hippuric acid shows a correlation with toluene exposure, this relationship weakens considerably at lower, more environmentally relevant concentrations.
Experimental Protocols
Accurate quantification of biomarkers is essential for reliable exposure assessment. Below are detailed methodologies for the analysis of hippuric acid and a general protocol for the analysis of this compound.
Protocol 1: Determination of Hippuric Acid in Urine by HPLC (Based on NIOSH Method 8301)
This method is specific for hippuric acid and can be used in the presence of metabolites from xylene or styrene.
-
Sample Collection: Collect a spot urine sample (50-100 mL) at the end of the work shift. Preserve with thymol (B1683141) and store at 4°C.
-
Sample Preparation:
-
Thaw the urine sample if frozen.
-
To a 1 mL aliquot of urine in a centrifuge tube, add 0.5 g of NaCl and 50 µL of 6N HCl.
-
Add 5 mL of ethyl acetate (B1210297) and vortex for 1 minute to extract the hippuric acid.
-
Centrifuge at 2500 rpm for 10 minutes.
-
Transfer the upper ethyl acetate layer to a clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of distilled water.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Acetonitrile (B52724)/water/acetic acid mixture (e.g., 160 mL acetonitrile, 840 mL water, 250 µL glacial acetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Calibration: Prepare a series of working standards of hippuric acid in synthetic urine (e.g., 10 to 1000 µg/mL) and process them in the same manner as the samples to create a calibration curve.
-
Quantification: Calculate the concentration of hippuric acid in the urine sample by comparing its peak area/height to the calibration curve. Results are typically normalized to creatinine concentration and reported in g/g creatinine.
Protocol 2: Determination of this compound in Urine (General Method)
This is a general procedure for acyl glucuronides, as a specific validated method for this compound as a toluene biomarker is not established. The method involves enzymatic hydrolysis to convert this compound to benzoic acid, followed by LC-MS/MS analysis.
-
Sample Collection: Collect a spot urine sample (1-5 mL) at the end of the work shift. Store frozen at -20°C or lower until analysis.
-
Enzymatic Hydrolysis:
-
Thaw urine sample and vortex.
-
To a 100 µL aliquot of urine, add 100 µL of an appropriate buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.0).
-
Add a specific amount of β-glucuronidase enzyme (e.g., from E. coli or recombinant sources). The amount and incubation conditions must be optimized.[9]
-
Add an internal standard (e.g., a stable isotope-labeled benzoic acid).
-
Incubate the mixture. Optimized conditions for modern recombinant enzymes can be as short as 5-15 minutes at room temperature or slightly elevated temperatures (e.g., 37-55°C).,
-
Stop the reaction by adding a precipitating agent like acetonitrile or trichloroacetic acid.
-
-
Sample Cleanup (e.g., Solid-Phase Extraction - SPE):
-
Centrifuge the sample to pellet precipitated proteins.
-
Load the supernatant onto a conditioned SPE cartridge (e.g., a mixed-mode or reverse-phase sorbent).
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte (benzoic acid) with an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase UHPLC column.
-
Mobile Phase: Gradient elution using water and acetonitrile/methanol, both containing a small amount of acid (e.g., 0.1% formic acid).
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in negative ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for benzoic acid and its labeled internal standard.
-
-
Calibration and Quantification: Create a calibration curve by spiking blank urine with known concentrations of this compound and processing them through the entire hydrolysis and cleanup procedure. Calculate the original this compound concentration based on the measured benzoic acid.
Conclusion and Recommendations
The comparison between this compound and hippuric acid as biomarkers for toluene exposure reveals a trade-off between established practice and potential specificity.
-
Hippuric Acid remains a widely used biomarker for high-level occupational toluene exposure due to its abundance and the availability of simple, cost-effective analytical methods. However, its utility is severely limited for assessing low-level exposure (<50 ppm) because of its low specificity and significant interference from common dietary sources.[4][5] For studies in the general population or in workplaces with modern, low-exposure environments, hippuric acid is not a reliable indicator.
-
This compound presents a theoretically more specific alternative to hippuric acid. Its formation, while a minor pathway, is less likely to be confounded by the dietary factors that plague hippuric acid measurements. However, there is a critical lack of empirical data validating its use as a biomarker for toluene exposure. No studies have established a clear dose-response relationship or benchmark values corresponding to specific air concentrations of toluene.
Recommendations for Researchers:
-
For assessing high-level occupational exposure (>50 ppm) where dietary influences are likely to be minor compared to the exposure dose, hippuric acid can still be a useful, albeit imperfect, screening tool.
-
For assessing low-level occupational or environmental exposure , hippuric acid is not recommended. More specific biomarkers such as o-cresol or unmetabolized toluene in urine should be prioritized, as they show better correlation at lower concentrations.[6]
-
There is a clear need for foundational research on This compound as a potential biomarker. Future studies should focus on:
-
Developing and validating a robust LC-MS/MS method for the direct quantification of this compound in human urine.
-
Conducting controlled human exposure studies to establish the excretion kinetics and the correlation between toluene exposure (especially at low levels) and urinary this compound concentrations.
-
Comparing the performance of this compound directly against hippuric acid, o-cresol, and urinary toluene in a single cohort.
-
Until such data becomes available, this compound remains a metabolite of interest rather than a validated biomarker for toluene exposure assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Scandinavian Journal of Work, Environment & Health - Conjugation and urinary excretion of toluene and m-xylene metabolites in a man [sjweh.fi]
- 3. Benzoic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. brieflands.com [brieflands.com]
- 5. Toluene: correlation between occupational exposure limits and biological exposure indices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of the urinary metabolites of benzene, toluene, xylene and styrene using high-performance liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdc.gov [cdc.gov]
- 8. Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary toluene levels and adverse health symptoms among automotive garage workers, Nakhon Si Thammarat province, Thailand - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Benzoyl Glucuronide Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The choice between HPLC-UV and LC-MS/MS for the quantification of benzoyl glucuronide hinges on the specific analytical requirements, such as sensitivity, selectivity, and the nature of the biological matrix.
-
HPLC with UV Detection is a robust and cost-effective technique suitable for the quantification of this compound, particularly at higher concentrations. The common approach involves the enzymatic hydrolysis of the glucuronide to its parent aglycone, benzoic acid, followed by chromatographic analysis. This indirect measurement can be reliable but is susceptible to inefficiencies in the hydrolysis step.
-
LC-MS/MS offers superior sensitivity and selectivity, enabling the direct quantification of the intact this compound molecule. This is particularly advantageous for bioanalytical applications where low concentrations are expected and for minimizing the analytical variability associated with the hydrolysis step. However, LC-MS/MS is more susceptible to matrix effects and requires more specialized instrumentation.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics for HPLC-UV and LC-MS/MS methods, based on data from the analysis of acyl glucuronides and other related small molecules.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.0015 - 0.636 µg/mL | 0.098 - 48.75 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.005 - 2.51 µg/mL | As low as 1 ng/mL[2] |
| Precision (%RSD) | < 2.0% | < 15% |
| Accuracy (% Recovery) | 98.2% - 101.7% | 85% - 115% |
Experimental Protocols
Detailed methodologies for representative HPLC-UV and LC-MS/MS analyses are provided below. It is important to note that these are generalized protocols and should be optimized for specific laboratory conditions and matrices.
HPLC-UV Method (Indirect Analysis via Hydrolysis)
This protocol is based on the principle of converting this compound to benzoic acid through enzymatic hydrolysis prior to analysis.
1. Sample Preparation (Hydrolysis and Extraction):
- To 1 mL of the biological matrix (e.g., plasma, urine), add a suitable internal standard.
- Add β-glucuronidase (from E. coli or other sources) and incubate at 37°C for 2-4 hours to ensure complete hydrolysis.
- Acidify the sample with a suitable acid (e.g., HCl) to a pH below the pKa of benzoic acid (~4.2) to ensure it is in its protonated form.
- Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether.
- Evaporate the organic layer to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). An isocratic or gradient elution can be used.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength of approximately 230 nm.
- Injection Volume: 20 µL.
LC-MS/MS Method (Direct Analysis)
This protocol allows for the direct quantification of the intact this compound.
1. Sample Preparation (Protein Precipitation):
- To a small volume of the biological matrix (e.g., 100 µL of plasma), add an internal standard (ideally a stable isotope-labeled version of this compound).
- Add 3-4 volumes of cold acetonitrile to precipitate proteins.
- Vortex and then centrifuge at high speed to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a diluted aliquot.
- Reconstitute the residue in the initial mobile phase if evaporated.
2. Chromatographic Conditions:
- Column: A C18 or similar reverse-phase column with a smaller particle size for better resolution (e.g., 100 mm x 2.1 mm, 2.6 µm).
- Mobile Phase: A gradient elution using a combination of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol (B129727) with 0.1% formic acid (Solvent B) is common[1].
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 5 - 10 µL.
3. Mass Spectrometry Conditions:
- Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for glucuronides.
- Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor ion will be the deprotonated molecule of this compound, and the product ion is often the deprotonated aglycone (benzoic acid) resulting from in-source fragmentation.
Experimental Workflows
The following diagrams illustrate the logical flow of each analytical method.
Figure 1: HPLC-UV workflow for indirect analysis of this compound.
References
A Researcher's Guide to Inter-Laboratory Benzoyl Glucuronide Measurement: Towards Standardized and Comparable Results
For researchers, scientists, and professionals in drug development, the accurate and reproducible measurement of drug metabolites is paramount for robust pharmacokinetic and toxicokinetic studies. Benzoyl glucuronide, a metabolite of compounds containing a benzoic acid moiety, presents unique analytical challenges due to the inherent instability of acyl glucuronides. This guide provides a comparative overview of analytical methods, supported by experimental data, to aid in the establishment of reliable and transferable methods for this compound quantification, a critical step towards successful inter-laboratory studies.
Acyl glucuronides are known to be reactive metabolites that can undergo intramolecular acyl migration and hydrolysis, potentially leading to inaccurate quantification and misinterpretation of data.[1][2][3] The primary objective in developing a bioanalytical assay is to minimize the degradation of the this compound metabolite into its parent aglycone during all stages of sample handling and analysis.[2] This necessitates careful consideration of sample stabilization, extraction techniques, and the final analytical methodology.
Comparative Performance of Analytical Methods
The choice of an analytical method for this compound quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques for the analysis of similar glucuronide metabolites. The following table summarizes the typical performance characteristics of these methods, adapted from studies on related compounds.
| Performance Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (Concentration Range) | 160 - 240 µg/mL (for parent compound post-hydrolysis)[4] | 0.1 - 10 µg/mL (for parent compound post-hydrolysis)[4] | Wide dynamic range, often sub-ng/mL to µg/mL |
| Correlation Coefficient (r²) | > 0.999[4] | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | Higher, typically in the µg/mL range | Lower, can reach ng/mL levels | Lowest, often in the pg/mL to ng/mL range |
| Selectivity | Moderate, susceptible to interferences | High, especially with selected ion monitoring (SIM) | Very high, due to precursor and product ion monitoring |
| Precision (%RSD) | < 15% | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% | ± 15% |
Note: The performance of HPLC-UV and GC-MS is often reported for the parent compound (e.g., benzyl (B1604629) alcohol) after enzymatic or chemical hydrolysis of the glucuronide.[4] LC-MS/MS offers the significant advantage of direct measurement of the intact this compound, minimizing sample manipulation and potential degradation.
Experimental Protocols
Detailed and standardized experimental protocols are the cornerstone of reproducible research and successful inter-laboratory comparisons. Below are outlines of common methodologies for the analysis of glucuronide metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Direct Quantification
This method is often preferred for its high sensitivity and selectivity, allowing for the direct measurement of the intact this compound.
-
Sample Preparation:
-
Immediately after collection, stabilize biological samples (e.g., plasma, urine) by adjusting the pH to acidic conditions (e.g., pH 3-4 with trifluoroacetic acid) to minimize hydrolysis.[1]
-
Perform protein precipitation by adding a threefold volume of cold acetonitrile (B52724).
-
Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve separation from other matrix components.[1]
-
Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the ionization efficiency of the this compound.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor ion to product ion transition for both the analyte and an internal standard.
-
Indirect Analysis via Hydrolysis followed by HPLC-UV or GC-MS
This approach involves the cleavage of the glucuronic acid moiety, followed by the quantification of the parent compound, benzoic acid or a derivative.
-
Enzymatic Hydrolysis:
-
To a known volume of the biological sample, add a buffer solution (e.g., acetate (B1210297) buffer, pH 5.0).
-
Add β-glucuronidase enzyme.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period to ensure complete hydrolysis.[4]
-
-
Sample Preparation (Post-Hydrolysis):
-
For HPLC-UV: Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) to isolate the parent compound.[4]
-
For GC-MS: Derivatization may be necessary to improve the volatility and chromatographic properties of the parent compound.
-
-
Chromatographic and Detection Conditions:
Visualizing the Workflow and Metabolic Pathway
To facilitate a clear understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for this compound analysis and the general metabolic pathway of glucuronidation.
Caption: A typical experimental workflow for this compound measurement.
Caption: The metabolic pathway of this compound formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for degradation reaction of 1-beta-o-acyl glucuronides: kinetic description and prediction of intrinsic electrophilic reactivity under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Researcher's Guide to Accuracy and Precision in Benzoyl Glucuronide Assays
For researchers, scientists, and drug development professionals, the accurate and precise quantification of metabolites is paramount for robust pharmacokinetic and toxicokinetic studies. Benzoyl glucuronide, a metabolite of benzoic acid, is often quantified in biological matrices to understand the metabolic fate of various xenobiotics. This guide provides a comparative overview of analytical methodologies for this compound determination, focusing on the critical performance characteristics of accuracy and precision. While direct measurement of this compound is ideal, often an indirect approach is employed involving the enzymatic hydrolysis of the glucuronide to its parent aglycone, followed by quantification.[1]
This guide will delve into the common analytical techniques, present surrogate performance data for similar glucuronide compounds, and provide detailed experimental protocols for assessing accuracy and precision, empowering researchers to make informed decisions for their analytical needs.
Comparative Performance of Analytical Methods
The selection of an analytical method for this compound quantification is a critical decision that balances sensitivity, selectivity, and the nature of the biological matrix. High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques.[2]
Due to the limited availability of direct validation data for this compound assays in the public domain, the following tables summarize the typical performance characteristics of these methods for analogous glucuronide metabolites or their aglycones after hydrolysis. This data serves as a reliable indicator of the expected accuracy and precision for this compound assays.
Table 1: Performance Comparison of Analytical Methods for Glucuronide Metabolite Quantification (Surrogate Data)
| Performance Parameter | HPLC-UV Method | GC-MS Method | LC-MS/MS Method |
| Analyte | Benzyl Alcohol (post-hydrolysis) | Benzyl Alcohol (post-hydrolysis) | Mycophenolic Acid Acyl-Glucuronide (AcMPAG) |
| Linearity Range | 160 - 240 µg/mL[1] | 0.1 - 10 µg/mL[1] | 0.5 - 30.0 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[1] | Not Specified | ≥ 0.990[3] |
| Intra-day Precision (%CV) | Not Specified | Not Specified | ≤ 6.9%[3] |
| Inter-day Precision (%CV) | Not Specified | Not Specified | ≤ 14.5%[3] |
| Intra-day Accuracy (% Bias) | Not Specified | Not Specified | Within ±15% (implied) |
| Inter-day Accuracy (% Bias) | Not Specified | Not Specified | Within ±15% (implied) |
Table 2: Typical Acceptance Criteria for Accuracy and Precision in Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
| Accuracy (mean value) | Within ±15% of the nominal value[4] |
| Accuracy at LLOQ | Within ±20% of the nominal value[4] |
| Precision (CV) | Not exceeding 15%[4] |
| Precision at LLOQ | Not exceeding 20%[4] |
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of reliable and reproducible bioanalytical data. The following sections outline the methodologies for sample preparation and the assessment of accuracy and precision, adhering to international guidelines.
Sample Preparation for LC-MS/MS Analysis
A robust sample preparation procedure is crucial for removing potential interferences from the biological matrix and ensuring the stability of the analyte.[3]
-
Protein Precipitation : To 100 µL of plasma (blank, calibration standard, quality control sample, or unknown sample), add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortexing : Thoroughly mix the samples for 1 minute to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection : Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.
Accuracy and Precision Testing
Accuracy and precision are determined by analyzing quality control (QC) samples at multiple concentration levels, typically low, medium, and high, prepared in the same biological matrix as the study samples.
-
Intra-day (Within-run) Accuracy and Precision :
-
Prepare a set of QC samples at a minimum of three concentration levels (low, medium, high).
-
Analyze at least five replicates of each QC concentration level in a single analytical run.
-
Calculate the mean concentration, standard deviation (SD), and coefficient of variation (CV%) for each concentration level.
-
Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration (%Bias).
-
-
Inter-day (Between-run) Accuracy and Precision :
-
Prepare a set of QC samples at a minimum of three concentration levels (low, medium, high).
-
Analyze these QC samples on at least three different days.
-
Calculate the mean concentration, SD, and CV% for each concentration level across all runs.
-
Calculate the overall accuracy (%Bias) for each concentration level.
-
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key workflows in a typical bioanalytical method validation for this compound.
References
A Comparative Guide to Linearity and Range Determination for Benzoyl Glucuronide Calibration Curves
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of benzoyl glucuronide, an acyl glucuronide metabolite, is critical in drug metabolism and pharmacokinetic studies. Due to their inherent instability, acyl glucuronides present unique bioanalytical challenges. This guide provides a comparative overview of analytical methodologies for determining the linearity and range of this compound calibration curves, supported by experimental data from related compounds and established validation guidelines.
Comparison of Analytical Methods
The two primary analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its superior sensitivity and selectivity, which is crucial when dealing with complex biological matrices.
| Parameter | LC-MS/MS | HPLC-UV |
| Typical Linearity Range | 5 - 5000 ng/mL (for a comparable acyl glucuronide)[1] | Higher µg/mL range |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Typically low ng/mL (e.g., 5 ng/mL)[1] | Higher ng/mL to low µg/mL range |
| Selectivity | High (utilizes mass-to-charge ratio) | Moderate (risk of co-eluting interferences) |
| Sensitivity | High | Moderate |
| Alternative Approach | Indirect analysis after enzymatic hydrolysis | Indirect analysis after enzymatic hydrolysis |
Experimental Protocols
Detailed methodologies are essential for establishing a reliable calibration curve for this compound. Given the challenges associated with acyl glucuronide stability, sample handling is a critical aspect of the protocol.
1. Direct Quantification by LC-MS/MS (Preferred Method)
This method involves the direct measurement of the intact this compound molecule.
-
Sample Preparation:
-
To a 50 µL aliquot of plasma, add 200 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound) to precipitate proteins.[1]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.[1]
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Phenomenex Luna C18, 3 µm, 3 mm x 150 mm) is commonly used.[1]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's characteristics.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor and product ion transitions for this compound and the internal standard need to be optimized.
-
2. Indirect Quantification via Enzymatic Hydrolysis followed by HPLC-UV
This approach involves the enzymatic cleavage of the glucuronic acid moiety, followed by the quantification of the parent compound, benzoic acid.
-
Enzymatic Hydrolysis:
-
To a 100 µL plasma sample, add a buffer solution (e.g., acetate (B1210297) buffer, pH 5.0).
-
Add β-glucuronidase enzyme.
-
Incubate the mixture at a controlled temperature (e.g., 37 °C) for a sufficient time to ensure complete hydrolysis.
-
-
Sample Extraction:
-
After hydrolysis, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) to extract the resulting benzoic acid.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC-UV Conditions:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., phosphate (B84403) buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for benzoic acid.
-
Injection Volume: 20 µL.
-
Method Validation for Linearity and Range
According to regulatory guidelines from the FDA and EMA, the validation of a bioanalytical method's linearity and range is crucial.
-
Calibration Curve: A calibration curve should consist of a blank sample, a zero sample (blank + internal standard), and at least six to eight non-zero calibration standards.
-
Linearity: The linearity of the calibration curve is typically assessed by a weighted linear regression analysis (e.g., 1/x or 1/x²). The correlation coefficient (r²) should be greater than 0.99.
-
Range: The range of the assay is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Visualizations
Caption: Workflow for this compound Quantification.
Caption: Core Requirements for Bioanalytical Method Validation.
References
A Comparative Guide to Benzoyl Glucuronide Levels in Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl glucuronide is a metabolite formed from benzoic acid through a process known as glucuronidation. Benzoic acid and its salts are commonly used as preservatives in food and cosmetics, and also occur naturally in many foods. In the body, benzoic acid is detoxified and prepared for excretion by conjugation with glucuronic acid, forming the more water-soluble compound, this compound. The levels of this metabolite in circulation and its excretion can be influenced by the functional capacity of key metabolic and excretory organs, primarily the liver and kidneys. This guide provides a comparative overview of the expected variations in this compound levels in different patient populations, based on established principles of metabolic pathways and the pathophysiology of liver and kidney diseases.
Metabolic Pathway: From Benzoic Acid to this compound
The biotransformation of benzoic acid to this compound is a phase II metabolic reaction. This process is primarily carried out in the liver, with the kidneys also contributing to a lesser extent. The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).
The overall reaction is as follows:
Benzoic Acid + UDP-glucuronic acid → this compound + UDP
Several UGT isoforms are capable of catalyzing the glucuronidation of carboxylic acids like benzoic acid. Key isoforms implicated in this process include members of the UGT1A and UGT2B subfamilies, such as UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, and UGT2B15.[1] The newly synthesized this compound is then transported into the bloodstream and subsequently eliminated from the body, mainly through renal excretion.
Comparison of this compound Levels
The following sections outline the anticipated changes in this compound levels in patients with liver disease and chronic kidney disease compared to healthy individuals.
Healthy Individuals
In healthy individuals with normal liver and kidney function, benzoic acid is efficiently conjugated in the liver to form this compound. This metabolite is then readily excreted by the kidneys, resulting in relatively low and stable plasma concentrations and a urinary excretion rate that reflects dietary intake of benzoic acid.
Patients with Liver Disease
The liver is the principal site for glucuronidation. Liver diseases, such as cirrhosis and hepatitis, can have a variable impact on the activity of UGT enzymes.
-
Expected Impact on this compound Levels:
-
Plasma Levels: In cases of severe liver dysfunction, particularly with significant inflammation, the synthesis of this compound may be impaired due to reduced UGT enzyme activity. This could lead to lower-than-normal plasma levels of this compound and potentially higher levels of unconjugated benzoic acid.
-
Urinary Excretion: A decrease in the production of this compound would consequently lead to reduced urinary excretion of this metabolite.
-
It is important to note that some studies suggest glucuronidation is a relatively preserved function in liver disease compared to other metabolic pathways. The impact may be more pronounced in acute or severe inflammatory liver conditions where UGT enzyme expression is known to be downregulated.
Patients with Chronic Kidney Disease (CKD)
The kidneys are responsible for the elimination of water-soluble metabolites like this compound from the blood.
-
Expected Impact on this compound Levels:
-
Plasma Levels: In patients with CKD, impaired renal filtration and secretion will lead to a decreased ability to excrete this compound. This is expected to cause a significant accumulation of this compound in the plasma. The severity of the elevation in plasma levels would likely correlate with the stage of CKD.
-
Urinary Excretion: The total amount of this compound excreted in the urine over a 24-hour period would be reduced in CKD due to the diminished excretory capacity of the kidneys.
-
Furthermore, CKD can also affect the metabolic functions of the liver and the kidneys' own glucuronidation capacity, potentially further altering the metabolic profile.
Summary of Expected this compound Levels
| Patient Population | Plasma this compound Levels (Expected) | Urinary this compound Excretion (Expected) | Primary Influencing Factor |
| Healthy Individuals | Normal / Low | Normal (reflects intake) | Efficient hepatic glucuronidation and renal excretion. |
| Patients with Liver Disease | Potentially Decreased | Potentially Decreased | Impaired hepatic synthesis due to reduced UGT enzyme activity. |
| Patients with Chronic Kidney Disease | Significantly Increased | Decreased | Impaired renal excretion leading to accumulation in plasma. |
Experimental Protocols
While this guide does not present novel experimental data, a typical workflow for the comparative analysis of this compound levels in patient populations would involve the following steps:
-
Sample Collection: Collection of plasma and urine samples from consented individuals in each patient cohort (e.g., healthy controls, patients with diagnosed liver disease, patients with diagnosed CKD) under standardized conditions.
-
Sample Preparation:
-
Plasma: Protein precipitation using a solvent like acetonitrile (B52724) or methanol, followed by centrifugation to obtain a clear supernatant.
-
Urine: Dilution with a suitable buffer, followed by filtration.
-
-
Quantitative Analysis:
-
Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the accurate and sensitive quantification of metabolites like this compound.
-
Procedure: An aliquot of the prepared sample is injected into the HPLC-MS/MS system. Separation is achieved on a suitable chromatography column, and the mass spectrometer is set to detect and quantify the specific mass-to-charge ratio of this compound and an internal standard.
-
-
Data Analysis: Comparison of the quantified this compound concentrations across the different patient groups using appropriate statistical methods to determine significant differences.
Conclusion
The levels of this compound are indicative of the body's capacity to metabolize and excrete benzoic acid, a common dietary and environmental compound. While direct comparative data is sparse, a foundational understanding of metabolic pathways allows for informed hypotheses. Patients with severe liver disease may exhibit lower levels of this compound due to impaired synthesis, whereas patients with chronic kidney disease are expected to have elevated plasma levels due to compromised renal clearance. Further metabolomic studies focusing on this and related metabolites would be invaluable to confirm these expected trends and to explore the potential of this compound as a biomarker for liver and kidney function.
References
Assessing Benzoyl Peroxide Metabolism: A Guide to Alternative Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative biomarkers for assessing the metabolism of benzoyl peroxide (BPO), a widely used topical agent in dermatology. While the measurement of its primary metabolite, benzoic acid, remains the conventional approach, emerging evidence highlights the utility of oxidative stress biomarkers as valuable alternatives that offer deeper insights into the cellular impact of BPO. This document outlines the rationale for these alternative biomarkers, presents available data, details experimental protocols, and visualizes key metabolic and signaling pathways.
Traditional vs. Alternative Biomarkers: A Comparative Overview
Benzoyl peroxide exerts its therapeutic effects through its potent oxidizing properties. Upon topical application, BPO penetrates the skin and is metabolized into benzoic acid. This conversion is accompanied by the generation of reactive oxygen species (ROS), which, while contributing to its antimicrobial and keratolytic activities, also induce oxidative stress in the surrounding tissues. The measurement of biomarkers related to this oxidative stress can, therefore, serve as an indirect but highly relevant assessment of BPO's metabolic activity and its downstream biological consequences.
The following table summarizes the key characteristics of the traditional biomarker, benzoic acid, and compares them with promising alternative biomarkers of oxidative stress.
| Biomarker Category | Specific Biomarker | Matrix | Method of Analysis | What It Measures | Advantages | Limitations |
| Traditional Metabolite | Benzoic Acid | Urine, Plasma, Skin Extracts | HPLC, Capillary Electrophoresis | Direct metabolic conversion of BPO | Direct measure of BPO breakdown, well-established methods. | Does not provide information on the biological impact (oxidative stress) of BPO metabolism. |
| DNA Damage | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Urine, Tissue DNA extracts | HPLC with Electrochemical Detection, ELISA, LC-MS | Oxidative damage to DNA caused by ROS generated during BPO metabolism | High sensitivity, reflects biologically significant damage. | Can be influenced by other sources of oxidative stress. |
| Lipid Peroxidation | Malondialdehyde (MDA) | Plasma, Serum, Tissue Homogenates | HPLC, Spectrophotometry (TBARS assay) | Secondary product of polyunsaturated fatty acid peroxidation | Well-established marker of oxidative stress, multiple detection methods available. | TBARS assay can lack specificity. |
| Protein Oxidation | Protein Carbonyls | Plasma, Serum, Tissue Homogenates | Spectrophotometry (DNPH assay), ELISA, Western Blot | Irreversible oxidative modification of proteins | Stable marker, indicates significant protein damage. | Can be a relatively late-stage marker of oxidative stress. |
| Antioxidant Response | Glutathione Ratio (GSH/GSSG) | Red Blood Cells, Tissue Homogenates | HPLC with Electrochemical Detection, Spectrophotometric assays | Cellular redox state and capacity to counteract oxidative stress | Early and sensitive indicator of oxidative stress. | Sample handling is critical to prevent auto-oxidation. |
Signaling Pathways and Experimental Workflows
The metabolism of benzoyl peroxide and the subsequent induction of oxidative stress involve distinct biochemical pathways. Understanding these pathways is crucial for interpreting biomarker data and designing relevant experiments.
Benzoyl Peroxide Metabolism and Induction of Oxidative Stress
BPO is metabolized in the skin to benzoic acid, generating benzoyloxyl radicals in the process. These radicals can then generate phenyl radicals. Both of these radical species can interact with cellular macromolecules, leading to the production of ROS and subsequent oxidative stress.
Nrf2-Mediated Antioxidant Response Pathway
The oxidative stress induced by BPO metabolism can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key cellular defense mechanism against oxidative stress. Upon activation, Nrf2 translocates to the nucleus and promotes the transcription of antioxidant genes.
Proposed Experimental Workflow for Comparative Biomarker Analysis
To compare traditional and alternative biomarkers, a systematic experimental workflow is necessary. This workflow should enable the simultaneous or parallel analysis of benzoic acid and a panel of oxidative stress markers from the same biological samples.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible measurement of these biomarkers. The following protocols are adapted from established methods and tailored for the assessment of BPO metabolism.
Quantification of Benzoic Acid by High-Performance Liquid Chromatography (HPLC)
This protocol is for the determination of benzoic acid in skin homogenates.
-
Sample Preparation:
-
Excise skin samples and homogenize in a phosphate (B84403) buffer (pH 7.4).
-
Add a protein precipitation agent (e.g., acetonitrile) and centrifuge to remove precipitated proteins.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and an acidic aqueous buffer (e.g., 0.1% phosphoric acid), run in an isocratic or gradient mode.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 230 nm.
-
Quantification: Use a standard curve of known benzoic acid concentrations.
-
Measurement of Malondialdehyde (MDA) by HPLC
This protocol outlines the quantification of MDA, a marker of lipid peroxidation, in tissue homogenates.
-
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.
-
Add thiobarbituric acid (TBA) solution and heat at 95°C for 60 minutes to form the MDA-TBA adduct.
-
Cool the samples and extract the MDA-TBA adduct with n-butanol.
-
Evaporate the butanol phase to dryness and reconstitute in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Methanol and phosphate buffer (e.g., 50 mM, pH 6.8).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 532 nm, Emission: 553 nm) or UV detector at 532 nm.
-
Quantification: Use a standard curve prepared with a tetraethoxypropane (TEP) standard, which hydrolyzes to form MDA.
-
Determination of Protein Carbonyls by Spectrophotometry
This protocol details the measurement of protein carbonyls, a marker of protein oxidation, in tissue homogenates.
-
Sample Preparation:
-
Homogenize tissue samples in a buffer containing protease inhibitors.
-
Divide the homogenate into two aliquots.
-
To one aliquot, add 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic solution to derivatize the protein carbonyls.
-
To the second aliquot (the control), add the acidic solution without DNPH.
-
Incubate at room temperature, then precipitate the proteins with trichloroacetic acid (TCA).
-
Wash the protein pellets with ethanol-ethyl acetate (B1210297) to remove excess DNPH.
-
Resuspend the pellets in a guanidine (B92328) hydrochloride solution.
-
-
Measurement:
-
Read the absorbance of the DNPH-treated sample at 370 nm against the control sample.
-
Calculate the carbonyl content using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹).
-
Analysis of the Glutathione (GSH) to Oxidized Glutathione (GSSG) Ratio by HPLC
This protocol is for the determination of the GSH/GSSG ratio, an indicator of cellular redox status.
-
Sample Preparation:
-
Homogenize fresh tissue samples in a metaphosphoric acid solution to precipitate proteins and prevent GSH auto-oxidation.
-
Centrifuge and collect the supernatant.
-
For GSSG measurement, an aliquot of the supernatant is treated with a reducing agent (e.g., dithiothreitol) and a derivatizing agent (e.g., o-phthalaldehyde).
-
For total glutathione, another aliquot is reduced and derivatized.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of sodium acetate buffer and methanol.
-
Flow Rate: 0.8 mL/min.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 420 nm).
-
Quantification: Use standard curves for both GSH and GSSG. The GSH/GSSG ratio is then calculated.
-
Conclusion
While benzoic acid remains a direct and valid biomarker for BPO metabolism, it provides limited information on the biological effects of BPO exposure. The alternative biomarkers discussed in this guide—8-OHdG, MDA, protein carbonyls, and the GSH/GSSG ratio—offer a more nuanced understanding of the downstream consequences of BPO metabolism by directly assessing oxidative stress. For a comprehensive evaluation of BPO's metabolic fate and its impact on cellular homeostasis, a multi-biomarker approach that includes both the traditional metabolite and markers of oxidative stress is recommended. The experimental protocols provided herein offer a starting point for researchers to incorporate these valuable alternative biomarkers into their studies.
Navigating the Cross-Reactivity Maze: A Comparative Guide to the Immunoassay-Based Detection of Benzoyl Glucuronide
For researchers, scientists, and drug development professionals engaged in the analysis of cocaine metabolites, understanding the nuances of immunoassay specificity and selectivity for benzoyl glucuronide is critical. While direct immunoassays for this compound are not commonly available, its significant cross-reactivity with assays targeting benzoylecgonine (B1201016) (BE), the primary urinary metabolite of cocaine, necessitates a thorough evaluation of existing analytical methods.
This guide provides a comparative analysis of the performance of common benzoylecgonine immunoassays with a special focus on their interaction with this compound. We delve into the experimental data, outline the methodologies, and present visualizations to clarify the underlying principles and workflows.
The Challenge of Specificity: this compound Interference
Immunoassays for benzoylecgonine are a primary screening tool in urine drug testing. However, the structural similarity between benzoylecgonine and its glucuronidated conjugate, this compound, often leads to significant cross-reactivity. This can result in a positive screening result even when the concentration of free benzoylecgonine is below the established cutoff.
One notable example is the Emit II Plus Cocaine Metabolite Assay, which has been shown to exhibit significant cross-reactivity with this compound[1]. This interference can complicate the interpretation of screening results and underscores the need for confirmatory analysis by more specific methods like gas chromatography/mass spectrometry (GC/MS).
Conversely, some studies on other enzyme immunoassays, such as the DRI® and Lin-Zhi® Cocaine Metabolite Assays, have reported high selectivity (0.999) with no observed cross-reactivity from cocaine and its other metabolites, although specific data on this compound was not detailed in the provided abstracts[2][3]. This highlights the variability in antibody specificity across different assay kits.
Performance of Benzoylecgonine Immunoassays
The following table summarizes the performance characteristics of two widely used enzyme immunoassays for benzoylecgonine, providing context for their analytical sensitivity and selectivity. It is important to note that the selectivity data may not fully account for the impact of this compound cross-reactivity.
| Immunoassay | Analytical Sensitivity | Overall Selectivity | Agreement with GC/MS | Reference |
| DRI® Cocaine Metabolite Assay | 0.968 | 0.999 | 98% | [2][3] |
| Lin-Zhi® (LZ) Cocaine Metabolite Assay | 0.958 | 0.999 | 98% | [2][3] |
Experimental Protocols
To ensure accurate and reproducible results, it is essential to follow standardized experimental protocols. Below are generalized methodologies for a competitive enzyme immunoassay and the enzymatic hydrolysis of glucuronide conjugates.
Competitive Enzyme Immunoassay Protocol (General)
-
Sample Preparation: Urine samples are collected and may be diluted if high concentrations of the analyte are expected.
-
Assay Procedure:
-
A fixed amount of antibody specific to the target analyte (e.g., benzoylecgonine) is coated onto a solid phase (e.g., microplate well).
-
The urine sample is added to the well, along with a known amount of enzyme-labeled analyte (conjugate).
-
The analyte in the sample and the enzyme-labeled conjugate compete for binding to the limited number of antibody sites.
-
After an incubation period, the unbound reagents are washed away.
-
-
Signal Detection:
-
A substrate for the enzyme is added. The enzyme converts the substrate into a colored product.
-
The intensity of the color is measured using a spectrophotometer. The color intensity is inversely proportional to the concentration of the analyte in the sample.
-
-
Data Analysis: The concentration of the analyte in the sample is determined by comparing its absorbance to a standard curve generated from samples with known concentrations of the analyte.
Enzymatic Hydrolysis of this compound
To accurately quantify the total amount of benzoylecgonine, including the portion conjugated as this compound, a hydrolysis step is often employed prior to analysis. This procedure cleaves the glucuronide group, converting this compound into benzoylecgonine.
-
Sample Preparation: To a urine sample, add a buffer to adjust the pH to the optimal range for the enzyme (typically pH 5-7).
-
Enzyme Addition: Add β-glucuronidase enzyme to the buffered urine sample.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to allow for complete hydrolysis.
-
Termination: The reaction can be stopped by heat inactivation or by adding a reagent that denatures the enzyme.
-
Analysis: The hydrolyzed sample can then be analyzed using an immunoassay or a confirmatory method like GC/MS to determine the total benzoylecgonine concentration.
Visualizing the Processes
To better understand the principles and workflows discussed, the following diagrams are provided.
Caption: Competitive immunoassay principle for benzoylecgonine, illustrating the competition for antibody binding sites between the analyte/cross-reactant and the enzyme-labeled conjugate.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Evaluation of two enzyme immunoassays for the detection of the cocaine metabolite benzoylecgonine in 1,398 urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Two Enzyme Immunoassays for the Detection of the Cocaine Metabolite Benzoylecgonine in 1,398 Urine Specimens - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benzoyl Glucuronide: A Procedural Guide
For researchers and professionals in drug development, the responsible disposal of chemical waste is paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the proper disposal of benzoyl glucuronide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document infers potential hazards and handling procedures from structurally related compounds, such as benzyl (B1604629) alcohol and benzoyl peroxide. It is crucial to always consult and adhere to your institution's specific safety protocols and local regulations.
Hazard Assessment and Waste Characterization
The initial and most critical step in any chemical disposal procedure is the thorough characterization of the waste. Based on the hazardous properties of related compounds, waste containing this compound should be managed as hazardous material.
Inferred Hazard Information from Benzyl Alcohol:
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed | [1] |
| Acute Toxicity (Dermal) | Harmful in contact with skin | [1] |
| Acute Toxicity (Inhalation) | Harmful if inhaled | [1] |
| Skin Irritation | Causes skin irritation | [1] |
| Eye Irritation | Causes serious eye irritation | [1] |
| Aquatic Toxicity | Toxic to aquatic life | [1] |
Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure appropriate disposal pathways.
-
Waste Container: Use a designated, leak-proof, and chemically resistant container for collecting this compound waste. The original container is ideal.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. If it is part of a mixture, list all constituents.
-
No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety guidelines.[2]
Storage
Accumulated waste must be stored safely pending disposal.
-
Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage facility.
-
Secondary Containment: The storage area should have secondary containment to control any potential spills.[1]
-
Ventilation: Ensure the storage area is well-ventilated.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.
Disposal Procedures
Disposal must be carried out in strict accordance with national and local regulations.[2]
-
Institutional Procedures: Follow your institution's established procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup.
-
Waste Manifest: Ensure that all required paperwork, such as a hazardous waste manifest, is completed accurately.
Experimental Protocol: Potential Chemical Neutralization
Disclaimer: The following protocol is adapted from a method for benzoyl peroxide and has not been validated for this compound. It should be considered for research and development purposes only and must be validated on a small scale in a controlled laboratory environment before implementation.
Objective: To explore a chemical neutralization method for this compound waste as an alternative to incineration.
Methodology: This procedure is based on the decomposition of benzoyl peroxide using sodium hydroxide (B78521).[3][4][5]
-
Preparation: Work in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagent Preparation: Prepare a 10% (w/v) solution of sodium hydroxide in water.
-
Neutralization:
-
For every 1 part of this compound waste (by weight), measure out 10 parts of the 10% sodium hydroxide solution.
-
Slowly and gradually add the this compound waste to the sodium hydroxide solution while stirring continuously.
-
Monitor the reaction for any signs of excessive heat generation or gas evolution. If the reaction becomes vigorous, cease addition immediately.
-
-
Completion and Verification:
-
Continue stirring the mixture for a sufficient period to ensure complete reaction.
-
Test the pH of the resulting solution to ensure it is within the acceptable range for disposal according to local regulations. Adjust as necessary.
-
-
Final Disposal: Dispose of the neutralized solution in accordance with institutional and local wastewater regulations.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste, emphasizing safety and regulatory compliance.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Benzoyl Glucuronide
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is crucial to minimize exposure when handling Benzoyl glucuronide. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield is recommended if there is a potential for splashes. | Protects eyes from accidental splashes and airborne particles. |
| Skin and Body Protection | Standard laboratory coat. For tasks with a higher risk of exposure, consider an apron or disposable suit. | Prevents contact of the chemical with skin and clothing. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile). Double gloving is a recommended precaution. | Provides a barrier against direct skin contact. Double gloving minimizes the risk of exposure if the outer glove is compromised. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if working without adequate local exhaust ventilation or if there's a risk of exceeding exposure guidelines. | Protects against inhalation of any dust or aerosols that may be generated. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe management of this compound in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep the container tightly sealed when not in use.
2. Handling and Preparation:
-
Always handle this compound within a chemical fume hood to minimize inhalation exposure.
-
Avoid activities that could generate dust or aerosols.
-
Use designated tools and equipment for handling.
-
Ensure all containers are clearly labeled.
3. Spill and Emergency Procedures:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean up.
-
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth).
-
For larger spills, follow your institution's emergency response protocol.
-
In case of skin contact, immediately wash the affected area with soap and water.
-
If in eyes, rinse cautiously with water for several minutes.
4. Disposal Plan:
-
Dispose of unused this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain unless specifically approved by your institution's environmental health and safety department.
-
Contaminated PPE, such as gloves and lab coats, should also be disposed of as hazardous waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
